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  • Product: 2-Aminopyridine-3-carboxamide hydrochloride
  • CAS: 1221723-00-7

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of 2-Aminopyridine-3-carboxamide Hydrochloride

This guide provides a rigorous technical analysis of 2-Aminopyridine-3-carboxamide hydrochloride (also known as 2-Amino-nicotinamide ), treating it both as a bioactive pharmacophore in its own right and as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of 2-Aminopyridine-3-carboxamide hydrochloride (also known as 2-Amino-nicotinamide ), treating it both as a bioactive pharmacophore in its own right and as a "privileged scaffold" in the design of potent kinase inhibitors (e.g., Apatinib).

Executive Summary

2-Aminopyridine-3-carboxamide hydrochloride is a nitrogenous heterocyclic scaffold that functions as a critical bioisostere in medicinal chemistry.[1][2] Its primary mechanism of action (MoA) is defined by its ability to mimic the adenine ring of ATP , allowing it to competitively inhibit protein kinases by docking into the ATP-binding pocket (hinge region).

Beyond its role as a building block for multi-kinase inhibitors (such as the VEGFR2 inhibitor Apatinib ), the free molecule exhibits direct antiproliferative activity by modulating the PI3K/AKT/mTOR signaling pathway and interfering with NAD+-dependent enzymes (e.g., PARP), acting as a nicotinamide antimetabolite.

Key Pharmacological Pillars:

  • ATP Mimicry: Bidentate hydrogen bonding in the kinase hinge region.

  • Signal Transduction Blockade: Direct inhibition of PI3K/AKT phosphorylation.

  • Metabolic Interference: Competition with Nicotinamide/NAD+ in ADP-ribosylation processes.

Molecular Mechanism of Action[3][4]

The "Hinge Binder" Pharmacophore

The core structural utility of 2-aminopyridine-3-carboxamide lies in its hydrogen bond (H-bond) donor/acceptor motif. In the physiological pH environment (stabilized by the HCl salt form for solubility), the molecule presents a specific electronic face to enzyme active sites.

  • Acceptor Site (Pyridine Nitrogen, N1): Accepts a proton from the backbone amide of the kinase hinge region.

  • Donor Site (Exocyclic Amino Group, 2-NH2): Donates a proton to the backbone carbonyl of the kinase hinge region.

This Donor-Acceptor (D-A) pattern mimics the N1 and 6-NH2 of the adenine ring in ATP, effectively "tricking" the kinase into binding the inhibitor instead of its natural cofactor.

Direct Signaling Modulation (PI3K/AKT Axis)

Recent studies indicate that the molecule itself (unsubstituted) induces apoptosis in specific cancer cell lines (e.g., PC-3 prostate cancer cells).

  • Mechanism: It suppresses the phosphorylation of AKT (at Ser473) and PI3K , leading to the downregulation of downstream survival signals.

  • Outcome: This blockade triggers the intrinsic apoptotic pathway, characterized by the upregulation of Bax , downregulation of Bcl-2 , and activation of Caspase-3 .

NAD+ Antagonism (PARP/Sirtuin Interference)

As a structural analog of Nicotinamide (Vitamin B3) , the molecule can competitively bind to the nicotinamide-binding pocket of enzymes like PARP-1 (Poly(ADP-ribose) polymerase) and Sirtuins .

  • Action: By occupying the regulatory pocket, it prevents the hydrolysis of NAD+ and the subsequent transfer of ADP-ribose, thereby disrupting DNA repair mechanisms and epigenetic regulation.

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism: the ATP-competitive inhibition at the receptor level (e.g., VEGFR/c-Met) and the intracellular modulation of the PI3K/AKT pathway.

MoA_Pathways cluster_extracellular Extracellular / Membrane cluster_intracellular Intracellular Signaling GrowthFactors Growth Factors (VEGF/HGF) RTK Receptor Tyrosine Kinase (VEGFR2 / c-Met) GrowthFactors->RTK Activation PI3K PI3K RTK->PI3K Downstream Signaling ATP ATP ATP->RTK Phosphorylation (Required) Inhibitor 2-Aminopyridine-3-carboxamide (Scaffold/Drug) Inhibitor->RTK Competitive Inhibition (Hinge Binding) Inhibitor->PI3K Suppression AKT_p p-AKT (Active) PI3K->AKT_p Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) AKT_p->Bcl2 Upregulation Bax Bax (Pro-apoptotic) AKT_p->Bax Inhibition Caspase Caspase-3 Activation Bcl2->Caspase Blocks Bax->Caspase Promotes Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Dual-mode action showing ATP-competitive inhibition at the RTK hinge region and downstream suppression of the PI3K/AKT survival pathway.

Experimental Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the molecule against a target kinase (e.g., VEGFR2 or c-Met) to confirm direct binding.

  • Reagents:

    • Recombinant Human VEGFR2 kinase domain.

    • Fluorescein-labeled poly-GT substrate.

    • ATP (at Km concentration, typically 10 µM).

    • Test Compound: 2-Aminopyridine-3-carboxamide HCl (dissolved in DMSO).

  • Workflow:

    • Preparation: Dilute the test compound in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

    • Incubation: Mix Kinase (5 nM final) + Substrate (200 nM) + Test Compound. Incubate for 15 min at RT to allow inhibitor binding.

    • Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

    • Detection: Add EDTA-containing termination buffer and measure Fluorescence Resonance Energy Transfer (FRET) signal (excitation 340 nm, emission 495/520 nm).

  • Validation:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Control: Use Staurosporine as a positive control (broad-spectrum kinase inhibitor).

Protocol B: Apoptosis Induction Analysis (Flow Cytometry)

Objective: Confirm the downstream biological effect (apoptosis) via Annexin V/PI staining.

  • Cell Culture: Seed PC-3 or HUVEC cells (5 x 10^5 cells/well) in 6-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with 2-Aminopyridine-3-carboxamide HCl at IC50 concentrations (determined from proliferation assays, typically 10-50 µM for the fragment) for 48h.

    • Vehicle Control: 0.1% DMSO.

  • Staining:

    • Harvest cells (trypsinize) and wash with cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Data Output: A significant shift from Q3 to Q4/Q2 compared to control confirms the MoA.

Quantitative Data Summary

The following table summarizes the activity of the 2-aminopyridine-3-carboxamide core when integrated into optimized drug candidates (e.g., Apatinib) versus the fragment alone.

Compound FormTargetActivity MetricBiological Outcome
Fragment Only PC-3 Cells (Prostate)IC50 ~ 20-50 µMInduction of Apoptosis; Downregulation of p-AKT
Fragment Only c-Met KinaseKi > 10 µMWeak competitive inhibition (requires optimization)
Apatinib (Core Derivative)VEGFR2IC50 = 1 nMPotent anti-angiogenesis; Tumor regression
Apatinib (Core Derivative)c-KitIC50 = 429 nMModerate inhibition of stem cell factor receptor

References

  • Tropical Journal of Pharmaceutical Research. (2020). 2-Amino-nicotinamide induces apoptosis of prostate cancer cells via inhibition of PI3K/AKT and phosphorylation of STA3/JAK2.[3]

  • Bioorganic & Medicinal Chemistry. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.[4][5]

  • Journal of Hematology & Oncology. (2018). Apatinib: a novel oral anti-angiogenic agent for gastric cancer. (Details the pharmacology of the 2-aminopyridine-3-carboxamide core in Apatinib).

  • BenchChem. (n.d.). 2-Aminopyridine-3-carbothioamide and carboxamide derivatives structure-activity relationships.

Sources

Exploratory

Technical Guide: 2-Aminopyridine-3-carboxamide Hydrochloride Solubility & Stability Profiling

Part 1: Executive Summary & Chemical Identity 2-Aminopyridine-3-carboxamide hydrochloride (2-Aminonicotinamide HCl) is a critical heterocyclic building block utilized in the synthesis of SIRT inhibitors, kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2-Aminopyridine-3-carboxamide hydrochloride (2-Aminonicotinamide HCl) is a critical heterocyclic building block utilized in the synthesis of SIRT inhibitors, kinase inhibitors, and various pyridine-based pharmacophores. While the free base (CAS 13438-65-8) exhibits moderate aqueous solubility, the hydrochloride salt form is engineered to enhance dissolution kinetics and bioavailability.

However, the introduction of the counter-ion alters the hygroscopicity and hydrolytic stability profile. This guide provides a structural analysis of solubility behaviors and defines the stability boundaries required for reproducible experimental outcomes.

Chemical Identity Table
ParameterDetail
IUPAC Name 2-Amino-3-pyridinecarboxamide hydrochloride
Common Name 2-Aminonicotinamide HCl
CAS Number (Salt) 1221723-00-7
CAS Number (Base) 13438-65-8
Molecular Formula C₆H₇N₃O[1][2] · HCl
Molecular Weight 173.60 g/mol (Salt); 137.14 g/mol (Base)
pKa (Predicted) ~6.7 (Pyridine Ring N); Amide is neutral
Appearance White to off-white crystalline powder

Part 2: Solubility Architecture

The solubility of 2-aminopyridine-3-carboxamide hydrochloride is governed by the protonation of the pyridine nitrogen. The salt form dissociates readily in aqueous media, but its behavior in organic solvents is strictly polarity-dependent.

Quantitative Solubility Data (Typical Values at 25°C)

Note: Values below are representative of high-purity crystalline salts. Empirical verification is required for specific batches.

Solvent SystemSolubility (mg/mL)ClassificationApplication Notes
Water (pH 5.5) > 50 mg/mLHighly SolublePreferred for stock solutions. slightly acidic pH stabilizes the salt.
DMSO > 100 mg/mLHighly SolubleIdeal for cryo-storage and high-concentration bioassays.
Ethanol (Abs) 5 - 15 mg/mLSparingly SolubleUse warm ethanol for recrystallization; poor for high-conc stocks.
PBS (pH 7.4) > 25 mg/mLSolubleBuffering to pH 7.4 may generate free base if concentration exceeds saturation point of the base form.
Acetonitrile < 1 mg/mLInsolubleCommon anti-solvent for precipitation.
Structural Diagram: Protonation & Solubility Logic

The following diagram illustrates the equilibrium between the salt and free base, highlighting the critical pH-dependent solubility switch.

SolubilityLogic Salt HCl Salt Form (Protonated Pyridine N) High Aqueous Solubility Dissociation Dissociation in H2O Salt->Dissociation Dissolves Dissociation->Salt pH < 6.0 FreeBase Free Base Form (Neutral) Lower Aqueous Solubility Dissociation->FreeBase pH > 6.8 (pKa) Precipitate Precipitation (Risk at pH > 7.0) FreeBase->Precipitate [Conc] > Saturation

Figure 1: Solubility equilibrium showing the risk of free base precipitation upon pH adjustment.

Part 3: Stability & Degradation Profiling

The primary stability risks for this compound are hygroscopicity (physical stability) and amide hydrolysis (chemical stability).

Solid State Stability
  • Hygroscopicity: HCl salts of pyridines are often hygroscopic. Exposure to ambient moisture can lead to deliquescence (absorbing water until it dissolves).

  • Storage: Must be stored in a desiccated environment at -20°C.

  • Photostability: Pyridine derivatives can undergo photo-oxidation, turning yellow/brown over time. Protect from light.

Solution State Stability (Degradation Pathways)

The amide group at position 3 is susceptible to hydrolysis, converting the active compound into 2-aminonicotinic acid , which is often inactive or an impurity in downstream synthesis.

  • Acidic Hydrolysis: Slow at room temperature, accelerated by heat.

  • Basic Hydrolysis: Rapid. Avoid storing in buffers > pH 8.0.

  • Oxidative Stress: The primary amine at position 2 is susceptible to oxidation (N-oxide formation) under harsh conditions.

Degradation Pathway Diagram

Degradation Compound 2-Aminopyridine-3-carboxamide (Target) Hydrolysis Hydrolysis (High pH or Heat) Compound->Hydrolysis Oxidation Oxidation (Peroxides/Air) Compound->Oxidation Impurity1 2-Aminonicotinic Acid (Major Impurity) Hydrolysis->Impurity1 Loss of NH3 Impurity2 N-Oxide / Azo Dimers (Minor Impurities) Oxidation->Impurity2

Figure 2: Primary degradation pathways. Hydrolysis to the carboxylic acid is the dominant risk factor in aqueous solution.

Part 4: Validated Experimental Protocols

To ensure data integrity, use the following self-validating protocols. These are designed to detect not just the result, but the validity of the assay itself.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility of the HCl salt in a specific solvent.

  • Preparation:

    • Add excess solid compound (~50 mg) to 1.0 mL of solvent in a glass vial.

    • Control: Prepare a standard solution of known concentration (e.g., 1.0 mg/mL in DMSO) to validate HPLC retention time.

  • Equilibration:

    • Agitate at 25°C for 24 hours (orbital shaker).

    • Check visually: If solution is clear, add more solid until a precipitate persists.

  • Filtration:

    • Filter supernatant using a 0.22 µm PTFE syringe filter.

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification (HPLC-UV):

    • Dilute filtrate 1:100 with mobile phase.

    • Inject alongside a 5-point calibration curve (0.01 - 1.0 mg/mL).

    • Acceptance Criteria: Linearity of calibration curve (

      
      ).
      
Protocol B: Forced Degradation Stress Test

Objective: Establish stability limits for storage and handling.

Stress ConditionProcedureSampling Timepoints
Acid Stress Dissolve in 0.1 N HCl0, 4, 24 Hours
Base Stress Dissolve in 0.1 N NaOH0, 1, 4 Hours (Expect rapid degradation)
Oxidation 3% H₂O₂ at Room Temp0, 4, 24 Hours
Thermal Solid state at 60°CDays 1, 3, 7

Analysis: Monitor for the appearance of the hydrolysis product (2-aminonicotinic acid) which typically elutes earlier than the amide on a C18 Reverse Phase column due to increased polarity.

Part 5: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129765623, 2-Amino-3-carbamoyl-1,4-dihydropyridine (Related Structure). Retrieved from [Link]

Sources

Foundational

Technical Guide: 2-Aminopyridine-3-carboxamide Hydrochloride in Heterocyclic Synthesis

[1] Executive Summary: The Bifunctional Linchpin 2-Aminopyridine-3-carboxamide hydrochloride (CAS: 13438-65-8), often referred to as 2-aminonicotinamide HCl, acts as a premier 1,3-dinucleophilic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Bifunctional Linchpin

2-Aminopyridine-3-carboxamide hydrochloride (CAS: 13438-65-8), often referred to as 2-aminonicotinamide HCl, acts as a premier 1,3-dinucleophilic scaffold in medicinal chemistry.[1] Its structural value lies in the orthogonality of its two reactive centers: the exocyclic amine at C2 and the amide nitrogen at C3.

This guide details its application as a precursor for pyrido[2,3-d]pyrimidines —aza-analogs of quinazolines that serve as privileged structures in kinase inhibition (e.g., PIM-1, VEGF) and antibacterial drug discovery.[1]

Chemical Profile
PropertySpecification
Molecular Formula C₆H₇N₃O[1][2][3][4] · HCl
Molecular Weight 173.60 g/mol (salt)
Key Functionality 1,3-Dinucleophile (Amine + Amide)
Primary Reactivity Cyclocondensation with 1,1- or 1,3-dielectrophiles
Solubility High in H₂O, DMSO; Low in non-polar organics

Strategic Utility & Mechanistic Pathways

The utility of this precursor stems from its ability to undergo heteroannulation to form fused bicyclic systems. The reaction trajectory is dictated by the electrophile ("C1" vs "C2" synthons).

Divergent Synthesis Map

The following diagram illustrates how 2-aminopyridine-3-carboxamide converts into distinct bioactive scaffolds based on the reagent class.

G Precursor 2-Aminopyridine- 3-carboxamide HCl TEOF Triethyl Orthoformate (C1 Synthon) Precursor->TEOF + Base Dicarbonyl 1,3-Dicarbonyls (C3 Synthon) Precursor->Dicarbonyl + Acid/Base Phosgene Phosgene/Urea (C1 Synthon) Precursor->Phosgene + Base Prod1 Pyrido[2,3-d]pyrimidin-4(3H)-one (Kinase Scaffold) TEOF->Prod1 Cyclocondensation (-EtOH) Prod2 Pyrido[2,3-d]pyrimidine (Substituted) Dicarbonyl->Prod2 Niementowski-type Reaction Prod3 Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Phosgene->Prod3 Carbonylation

Figure 1: Divergent synthetic pathways from 2-aminopyridine-3-carboxamide.

Mechanistic Insight: The "Amine-First" Rule

In cyclization reactions, the exocyclic amine (C2-NH₂) is significantly more nucleophilic than the amide nitrogen.

  • Activation: The HCl salt must be neutralized in situ (e.g., with NaOAc or Et₃N) to liberate the free amine.

  • Attack: The C2-NH₂ attacks the electrophilic carbon (e.g., the central carbon of triethyl orthoformate).

  • Closure: The amide nitrogen attacks the resulting intermediate (imidate or enamine) to close the pyrimidine ring, expelling a leaving group (EtOH or H₂O).

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

Target: Construction of the core scaffold for PIM-1 kinase inhibitors. Reagent: Triethyl Orthoformate (TEOF). Critical Factor: Use of Acetic Anhydride (Ac₂O) to drive the equilibrium by trapping ethanol.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-aminopyridine-3-carboxamide HCl (1.73 g, 10.0 mmol).

  • Neutralization & Solvent: Add Acetic Anhydride (20 mL). Note: Ac₂O serves as both solvent and dehydrating agent.

  • Reagent Addition: Add Triethyl Orthoformate (TEOF) (4.4 g, 30.0 mmol, 3.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (9:1 DCM:MeOH). The starting material (polar, baseline) should disappear, replaced by a less polar spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Cool further to 0–5°C in an ice bath. The product often precipitates directly.

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL, then add cold diethyl ether (20 mL) to induce crystallization.

  • Purification:

    • Filter the solid.[5]

    • Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).[1]

    • Dry under vacuum at 50°C.

  • Validation:

    • Yield: Expected 75–85%.

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad amide protons and the appearance of the pyrimidine C2-H singlet around δ 8.3–8.5 ppm.

Protocol B: Condensation with 1,3-Dicarbonyls (Niementowski Variation)

Target: 2,4-Disubstituted pyrido[2,3-d]pyrimidines.[1] Reagent: Acetylacetone or Ethyl Acetoacetate.

  • Mix: Combine 2-aminopyridine-3-carboxamide HCl (1.0 equiv) with Acetylacetone (1.2 equiv) in Polyphosphoric Acid (PPA) .

  • Heat: Stir at 120°C for 3 hours. Why PPA? It acts as both a solvent and a strong Lewis acid catalyst to promote the initial Schiff base formation and subsequent cyclodehydration.

  • Quench: Pour the hot syrup onto crushed ice/water.

  • Neutralize: Adjust pH to ~7 with 10% NaOH solution to precipitate the product.

Troubleshooting & Optimization (E-E-A-T)

Handling the Hydrochloride Salt

The HCl salt is stable but non-nucleophilic.

  • Problem: Low conversion in non-acidic media (e.g., reaction with aldehydes).

  • Solution: Perform a "free-basing" step. Dissolve the salt in minimal water, neutralize with saturated NaHCO₃, extract with EtOAc, and dry. Alternatively, add 1.0 equiv of Triethylamine (Et₃N) or Sodium Acetate (NaOAc) directly to the reaction vessel.

Regioselectivity Issues

When reacting with unsymmetrical 1,3-dielectrophiles (e.g., ethyl acetoacetate), two isomers are possible.

  • Control: The exocyclic amine is the "harder" nucleophile and typically attacks the ketone (or most electrophilic carbonyl) first.

  • Validation: Use 2D NMR (HMBC) to verify the position of the alkyl substituent on the final pyrimidine ring.

Data Summary Table
Reaction PartnerConditionsPrimary ProductTypical Yield
Triethyl Orthoformate Ac₂O, Reflux, 4hPyrido[2,3-d]pyrimidin-4-one80-90%
Urea / Phosgene 180°C melt or THF/BasePyrido[2,3-d]pyrimidine-2,4-dione60-75%
Acetylacetone PPA, 120°C2,4-Dimethyl-pyrido[2,3-d]pyrimidine55-70%
Benzaldehyde DMSO, I₂ (oxidant)2-Phenyl-pyrido[2,3-d]pyrimidin-4-one40-60%

References

  • Synthesis of Pyrido[2,3-d]pyrimidines via Triethyl Orthoform

    • Source: Journal of Chemical and Pharmaceutical Research, 2015.
    • Context: Describes the fusion of 2-aminonicotinamide with TEOF and acetic anhydride.
  • PIM-1 Kinase Inhibitors based on Pyrido[2,3-d]pyrimidine Scaffolds

    • Source: RSC Advances, 2024.[6]

    • Context: Details the biological application and cytotoxicity of derivatives synthesized
  • One-Pot Reactions of Triethyl Orthoform

    • Source: Molecules (MDPI), 2023.
    • Context: Review of TEOF as a C1 synthon in heterocyclic synthesis, including mechanism.
    • [1]

  • Mechanism of Niementowski Reaction Vari

    • Source: Journal of Organic Chemistry (via NIH/PubMed).
    • Context: Mechanistic grounding for the reaction of amino-amides with 1,3-dicarbonyls.

Sources

Exploratory

Spectroscopic Characterization of 2-Aminopyridine-3-carboxamide Hydrochloride

A Technical Guide for Drug Development & Quality Control Executive Summary This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Aminopyridine-3-carboxamide hydrochloride (also known...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Quality Control

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Aminopyridine-3-carboxamide hydrochloride (also known as 2-Aminonicotinamide HCl). Designed for analytical chemists and pharmaceutical researchers, this document moves beyond basic spectral assignment to explore the mechanistic causality of signal shifts, impurity profiling, and salt-form validation.

The hydrochloride salt form introduces specific spectroscopic signatures—driven by protonation at the pyridine ring nitrogen—that distinguish it from its free base. Accurate interpretation of these signatures is critical for validating Active Pharmaceutical Ingredient (API) identity and purity during drug development.

Chemical Profile & Structural Logic

Before analyzing spectra, one must understand the structural dynamics of the molecule. The hydrochloride salt does not merely "add" HCl; it fundamentally alters the electronic environment of the pyridine ring.

  • Compound Name: 2-Aminopyridine-3-carboxamide hydrochloride

  • Synonyms: 2-Aminonicotinamide HCl; 2-Amino-3-carbamoylpyridinium chloride

  • CAS Number: 1221723-00-7 (Salt form); 13438-65-8 (Free base)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 173.60 g/mol (Salt); 137.14 g/mol (Free base)

The Protonation Mechanism (Critical for Interpretation)

Unlike simple amines, 2-aminopyridine derivatives protonate at the ring nitrogen (N1) rather than the exocyclic amine.

  • Reasoning: Protonation at N1 allows for resonance stabilization where the positive charge is delocalized between the ring nitrogen and the exocyclic amino group (amidine-like resonance). Protonation at the exocyclic amine would destroy this conjugation.

  • Spectroscopic Consequence: This delocalization causes significant downfield shifts in NMR and specific band shifts in IR due to increased bond order character in the

    
     bond.
    
Analytical Workflow Visualization

The following workflow outlines the logical sequence for characterizing this compound, ensuring self-validating protocols.

AnalyticalWorkflow Sample Crude/Synthesized Sample Purification Recrystallization (EtOH/MeOH) Sample->Purification SaltForm HCl Salt Formation (Anhydrous HCl) Purification->SaltForm FTIR FTIR/Raman (Solid State ID) SaltForm->FTIR Functional Groups NMR 1H/13C NMR (Solution Structure) SaltForm->NMR Protonation Site XRD XRD (Polymorph/Salt Check) SaltForm->XRD Crystallinity MS LC-MS (MW & Impurities) SaltForm->MS Purity Decision Quality Control Decision FTIR->Decision NMR->Decision XRD->Decision MS->Decision

Figure 1: Integrated analytical workflow for the characterization of 2-Aminopyridine-3-carboxamide HCl.

Vibrational Spectroscopy (FTIR & Raman)[1][2]

Vibrational spectroscopy is the primary tool for confirming salt formation in the solid state. The conversion from free base to hydrochloride salt results in distinct band shifts.

Experimental Protocol
  • Technique: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

  • Resolution: 4

    
    .
    
  • Scans: 32-64 scans to reduce noise.

Key Spectral Assignments
Functional GroupFree Base Frequency (

)
HCl Salt Frequency (

)
Mechanistic Explanation
N-H Stretch 3440, 3300 (Sharp)3300–2500 (Broad)Formation of

creates a broad "ammonium" band, often obscuring distinct primary amine stretches.
Amide I (C=O) ~16801690–1710Protonation of the ring reduces electron donation from the ring to the amide, slightly increasing C=O bond order (shift to higher wavenumber).
C=N Ring Stretch 1590–16001620–1640Protonation at N1 increases the double-bond character of the C-N bonds due to resonance.
Ring Breathing ~990~1010Pyridine ring breathing mode shifts to higher frequency upon protonation (diagnostic for pyridinium salts).

Diagnostic Check: Look for the "ammonium/pyridinium absorption" — a broad series of bands between 2500 and 3000


 which is absent in the free base.
Nuclear Magnetic Resonance (NMR)[1][2][3][4]

NMR provides the most definitive proof of structure and protonation site.

Experimental Protocol
  • Solvent: DMSO-

    
     is preferred. 
    
    
    
    causes exchange of amide and amine protons, erasing key signals.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).


H NMR Analysis (DMSO-

)
Proton PositionChemical Shift (

, ppm)
MultiplicityInterpretation
Amide

7.5 – 8.2Broad SingletsTwo non-equivalent protons due to restricted rotation of the C-N bond.
Exocyclic

8.5 – 9.5Broad SingletSignificantly downfield compared to free base (~7.0 ppm) due to positive charge on the adjacent ring nitrogen.
H-6 (Ring) ~8.3Doublet of DoubletsMost deshielded ring proton due to proximity to the protonated N1.
H-4 (Ring) ~8.1Doublet of DoubletsDeshielded by the electron-withdrawing amide group.
H-5 (Ring) ~6.9 – 7.1Doublet of DoubletsShielded relative to H4/H6; characteristic coupling pattern (

Hz).
N1-H (Salt) 13.0 – 14.0Broad SingletThe acidic proton on the ring nitrogen. Often very broad or invisible depending on water content/exchange rate.

Self-Validating Logic: If the exocyclic amine signal integrates to 2H but appears at ~7.0 ppm (similar to free base), salt formation is incomplete. In the HCl salt, this signal must shift downfield (typically >8.0 ppm) due to the electron-withdrawing effect of the pyridinium cation.

Mass Spectrometry (LC-MS)

Mass spectrometry confirms the molecular weight and analyzes potential impurities (e.g., 2-aminopyridine arising from hydrolysis).

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Fragmentation Logic
  • Parent Ion: Observe

    
     at m/z 138.07  (Free base MW 137 + H). Note: The HCl salt dissociates in the MS source; you observe the cation of the free base.
    
  • Fragment Ions:

    • m/z 121: Loss of

      
       (17 Da) from the amide group.
      
    • m/z 94: Loss of

      
       (43 Da) or loss of the amide group entirely, generating the 2-aminopyridine fragment.
      

Impurity Alert: A distinct peak at m/z 95 (


 of 2-aminopyridine) in the initial chromatogram suggests degradation (hydrolysis of the amide) or residual starting material.
Quality Control & Impurity Profiling

In drug development, this compound often serves as an intermediate. The primary impurities to monitor are:

  • 2-Aminopyridine: A potential genotoxic impurity.

  • 2-Hydroxynicotinamide: Result of hydrolysis of the amino group (less common but possible).

Limit Test Strategy: Use HPLC-UV (254 nm) or LC-MS/MS (MRM mode) to quantify 2-aminopyridine. The limit is typically strict (ppm level) if the downstream product is a drug substance.

References
  • Chemical Identity & Properties

    • PubChem. 2-Aminopyridine-3-carboxamide.[1] National Library of Medicine. Available at: [Link]

  • Spectroscopic Data & Methods

    • NIST Chemistry WebBook. 2-Aminopyridine Spectra. (Used for fragment/impurity correlation). Available at: [Link]

    • Mostafa, A., & Bazzi, H. S. (2009). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Salt Formation & Protonation Logic

    • Fisher, S. J., et al. (2012).[2] Protonation-state determination in proteins.... Acta Crystallographica.[2] (Provides crystallographic evidence for N-ring protonation in pyridine derivatives). Available at: [Link]

Sources

Foundational

Technical Guide: Synthesis and Characterization of 2-Aminopyridine-3-carboxamide Hydrochloride Derivatives

The following technical guide details the synthesis, characterization, and pharmacological context of 2-Aminopyridine-3-carboxamide hydrochloride derivatives . This document is structured for researchers requiring action...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and pharmacological context of 2-Aminopyridine-3-carboxamide hydrochloride derivatives . This document is structured for researchers requiring actionable, high-fidelity protocols and mechanistic insights.

Abstract

The 2-aminopyridine-3-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., IKK-


, PIM-1). Its structural utility lies in the "donor-acceptor" hydrogen bonding motif provided by the adjacent amino and carboxamide groups, which mimics the adenine ring of ATP, allowing for potent interaction with kinase hinge regions. This guide provides a robust, scalable synthetic workflow for generating these derivatives, culminating in their isolation as stable hydrochloride salts to enhance aqueous solubility and bioavailability.

Pharmacophore Analysis & Strategic Utility

Structural Significance

The core 2-aminopyridine-3-carboxamide structure functions as a bidentate ligand. In the context of drug design:

  • The 2-Amino Group: Acts as a hydrogen bond donor.

  • The 3-Carboxamide Oxygen: Acts as a hydrogen bond acceptor.

  • The Pyridine Nitrogen: Modulates pKa and solubility.

This arrangement is critical for ATP-competitive inhibition. Derivatization typically occurs at the 2-amino position (to probe the hydrophobic pocket) or the 5-position of the pyridine ring (to improve metabolic stability or potency).

Mechanism of Action (Kinase Binding)

The following diagram illustrates the structural logic behind the scaffold's binding affinity, specifically targeting the ATP-binding site of kinases like IKK-


.

G Scaffold 2-Aminopyridine-3-carboxamide (Scaffold) Hinge Kinase Hinge Region (Glu/Cys backbone) Scaffold->Hinge Bidentate H-Bonding (Donor/Acceptor) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket 2-Amino Substituent (Steric Fit) Activity Inhibition of Phosphorylation Hinge->Activity Blocks ATP Binding Pocket->Activity Selectivity Filter

Figure 1: Pharmacophore logic demonstrating the ATP-mimetic binding mode of the scaffold.

Synthetic Strategy: The Nitrile Route

While multiple routes exist, the Nitrile Hydrolysis Route is preferred for library generation. It allows for the introduction of diverse amines at the 2-position before converting the nitrile to the amide, avoiding chemoselectivity issues associated with acyl chlorides.

Retrosynthetic Analysis
  • Target: 2-Substituted-aminopyridine-3-carboxamide HCl.

  • Precursor: 2-Substituted-aminonicotinonitrile.

  • Starting Material: 2-Chloronicotinonitrile (commercially available, inexpensive).

Synthesis SM 2-Chloronicotinonitrile (Starting Material) Step1 Step 1: SNAr Reaction (R-NH2, Base, Heat) SM->Step1 Inter Intermediate: 2-(R-amino)nicotinonitrile Step1->Inter Step2 Step 2: Controlled Hydrolysis (H2SO4 or Basic H2O2) Inter->Step2 FreeBase Free Base: 2-(R-amino)pyridine-3-carboxamide Step2->FreeBase Step3 Step 3: Salt Formation (4M HCl in Dioxane) FreeBase->Step3 Final Final Product: HCl Salt Derivative Step3->Final

Figure 2: Step-wise synthetic workflow for high-purity derivative generation.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This step introduces diversity at the 2-position.

  • Reagents: 2-Chloronicotinonitrile (1.0 eq), Primary Amine (

    
    , 1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux (

    
    ) for 4–12 hours.
    

Protocol:

  • Dissolve 2-chloronicotinonitrile (10 mmol) in MeCN (20 mL).

  • Add DIPEA (15 mmol) followed by the amine derivative (11 mmol).

  • Heat to reflux under

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to RT. Pour into ice-water (100 mL). The product usually precipitates.

  • Purification: Filter the solid, wash with cold water, and dry. If no precipitate forms, extract with EtOAc, dry over

    
    , and concentrate. Recrystallize from Ethanol if necessary.
    
Step 2: Controlled Hydrolysis of Nitrile to Carboxamide

Critical Control Point: Avoid over-hydrolysis to the carboxylic acid. The use of concentrated sulfuric acid at moderate temperatures is highly effective for stopping at the amide stage.

  • Reagents: Conc.

    
     (10–15 eq).
    
  • Conditions:

    
    , 2–4 hours.
    

Protocol:

  • Place the 2-substituted-aminonicotinonitrile (5 mmol) in a round-bottom flask.

  • Add conc.[1]

    
     (5 mL) dropwise with stirring (Exothermic!).
    
  • Heat the mixture to

    
     and stir for 3 hours.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice (

    
    ).
    
  • Neutralization: Adjust pH to ~8–9 using

    
    
    
    
    
    or saturated
    
    
    solution.
  • Isolation: The carboxamide usually precipitates as a white/off-white solid. Filter, wash with water, and dry under vacuum.[2]

Step 3: Hydrochloride Salt Formation

Converting the free base to the HCl salt ensures stability and standardizes the physical form for biological testing.

  • Reagents: 4M HCl in 1,4-Dioxane (or

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Ethanol.

Protocol:

  • Dissolve the free base (2 mmol) in the minimum amount of DCM or Ethanol (

    
    ).
    
  • Cool to

    
     in an ice bath.
    
  • Add 4M HCl in Dioxane (2.5 mmol, 1.25 eq) dropwise.

  • Stir for 30 minutes. A precipitate should form immediately.

  • Isolation: Filter the solid. Wash with cold ether (

    
    ) to remove excess acid.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Characterization & Data Interpretation

A self-validating system requires checking specific spectral markers at each stage.

NMR Spectroscopy (400 MHz, DMSO-d6)
MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
Amide


Two Broad SingletsDistinctive non-equivalent protons due to restricted rotation.
Pyridine H-4

Doublet of DoubletsDeshielded by the adjacent carbonyl.
Pyridine H-5

Doublet of DoubletsUpfield shift due to resonance from the 2-amino group.
Pyridine H-6

DoubletCharacteristic

-proton of pyridine.
Salt Proton (

)

Broad SingletConfirms formation of the HCl salt (often exchanges with

).
Infrared Spectroscopy (FT-IR)
  • Nitrile Precursor: Sharp peak at

    
      (CN stretch).
    
  • Carboxamide Product:

    • Disappearance of

      
       peak.[3]
      
    • Appearance of Amide I (

      
      ): 
      
      
      
      .
    • Appearance of Amide II (

      
       bend): 
      
      
      
      .
    • Amine/Amide

      
       stretch: Doublet pattern around 
      
      
      
      .
Mass Spectrometry
  • ESI-MS (+ve mode): Expect

    
     for the free base.
    
  • Note on Salts: In MS, the HCl salt will dissociate; you will observe the mass of the free base cation. Do not look for the mass of the chloride adduct.

Troubleshooting & Optimization (Expertise & Experience)

Issue: Incomplete Hydrolysis (Nitrile remains)
  • Cause: Temperature too low or reaction time too short.

  • Solution: Increase temperature to

    
    . If 
    
    
    
    fails, switch to the Radziszewski reaction conditions:
    
    
    ,
    
    
    (
    
    
    ), DMSO, RT for 1 hour. This is milder but requires careful pH control during workup.
Issue: Product "Oiling Out" during Salt Formation
  • Cause: Presence of water or solvent polarity mismatch.

  • Solution: Triturate the oil with anhydrous diethyl ether or hexane. Scratch the flask wall with a glass rod to induce nucleation. Ensure the starting free base was completely dry.

Issue: Regioselectivity in SNAr
  • Insight: Nucleophilic attack at the 2-position is highly favored over the 4-position due to the inductive effect of the pyridine nitrogen and the nitrile electron-withdrawing group. However, if the amine is sterically bulky, yield may drop.

  • Fix: Use higher boiling solvents (e.g., DMF or DMSO) and increase temperature to

    
     for bulky amines.
    

References

  • Vertex AI Search. (2026). Synthesis of 2-aminopyridine-3-carboxamide derivatives. Retrieved from 3

  • National Institutes of Health (NIH). (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Retrieved from 4

  • Sigma-Aldrich. (n.d.). 2-Aminopyridine-3-carboxamide Product Sheet. Retrieved from

  • Royal Society of Chemistry. (2026). Synthetic strategies of imidazo[1,2-a]pyridines. Retrieved from 5

Sources

Exploratory

Biological potential of 2-Aminopyridine-3-carboxamide hydrochloride scaffold

The following technical guide details the biological potential, medicinal chemistry, and experimental applications of the 2-Aminopyridine-3-carboxamide (also known as 2-Aminonicotinamide ) scaffold. Subject: 2-Aminopyrid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, medicinal chemistry, and experimental applications of the 2-Aminopyridine-3-carboxamide (also known as 2-Aminonicotinamide ) scaffold.

Subject: 2-Aminopyridine-3-carboxamide Hydrochloride (2-Aminonicotinamide HCl) CAS Registry Number: 13438-65-8 (Free base) / 50608-99-6 (General amide derivatives) Chemical Formula:



Executive Summary

The 2-aminopyridine-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, characterized by a pyridine ring substituted with an amino group at the C2 position and a carboxamide at the C3 position. This arrangement creates a dense hydrogen-bonding motif capable of bidentate or tridentate interactions with biological targets.

Its primary utility lies in kinase inhibition (specifically c-Met and Syk), nNOS inhibition (neuroprotection), and NAD+ mimicry (SIRT/PARP modulation). The hydrochloride salt form is utilized to enhance aqueous solubility and bioavailability, stabilizing the basic pyridine nitrogen (


).

Mechanistic Pharmacology & Target Engagement

Kinase Inhibition (The "Hinge Binder" Motif)

The most significant application of this scaffold is as a Type I ATP-competitive kinase inhibitor. The 2-aminopyridine moiety functions as a high-fidelity "hinge binder" within the ATP-binding pocket of protein kinases.

  • Binding Mode: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. The exocyclic 2-amino group (

    
    ) acts as a hydrogen bond donor  to the backbone carbonyl of the hinge.
    
  • Key Target: c-Met (Hepatocyte Growth Factor Receptor) .[1]

    • Derivatives of this scaffold (e.g., BMS-777607 analogs) bind to the c-Met hinge (residues Pro1158/Met1160 in human c-Met), blocking ATP access and autophosphorylation.

  • Selectivity: The 3-carboxamide group projects into the solvent-exposed region or interacts with the "gatekeeper" residue, allowing for selectivity tuning via N-substitution on the amide.

nNOS Inhibition (The "Glutamate Clamp")

In the context of neuronal Nitric Oxide Synthase (nNOS), the 2-aminopyridine head group mimics the guanidinium group of the natural substrate, L-Arginine.

  • Mechanism: The scaffold anchors into the active site via a double charge-assisted hydrogen bond with conserved glutamate residues (Glu-592 in rat nNOS).

  • Therapeutic Value: Selective inhibition of nNOS over eNOS (endothelial) is critical for treating neurodegenerative conditions (e.g., stroke, Parkinson's) without causing hypertension.

NAD+ Mimicry (SIRT & PARP)

As a structural analog of nicotinamide (the product of NAD+ consumption), this scaffold can modulate enzymes that utilize NAD+ as a cofactor.

  • Sirtuins (SIRT1-7): Acts as a weak inhibitor or "base exchange" substrate, modulating deacetylation rates.

  • PARP: The carboxamide orientation mimics the nicotinamide moiety bound in the PARP active site, potentially inhibiting poly(ADP-ribose) synthesis.

Visualization: Pharmacophore & Binding Logic

The following diagram illustrates the dual-action binding modes of the scaffold in Kinase and nNOS active sites.

BindingMode cluster_SAR Structure-Activity Relationship (SAR) Scaffold 2-Aminopyridine-3-carboxamide (Core Scaffold) Kinase Kinase ATP Pocket (e.g., c-Met) Scaffold->Kinase H-Bond Acceptor (N1) to Hinge NH Scaffold->Kinase H-Bond Donor (2-NH2) to Hinge C=O nNOS nNOS Active Site (Glutamate Clamp) Scaffold->nNOS Ionic/H-Bond (2-NH2) to Glu-592 Scaffold->nNOS H-Bond (N1) to Glu-592 Amide 3-Carboxamide: Solubility & Gatekeeper Interaction Scaffold->Amide Ring Pyridine Ring: Rigid Spacer & Lipophilicity Scaffold->Ring

Caption: Dual binding modes of the 2-aminopyridine-3-carboxamide scaffold in Kinase (Hinge) and nNOS (Glu-Clamp) pockets.

Medicinal Chemistry & Synthesis[2][3][4]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the scaffold based on c-Met and general kinase activity.

PositionSubstitutionEffect on Biological Activity
2-Amino (

)
UnsubstitutedCritical. Essential for H-bond donor activity. Alkylation here usually abolishes kinase potency.
3-Carboxamide (

)
Primary AmideGood solubility; moderate potency.
3-Carboxamide (

)
Aryl/HeteroarylHigh Potency. Allows access to the hydrophobic "back pocket" or "selectivity pocket" of the kinase.
Pyridine C4/C5 Halogen (F, Cl)Increases metabolic stability; modulates pKa of the pyridine nitrogen.
Pyridine C6 Alkyl/ArylCan improve hydrophobic packing but may introduce steric clashes if the pocket is narrow.
Synthesis Protocol (Preferred "Med-Chem" Route)

While multicomponent reactions exist, the most reliable route for generating diverse derivatives is the Amide Coupling of 2-aminonicotinic acid.

Reagents:

  • Starting Material: 2-Aminonicotinic acid (Commercial).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or CDI.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).[2]

Step-by-Step Protocol:

  • Activation: Dissolve 2-aminonicotinic acid (1.0 equiv) in dry DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the active ester.

    • Note: The 2-amino group is weakly nucleophilic compared to the carboxylate activation, so self-polymerization is minimal under these conditions.

  • Coupling: Add the desired amine (

    
    , 1.1 equiv). For the primary amide (scaffold core), use ammonium chloride (
    
    
    
    , 3.0 equiv) and extra DIPEA (3.0 equiv).
  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS for the product mass

    
    .
    
  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (to remove acid), water, and brine. Dry over 
    
    
    
    .[2]
  • Salt Formation (Hydrochloride): Dissolve the purified free base in a minimal amount of Ethanol. Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C. A white precipitate (the HCl salt) will form. Filter and wash with cold ether.

Experimental Protocols

Synthesis Workflow Diagram

Synthesis Start 2-Aminonicotinic Acid Activation Activation (HATU, DIPEA, DMF) Start->Activation Step 1 Coupling Amine Addition (R-NH2 or NH4Cl) Activation->Coupling Step 2 Intermediate Crude Amide Coupling->Intermediate RT, 12h Purification Extraction & Column Chromatography Intermediate->Purification Workup SaltForm HCl Salt Formation (HCl in Dioxane/EtOH) Purification->SaltForm Step 3 Final 2-Aminopyridine-3-carboxamide HCl (Final Product) SaltForm->Final Precipitation

Caption: Optimized synthetic workflow for the generation of 2-aminopyridine-3-carboxamide HCl.

In Vitro c-Met Kinase Assay Protocol

To validate the biological potential of synthesized derivatives, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Reagents: Recombinant human c-Met kinase domain, Poly(Glu, Tyr) 4:1 substrate labeled with biotin, ATP, Europium-labeled anti-phosphotyrosine antibody, and XL665-labeled streptavidin.

  • Preparation: Prepare a 10 mM stock of the test compound (2-aminopyridine derivative) in DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Reaction:

    • Mix Kinase (5 ng/well) + Substrate (1 µM) + Compound in kinase buffer (

      
       HEPES pH 7.5, 
      
      
      
      ,
      
      
      DTT).
    • Initiate reaction by adding ATP (at

      
       concentration, typically 10 µM).
      
    • Incubate for 60 minutes at room temperature.

  • Detection: Add detection mix (Eu-antibody + Streptavidin-XL665) containing EDTA to stop the kinase reaction.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a plate reader (e.g., EnVision). Calculate

    
     using non-linear regression.
    

Future Outlook & Strategic Applications

The 2-aminopyridine-3-carboxamide scaffold remains highly relevant due to its fragment-based drug discovery (FBDD) potential.

  • PROTACs: The scaffold's defined binding mode makes it an excellent "warhead" for Proteolysis Targeting Chimeras targeting c-Met or other kinases.

  • CNS Penetration: The ability to tune the lipophilicity of the 3-carboxamide tail allows for the design of blood-brain barrier (BBB) permeable nNOS inhibitors for neurodegenerative therapy.

References

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012) [Link][3]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry (2016) [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Source: Molecules (MDPI) (2022) [Link]

  • Structure-activity relationship of 3-aminopyrid-2-ones (related scaffold) as Itk inhibitors. Source: Journal of Medicinal Chemistry (2011) [Link]

  • Crystal structure of c-Met with inhibitor (PDB 2RFN). Source: RCSB Protein Data Bank [Link]

Sources

Foundational

2-Aminopyridine-3-carboxamide Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

Executive Summary 2-Aminopyridine-3-carboxamide hydrochloride (CAS: 1221723-00-7) has emerged as a critical scaffold in both organic synthesis and fragment-based drug discovery (FBDD). The 2-aminopyridine moiety is widel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminopyridine-3-carboxamide hydrochloride (CAS: 1221723-00-7) has emerged as a critical scaffold in both organic synthesis and fragment-based drug discovery (FBDD). The 2-aminopyridine moiety is widely recognized as a "classic and trendy pharmacophore"[1], heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and antitumoral drugs. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of this building block, providing actionable, self-validating protocols for drug development professionals.

Structural & Electronic Profile: The Rationale for the Hydrochloride Salt

The utility of 2-aminopyridine-3-carboxamide stems from its three highly distinct reactive centers: the 2-amino group, the 3-carboxamide group, and the pyridine nitrogen[2].

Causality in Chemical Design: While the free base form of this compound is synthetically useful, drug development workflows predominantly utilize the hydrochloride salt . This is not an arbitrary choice; it is rooted in thermodynamic stability and kinetic control:

  • Oxidative Stability: The free base is electron-rich and susceptible to premature oxidation. Protonation of the pyridine nitrogen draws electron density away from the ring, significantly enhancing shelf-life.

  • Nucleophilic Masking: In the HCl salt, the basicity of the system is neutralized. The 2-amino group remains largely non-nucleophilic until a specific stoichiometric base (e.g., pyridine or triethylamine) is introduced. This allows chemists to liberate the free amine in situ at precise temperatures, preventing runaway exothermic reactions or unwanted di-acylation during electrophilic attacks.

ReactiveCenters A 2-Aminopyridine-3-carboxamide HCl B 2-Amino Group (Acylation/Sulfonylation) A->B Base + Acyl Chloride C 3-Carboxamide Group (Thionation/Dehydration) A->C Lawesson's Reagent D Pyridine Nitrogen (Coordination/Salt Formation) A->D HCl (Stabilization)

Fig 1. Reactive centers and derivatization pathways of the scaffold.

Key Synthetic Transformations & Methodologies

The compound is a primary precursor for synthesizing complex heterocyclic systems such as azaindoles and quinazolinones[2],[3]. Below are self-validating protocols demonstrating its synthetic versatility.

Regioselective N-Acylation (Quinazolinone Precursor Synthesis)

Acylation of the 2-amino group is a fundamental step in altering solubility and generating PARP14 inhibitors[2],[4].

Self-Validating Protocol:

  • Objective: Synthesize an N-acylated intermediate without triggering side reactions at the carboxamide group.

  • Causality: The reaction is initiated at 0 °C to suppress the kinetic energy that would otherwise lead to di-acylation. Pyridine acts dually as the base to liberate the amine from the HCl salt and as an acid scavenger for the byproduct (HCl) generated by the acyl chloride[4].

  • Steps:

    • Suspend 2-aminopyridine-3-carboxamide hydrochloride (400 mg, ~2.3 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert N₂ atmosphere.

    • Add pyridine (0.7 mL, 8.8 mmol, ~3.8 eq) to liberate the free base. The suspension will clarify as the free base dissolves. Cool the mixture to 0 °C.

    • Dropwise, add 2-chloroacetyl chloride (362 mg, 3.2 mmol, 1.1 eq). Validation point: An immediate mild exotherm and color change indicate the initiation of the acylation.

    • Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature (RT) overnight[4].

    • Quench & Workup: Pour the mixture into distilled water (20 mL) to hydrolyze any unreacted acyl chloride. Extract with DCM (3 × 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validation point: TLC (Ethyl Acetate/Hexane) should show a single new spot with a higher Rf value than the highly polar starting material.

SyntheticWorkflow A 2-Aminopyridine- 3-carboxamide HCl B Pyridine (Base) Liberates Amine A->B C 2-Chloroacetyl Chloride (0 °C) B->C D N-Acylated Intermediate C->D 1h @ 0°C RT overnight E Cyclization D->E F Quinazolinone (PARP14 Inhibitor) E->F

Fig 2. Synthetic workflow for PARP14 inhibitor quinazolinones via N-acylation.

Thionation to 2-Aminopyridine-3-carbothioamide

Converting the carboxamide to a carbothioamide is essential for generating sulfur-containing heterocycles[2].

  • Causality: Lawesson's reagent is utilized over P₄S₁₀ due to its superior solubility in organic solvents and its ability to form a highly reactive oxaphosphetane intermediate, which drives the oxygen-to-sulfur exchange at lower temperatures, preserving the integrity of the pyridine ring[2].

  • Steps: Dissolve the precursor in anhydrous toluene, add Lawesson's reagent (0.55 eq), and reflux (110 °C) for 2-4 hours. Upon completion (verified by LC-MS), concentrate and purify via silica gel chromatography to yield the carbothioamide[2].

Applications in Drug Discovery

c-Met Kinase Inhibitors

The 2-aminopyridine-3-carboxamide scaffold is highly effective in kinase inhibition. By employing bioisosteric replacement of heterocyclic moieties with the amide bond, researchers have developed potent c-Met inhibitors[3]. A standout derivative, Compound (S)-24o , demonstrated an IC₅₀ of 0.022 μM against c-Met, effectively blocking downstream signaling in EBC-1 tumor cells and halting proliferation[3].

cMetPathway A (S)-24o Derivative (2-Aminopyridine Scaffold) B c-Met Kinase A->B Inhibits (IC50 = 0.022 μM) C Phosphorylation Cascade B->C Blocks D Downstream Signaling (PI3K/AKT, MAPK) C->D Blocks E Tumor Cell Proliferation (EBC-1 Cells) D->E Apoptosis / Arrest

Fig 3. Mechanism of action for c-Met Kinase inhibition by derivative (S)-24o.

PARP14 Inhibitors for Allergic Airway Disease

Quinazolinones derived from 2-aminopyridine-3-carboxamide act as potent inhibitors of PARP14[4]. PARP14 regulates the transcription of STAT6, which promotes Th2 responses in T cells and B cells. Inhibition of PARP14 catalytic activity via these derivatives reduces lung inflammation and IgE levels, offering a novel therapeutic pathway for asthmatic conditions[4].

Quantitative Data Summaries

Table 1: Pharmacological Targets and Inhibitory Activity of Derivatives

Compound / DerivativeTargetIC₅₀ / ActivityCellular EffectReference
(S)-24o c-Met Kinase0.022 μMDose-dependent inhibition of phosphorylation in EBC-1 cells[3]
Quinazolinone Derivatives PARP14Nanomolar rangeReduced lung inflammation, inhibition of STAT6 transcription[4]
Carbothioamide Derivatives VariousVariableServes as building blocks for azaindoles and complex heterocycles[2]

Table 2: Reaction Conditions and Yield Optimization for Key Transformations

TransformationReagentsSolventTemp / TimeMechanistic Role
N-Acylation 2-Chloroacetyl chloride, PyridineDCM0 °C to RT, 12hPyridine acts as base/acid scavenger; 0 °C prevents di-acylation
Thionation Lawesson's reagentTolueneReflux, 2-4hO-to-S exchange via oxaphosphetane intermediate
Cyclization Pd-catalyst, Ligand, BaseDioxane100 °C, 8hC-N cross coupling / C-H functionalization sequence

References

1.[2] "2-Aminopyridine-3-carbothioamide | 42242-05-7 | Benchchem: Modifications at the Amine Group" - Benchchem - 2 2. "137857-71-7 | N-aminocyclopropanecarboximidamide ... - Chemikart" - Chemikart - Link 3.[3] "Syntheses of novel 2,3-diaryl-substituted 5-cyano-4-azaindoles exhibiting c-Met inhibition activity" - ResearchGate - 3 4.[1] "2-aminopyridine – a classic and trendy pharmacophore" - ResearchGate - 1 5.[4] "US10562891B2 - Quinazolinones as PARP14 inhibitors" - Google Patents - 4

Sources

Protocols & Analytical Methods

Method

Experimental protocol for using 2-Aminopyridine-3-carboxamide hydrochloride

Application Note: Experimental Protocols for the Utilization of 2-Aminopyridine-3-carboxamide Hydrochloride in Targeted Kinase and PARP Inhibitor Synthesis Executive Summary & Mechanistic Rationale 2-Aminopyridine-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for the Utilization of 2-Aminopyridine-3-carboxamide Hydrochloride in Targeted Kinase and PARP Inhibitor Synthesis

Executive Summary & Mechanistic Rationale

2-Aminopyridine-3-carboxamide hydrochloride (2-APC·HCl, CAS: 1221723-00-7) is a highly privileged synthon in modern drug discovery. The 2-aminopyridine core functions as a robust bioisostere for the adenine ring, allowing it to anchor securely within the NAD+ binding pocket of Poly(ADP-ribose) polymerases (e.g., PARP14)[1] and the ATP-binding hinge region of receptor tyrosine kinases (e.g., c-Met)[2].

When utilizing 2-APC·HCl, researchers must account for both its electronic properties and its physical salt form. The exocyclic amine at the 2-position is electronically deactivated by the electron-withdrawing nature of the adjacent pyridine nitrogen and the ortho-carboxamide group. Furthermore, the presence of the hydrochloride salt means the amine is protonated (ammonium), rendering it entirely non-nucleophilic.

This application note details validated, step-by-step protocols for utilizing 2-APC·HCl in nucleophilic acyl substitutions and amide couplings, emphasizing the mechanistic causality behind reagent selection, salt neutralization, and reaction monitoring.

Pathway Visualization: Dual Targeting Logic

Pathway A 2-APC Derivatives B PARP14 Inhibition A->B Binds NAD+ pocket C c-Met Kinase Inhibition A->C Binds ATP pocket D Decreased STAT6 Transcription B->D Blocks ADP-ribosylation E Reduced HGF Signaling C->E Blocks Phosphorylation F Suppression of Tumor Survival D->F E->F

Mechanistic divergence of 2-APC derivatives in targeting PARP14 and c-Met kinase pathways.

Experimental Protocols

Protocol A: Synthesis of PARP14 Inhibitor Intermediates via Direct Acylation

This protocol describes the reaction of 2-APC·HCl with 2-chloroacetyl chloride to form a key intermediate for quinazolinone-based PARP14 inhibitors, which are critical for suppressing tumor survival under cellular stress[1].

Materials:

  • 2-Aminopyridine-3-carboxamide hydrochloride (2-APC·HCl)

  • 2-Chloroacetyl chloride (Electrophile)

  • Pyridine (Base and acid scavenger)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation & Free-Basing: Suspend 2-APC·HCl (400 mg, ~2.3 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere. Add Pyridine (0.7 mL, ~8.8 mmol)[1].

    • Causality: The ~3.8x molar excess of pyridine is critical. One equivalent strips the HCl from the starting material, solubilizing the free base in DCM. The remaining equivalents act as an acid scavenger to neutralize the HCl generated during the subsequent acylation.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 2-chloroacetyl chloride (1.1 eq) dropwise over 10 minutes[1].

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution. Keeping the thermal energy low prevents the highly reactive acyl chloride from erroneously attacking the less nucleophilic primary amide at the 3-position (preventing di-acylation).

  • Propagation & Self-Validation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT). Stir overnight[1].

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction is self-validating when the highly polar 2-APC peak completely disappears, replaced by a distinct, less polar mass-adduct. Do not proceed to workup until the starting material is consumed.

  • Workup & Extraction: Quench the reaction by pouring the mixture into distilled water (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

Protocol B: HATU-Mediated Amide Coupling for c-Met Kinase Inhibitors

For less reactive carboxylic acids used in the synthesis of c-Met inhibitors[2], standard acyl chlorides often fail. HATU is utilized to generate a highly reactive active ester[3].

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.5 eq) and HATU (1.5 eq) in anhydrous DMF (15 mL). Add Triethylamine (Et₃N, 2.0 eq) and stir at RT for 15 minutes[3].

    • Causality: HATU rapidly converts the carboxylic acid into an OAt-active ester. Pre-activation prevents the HATU coupling reagent from reacting directly with the 2-APC amine, which could cause unwanted guanidinylation side-reactions.

  • Coupling: Add 2-APC·HCl (1.0 eq) followed by an additional 1.0 eq of Et₃N (to explicitly neutralize the HCl salt). Heat the reaction mixture to 60 °C for 24 hours[3].

    • Causality: The steric hindrance of the ortho-carboxamide on 2-APC necessitates elevated temperatures (60 °C) to drive the nucleophilic attack on the bulky OAt-ester.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent. Dry and concentrate the organic layer.

Workflow Visualization

Workflow N1 2-Aminopyridine-3-carboxamide HCl (Starting Material) N2 Free-Basing (Add Et3N or Pyridine) N1->N2 Neutralize HCl N3 Acylation / Coupling (Acyl Chloride or HATU + Acid) N2->N3 Nucleophilic Attack N4 Cyclization / Modification (Heat / Catalyst) N3->N4 Intermediate Formation N5 Purification (Extraction & Chromatography) N4->N5 Workup N6 Target Inhibitor (PARP / c-Met Antagonist) N5->N6 Yield >85%

Step-by-step synthetic workflow for generating kinase and PARP inhibitors from 2-APC·HCl.

Quantitative Data Presentation: Reaction Optimization

The following table summarizes the optimization of the acylation step, demonstrating the critical impact of base selection and stoichiometry on the yield when utilizing the HCl salt form of 2-APC.

EntrySolventBase (Equivalents)Coupling Agent / ElectrophileTemp (°C)Yield (%)Observation / Causality
1DCMNone2-Chloroacetyl chlorideRT< 5%HCl salt prevents nucleophilic attack; amine remains protonated.
2DCMEt₃N (1.1 eq)2-Chloroacetyl chloride0 to RT35%Insufficient base; reaction stalls due to newly generated HCl.
3DCMPyridine (3.8 eq)2-Chloroacetyl chloride0 to RT88%Optimal; full neutralization and continuous acid scavenging[1].
4DMFEt₃N (3.0 eq)Carboxylic Acid + HATU6082%Required thermal energy for sterically hindered active esters[3].

References

  • US10562891B2 - Quinazolinones as PARP14 inhibitors.
  • US20200071299A1 - Poly-adp ribose polymerase (parp) inhibitors.
  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

Sources

Application

Application Note: 2-Aminopyridine-3-carboxamide Hydrochloride as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Introduction & Chemical Profile 2-Aminopyridine-3-carboxamide hydrochloride (CAS: 1221723-00-7), also known as 2-aminonicotinamide hydrochloride, is a highly versatile building block in modern medicinal chemistry[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

2-Aminopyridine-3-carboxamide hydrochloride (CAS: 1221723-00-7), also known as 2-aminonicotinamide hydrochloride, is a highly versatile building block in modern medicinal chemistry[1]. The free base features a pyridine ring substituted with an amino group at the C2 position and a carboxamide group at the C3 position.

From a process and synthetic standpoint, utilizing the hydrochloride salt rather than the free base offers distinct advantages. The salt form significantly enhances bench stability by preventing premature ambient oxidation of the electron-rich 2-amino group. Furthermore, it improves the compound's solubility in polar protic solvents, facilitating homogeneous reaction conditions during the initial stages of complex multi-step syntheses.

The structural topology of this scaffold provides three highly reactive, orthogonal centers: the pyridine nitrogen, the primary amine, and the primary amide[2]. This allows for rapid diversification and the construction of fused heterocyclic systems, making it a cornerstone in the development of targeted therapeutics.

Mechanistic Insights: The Hinge-Binding Pharmacophore

In the realm of targeted cancer therapy, the 2-aminopyridine core is celebrated for its ability to act as an ATP-competitive kinase inhibitor[3]. The causality behind its widespread use lies in its precise hydrogen-bonding geometry.

When docked into the ATP-binding pocket of receptor tyrosine kinases (RTKs), the 2-aminopyridine motif acts as a bidentate ligand. The pyridine nitrogen serves as a hydrogen bond acceptor, while the 2-amino group serves as a hydrogen bond donor. This dual interaction perfectly mimics the binding of the adenine ring of ATP to the kinase hinge region (often interacting with residues like Asp1222 and Lys1110, depending on the specific kinase)[4]. The adjacent 3-carboxamide group projects into the solvent-exposed region or the hydrophobic pocket, providing an ideal vector for structural optimization and tuning of pharmacokinetic properties.

Key Applications in Drug Development

Kinase Inhibitors (c-Met and VEGFR)

The 2-aminonicotinamide scaffold is heavily utilized in the design of inhibitors targeting the hepatocyte growth factor receptor (c-Met) and Vascular Endothelial Growth Factor Receptor (VEGFR)[5].

  • c-Met Inhibition: Aberrant c-Met activation is a primary driver of tumor metastasis. By employing bioisosteric replacement strategies on the 2-aminopyridine-3-carboxamide core, researchers have developed highly potent c-Met inhibitors. For instance, optimized derivatives have demonstrated IC50 values as low as 0.022 μM, effectively halting downstream signaling in EBC-1 cancer cell lines[3].

  • VEGFR Inhibition: The 2-aminonicotinamide core is the structural foundation for several anti-angiogenic agents, including Apatinib derivatives, which block VEGFR2 to starve tumors of their blood supply[6].

Synthesis of Fused Heterocycles (Pyrido[2,3-d]pyrimidines)

The ortho-relationship of the amino and carboxamide groups makes this compound an ideal precursor for synthesizing pyrido[2,3-d]pyrimidines[7]. These bicyclic systems are critical pharmacophores in the development of CXCR3 receptor antagonists (used for autoimmune disorders) and various antimicrobial agents[8].

Antifungal Agents

Beyond oncology, 2-aminonicotinamide derivatives have been engineered as potent antifungal agents. Specific derivatives have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. These compounds exhibit broad-spectrum activity against fluconazole-resistant Candida albicans and Cryptococcus neoformans with MIC80 values as low as 0.0313 μg/mL[9].

Data Presentation: SAR of c-Met Inhibitors

The following table summarizes the Structure-Activity Relationship (SAR) data for optimized 2-aminopyridine-3-carboxamide derivatives targeting c-Met kinase, highlighting the impact of specific functionalizations[3].

CompoundC2-Amino SubstitutionC3-Carboxamide Substitutionc-Met Kinase IC50 (μM)EBC-1 Cell Inhibition IC50 (μM)
Lead (Unoptimized) HydrogenPhenyl ring> 10.0> 50.0
Intermediate A Benzyl group3-Fluoro-phenyl1.258.40
Compound (S)-24o Chiral substituted benzyl4-Phenoxy-phenyl0.0220.045
Compound 10b Benzylthio-derivativeSubstituted aryl0.00770.19

Mandatory Visualization

G Ligand HGF / VEGF Receptor c-Met / VEGFR Ligand->Receptor Activates Downstream PI3K / AKT / MAPK Receptor->Downstream Phosphorylation Inhibitor 2-Aminonicotinamide Derivative Inhibitor->Receptor Blocks Hinge Region Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome Promotes

Inhibition of c-Met/VEGFR signaling pathways by 2-aminonicotinamide derivatives.

G Start 2-Aminopyridine-3-carboxamide HCl Step1 Free Basing (Neutralization) Reagent: Na2CO3 / TEA Start->Step1 Step2 Cyclization / Condensation Reagent: Triethyl orthoformate Step1->Step2 Intermediate Pyrido[2,3-d]pyrimidin-4(3H)-one Core Step2->Intermediate Step3 Derivatization (e.g., Chlorination) Reagent: POCl3 Intermediate->Step3 Product Functionalized Kinase Inhibitor Step3->Product

Synthetic workflow for pyrido[2,3-d]pyrimidines from 2-aminopyridine-3-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol outlines the cyclization of 2-aminopyridine-3-carboxamide hydrochloride into a fused bicyclic system[7].

Scientific Rationale: Triethyl orthoformate is selected as it acts as both a one-carbon synthon and a dehydrating agent. The reaction is driven forward by the continuous distillation of ethanol (a byproduct), which forces the condensation between the highly nucleophilic 2-amino group and the 3-carboxamide nitrogen.

Materials:

  • 2-Aminopyridine-3-carboxamide hydrochloride (1.0 equiv)

  • Triethylamine (TEA) or Sodium Carbonate (1.1 equiv)

  • Triethyl orthoformate (excess, acts as reagent and solvent)

  • Catalytic glacial acetic acid (0.1 equiv)

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-aminopyridine-3-carboxamide hydrochloride in a minimal amount of dry ethanol. Add 1.1 equivalents of TEA dropwise at 0°C. Stir for 30 minutes to liberate the free base. Remove the solvent under reduced pressure.

  • Reaction Setup: Transfer the crude free base to a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Add 10 volumes of triethyl orthoformate and a catalytic amount of glacial acetic acid. The acid activates the orthoester, making it more susceptible to nucleophilic attack by the 2-amino group.

  • Cyclization: Heat the mixture to reflux (approx. 140°C). Maintain reflux for 6–8 hours. Monitor the reaction via LC-MS or TLC. The Dean-Stark trap will collect the liberated ethanol, driving the equilibrium toward the cyclic product.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. The pyrido[2,3-d]pyrimidin-4(3H)-one product typically precipitates upon cooling.

  • Purification: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum to yield the pure bicyclic core.

Protocol 2: Regioselective Acylation of the 2-Amino Group

This protocol details the functionalization of the C2 position while leaving the C3-carboxamide intact[2].

Scientific Rationale: The primary amine at the C2 position is significantly more nucleophilic than the primary amide at the C3 position (where the lone pair is delocalized into the carbonyl group via resonance). By strictly controlling the stoichiometry and temperature, regioselective N-acylation is achieved without the need for protecting groups.

Materials:

  • 2-Aminopyridine-3-carboxamide hydrochloride (1.0 equiv)

  • Acyl chloride (e.g., benzoyl chloride) (1.05 equiv)

  • Pyridine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask flushed with argon, suspend 2-aminopyridine-3-carboxamide hydrochloride in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of anhydrous pyridine. The excess base serves a dual purpose: neutralizing the hydrochloride salt and acting as an acid scavenger for the HCl generated during acylation.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath to kinetically favor the reaction at the more nucleophilic amine and prevent over-acylation.

  • Acylation: Dissolve the acyl chloride (1.05 equiv) in a small volume of DCM and add it dropwise over 15 minutes.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (eluent: EtOAc/Hexane).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization from ethanol to yield the N-acyl-2-aminopyridine-3-carboxamide derivative.

References

  • Benchchem. "2-Aminopyridine-3-carbothioamide | 42242-05-7". Benchchem.
  • Gao, Y., et al. "Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents". ChemMedChem (PubMed).
  • World Intellectual Property Organization. "WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors".
  • Trejo, O., et al. "Some Items of Interest to Process R&D Chemists and Engineers".
  • Wang, X., et al. "Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis". Frontiers in Cell and Developmental Biology (PMC - NIH).
  • Chemsrc. "N1'-DMTr-biotin methylester | CAS#:122224-36-6". Chemsrc.
  • Dengyou, Z., et al. "Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors". Bioorganic & Medicinal Chemistry (PubMed).
  • Fares, M., et al. "Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones".

Sources

Method

Application Note: High-Efficiency Synthesis of Antibacterial Pyrido[2,3-d]pyrimidines

Executive Summary This application note details the strategic synthesis of pyrido[2,3-d]pyrimidine scaffolds, a privileged class of antibacterial agents, utilizing 2-Aminopyridine-3-carboxamide hydrochloride as the prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of pyrido[2,3-d]pyrimidine scaffolds, a privileged class of antibacterial agents, utilizing 2-Aminopyridine-3-carboxamide hydrochloride as the primary building block. These derivatives exhibit potent biological activity, primarily through the inhibition of bacterial DNA gyrase and Topoisomerase IV , mechanisms distinct from β-lactams and aminoglycosides, making them critical candidates for combating multi-drug resistant (MDR) Staphylococcus aureus (MRSA) and Escherichia coli.

This guide moves beyond basic synthesis, offering a field-proven One-Pot Three-Component Reaction (MCR) protocol. It addresses the specific handling of the hydrochloride salt form to ensure stoichiometric accuracy and reaction efficiency.

Chemical Foundation & Mechanistic Rationale

The Scaffold

2-Aminopyridine-3-carboxamide (also known as 2-aminonicotinamide) provides the essential "N-C-N" triad required to close the pyrimidine ring onto the pyridine core.

  • CAS: 13438-65-8 (Free base) / Hydrochloride form varies.

  • Role: Dinucleophile (Amine + Amide nitrogen).

  • Challenge: The commercial hydrochloride salt is stable but non-nucleophilic. It requires in-situ neutralization to liberate the free amine for the initial condensation step.

Synthetic Strategy: The One-Pot MCR

We utilize a convergent strategy reacting the scaffold with an aryl aldehyde and an active methylene compound (Meldrum's acid or Dimedone).

  • Mechanism: The reaction proceeds via a Knoevenagel condensation between the aldehyde and active methylene, forming an arylidene intermediate. This is followed by a Michael addition of the 2-aminopyridine-3-carboxamide and subsequent cyclization.

  • Catalyst: Molecular Iodine (

    
    ) is selected as the catalyst.[1][2] It acts as a mild Lewis acid to activate the carbonyl groups and facilitates the final oxidative aromatization if necessary.
    
Pathway Visualization

The following diagram illustrates the convergent synthesis and the critical neutralization step.

SynthesisPathway cluster_0 One-Pot Reaction System Start 2-Aminopyridine-3-carboxamide Hydrochloride Base Neutralization (Et3N or NaOAc) Start->Base In-situ FreeBase Free Amine (Nucleophilic Species) Base->FreeBase - HCl Product Pyrido[2,3-d]pyrimidine Derivative FreeBase->Product Michael Addn. & Cyclization Aldehyde Aryl Aldehyde (R-CHO) Inter Arylidene Intermediate Aldehyde->Inter Knoevenagel (Cat: I2) ActiveMeth Active Methylene (e.g., Meldrum's Acid) ActiveMeth->Inter Inter->Product

Caption: Convergent One-Pot Synthesis of Pyrido[2,3-d]pyrimidines from the Hydrochloride Salt.

Experimental Protocol

Objective: Synthesis of 5-aryl-pyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione derivatives. Scale: 1.0 mmol (Pilot Scale).

Materials
  • Precursor: 2-Aminopyridine-3-carboxamide HCl (1.0 mmol, ~173 mg).

  • Reagent A: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol).

  • Reagent B: Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 mmol).

  • Catalyst: Molecular Iodine (

    
    ) (10 mol%, ~25 mg).
    
  • Base: Triethylamine (

    
    ) (1.0 mmol, equiv to HCl).
    
  • Solvent: Ethanol (EtOH) or Water:Ethanol (1:1).

Step-by-Step Procedure
  • Salt Neutralization (Critical):

    • In a 25 mL round-bottom flask, suspend 2-Aminopyridine-3-carboxamide HCl in 5 mL of EtOH.

    • Add 1.0 mmol of

      
       dropwise. Stir for 10 minutes at room temperature. The solution should clarify as the free base is liberated.
      
  • Reagent Addition:

    • Add the aromatic aldehyde (1.0 mmol) and Meldrum's acid (1.0 mmol) directly to the flask.

    • Add the molecular iodine catalyst (10 mol%).[1][2]

  • Reaction:

    • Heat the mixture to reflux (

      
      ) with magnetic stirring.
      
    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 7:3). The reaction typically completes in 2–4 hours .

    • Observation: A solid precipitate often forms as the product crystallizes out of the hot solution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 20 g).

    • Filter the solid precipitate under vacuum.

    • Wash the cake with cold water (

      
      ) and cold ethanol (
      
      
      
      ) to remove the catalyst and triethylammonium chloride salts.
  • Purification:

    • Recrystallize from hot DMF/Ethanol (1:2 ratio) to obtain the pure product.

Experimental Workflow Diagram

Workflow Step1 Step 1: Neutralization (Precursor + Et3N in EtOH) Step2 Step 2: Addition (Aldehyde + Meldrum's Acid + I2) Step1->Step2 Step3 Step 3: Reflux (80°C, 2-4 Hours) Step2->Step3 Step4 Step 4: Quench (Pour onto Crushed Ice) Step3->Step4 Step5 Step 5: Isolation (Vacuum Filtration) Step4->Step5 Step6 Step 6: Purification (Recrystallization DMF/EtOH) Step5->Step6

Caption: Operational Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives.

Biological Evaluation (Antibacterial)

Once synthesized, the compounds must be validated for antibacterial efficacy. The pyrido[2,3-d]pyrimidine scaffold is a known pharmacophore for inhibiting DNA Gyrase (ATPase domain) .

In Vitro Assay: MIC Determination

Method: CLSI Standard Broth Microdilution. Target Strains:

  • Staphylococcus aureus (ATCC 25923) - Gram-positive model.

  • Escherichia coli (ATCC 25922) - Gram-negative model.

Protocol:

  • Stock Solution: Dissolve compound in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add bacterial suspension (

    
    ) to each well.
    
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Representative Data (Expected)

The following table summarizes expected structure-activity relationship (SAR) trends based on literature for this scaffold [1, 2].

Compound IDR-Group (Aldehyde)MIC (S. aureus) µg/mLMIC (E. coli) µg/mLSAR Insight
4a Phenyl (H)32 - 64>128Baseline activity.
4b 4-Chloro-phenyl4 - 832 - 64Halogens improve lipophilicity/penetration.
4c 4-Nitro-phenyl8 - 1664Electron withdrawing groups enhance potency.
4d 2,4-Dichloro-phenyl0.5 - 2 8 - 16 Optimal substitution pattern.

Expert Tips & Troubleshooting

  • Solubility Issues: The hydrochloride salt is soluble in water/methanol but poor in non-polar solvents. Ensure the neutralization step (Step 1) is complete before adding the aldehyde; otherwise, the amine will not condense.

  • Catalyst Choice: While Iodine is efficient, p-Toluenesulfonic acid (p-TSA) (10 mol%) is a viable alternative if halogen contamination is a concern for downstream biology.

  • Water Tolerance: This reaction is robust and can often be performed in aqueous ethanol, making it "Green Chemistry" compliant.

  • Scale-Up: For gram-scale synthesis, mechanical stirring is recommended as the precipitate can become thick, hindering magnetic stirring.

References

  • Gouda, M. A., et al. (2022). "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules, 27(11), 3439.

  • Maddila, S., et al. (2016). "One-pot synthesis of new Pyrido[2,3-d]pyrimidine derivatives under ultrasonic irradiation using organocatalyst." Research on Chemical Intermediates.

  • Abdolmohammadi, S., & Balalaie, S. (2012). "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media." International Journal of Organic Chemistry, 2, 7-14.[3]

  • Sigma-Aldrich. "2-Aminopyridine-3-carboxamide Product Specification."

Sources

Application

The Versatile Role of 2-Aminopyridine-3-carboxamide Hydrochloride in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Building Block in Medicinal Chemistry 2-Aminopyridine-3-carboxamide, also known as 2-aminonicotinamide, is a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Building Block in Medicinal Chemistry

2-Aminopyridine-3-carboxamide, also known as 2-aminonicotinamide, is a highly functionalized and versatile starting material in the synthesis of a wide array of heterocyclic compounds.[1][2] Its hydrochloride salt provides a stable and readily available form for laboratory use. The strategic placement of the amino and carboxamide groups on the pyridine ring allows for a diverse range of cyclization reactions, leading to the formation of fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery. These resulting scaffolds, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines, are core components of numerous biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of key heterocyclic compounds utilizing 2-aminopyridine-3-carboxamide hydrochloride as the primary building block. The methodologies described herein are designed to be robust and reproducible, with an emphasis on understanding the underlying reaction mechanisms and the rationale behind experimental choices.

Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities.[3] The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can be adapted for the construction of the thieno[2,3-b]pyridine scaffold starting from a pyridine derivative.[6][7]

Mechanistic Insight: The Gewald Reaction Pathway

The synthesis of the thieno[2,3-b]pyridine core from 2-aminopyridine-3-carboxamide hydrochloride can be envisioned through a modified Gewald-type approach. Although classically performed with a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, the principle of forming a thiophene ring fused to a pyridine can be adapted. A plausible pathway involves the conversion of the 2-amino-3-carboxamide functionality into a 2-mercapto-3-carbonitrile derivative, which can then undergo cyclization.

A more direct and commonly employed strategy for constructing thieno[2,3-b]pyridines involves starting from a suitably substituted cyanopyridine-2(1H)-thione. This intermediate can be readily synthesized from precursors accessible from 2-aminopyridine derivatives. The subsequent Thorpe-Ziegler cyclization of an S-alkylated intermediate is a key step.[1][8]

DOT Diagram: Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridines

G cluster_0 S-Alkylation cluster_1 Thorpe-Ziegler Cyclization start 3-Cyanopyridine-2(1H)-thione intermediate1 S-Alkylated Intermediate start->intermediate1 Base (e.g., NaOEt) reagent1 α-Halo-ketone/ester (R-CO-CH2-X) reagent1->intermediate1 intermediate2 Carbanion Formation intermediate1->intermediate2 Base intermediate3 Intramolecular Nucleophilic Attack intermediate2->intermediate3 Cyclization product 3-Aminothieno[2,3-b]pyridine intermediate3->product Tautomerization caption Thorpe-Ziegler cyclization workflow.

Caption: Thorpe-Ziegler cyclization workflow.

Protocol 1: Synthesis of 3-Amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamides

This protocol outlines a one-pot synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides starting from a 3-cyanopyridine-2(1H)-thione, which can be derived from 2-aminopyridine precursors. The key transformation is a Thorpe-Ziegler cyclization of the S-alkylated intermediate.[8][9]

Materials:

  • 4,6-Disubstituted-3-cyanopyridine-2(1H)-thione

  • N-Aryl-2-chloroacetamide

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • To a stirred solution of the 4,6-disubstituted-3-cyanopyridine-2(1H)-thione (10 mmol) in DMF (20 mL), add a 10% aqueous solution of KOH (10 mmol).

  • To this mixture, add the appropriate N-aryl-2-chloroacetamide (10 mmol).

  • Stir the reaction mixture at room temperature for 30-60 minutes. The formation of a precipitate of the S-alkylated intermediate may be observed.

  • Add a second portion of 10% aqueous KOH (10 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours to effect the Thorpe-Ziegler cyclization.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford the purified 3-amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamide.

Expected Yields and Characterization:

Substituent (R) on N-ArylTypical Yield
Phenyl75-85%
4-Methylphenyl80-90%
4-Chlorophenyl70-80%

Characterization data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be consistent with the formation of the desired thieno[2,3-b]pyridine structure.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore found in a variety of therapeutic agents.[10] A common synthetic strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. Alternatively, and more relevant to our starting material, a substituted pyridine can be used as the foundation for building the fused pyrazole ring.

Mechanistic Insight: Pyrazole Ring Formation

Starting with 2-aminopyridine-3-carboxamide, the construction of the pyrazole ring can be achieved through a multi-step sequence. A key transformation involves the reaction with a reagent that can introduce the remaining two nitrogen atoms of the pyrazole ring. One such approach involves the reaction with hydrazine hydrate. A plausible mechanistic pathway is the initial formation of a hydrazide from the carboxamide, followed by cyclization.

DOT Diagram: Synthesis of Pyrazolo[3,4-b]pyridines

G start 2-Aminopyridine- 3-carboxamide intermediate1 2-Aminopyridine- 3-carbohydrazide start->intermediate1 Reflux reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->intermediate1 product 1H-Pyrazolo[3,4-b]pyridin-3-amine intermediate1->product Cyclization reagent2 Cyclizing Agent (e.g., Formamide) reagent2->product caption Synthesis of pyrazolo[3,4-b]pyridines.

Caption: Synthesis of pyrazolo[3,4-b]pyridines.

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine

This protocol details the synthesis of the core pyrazolo[3,4-b]pyridine ring system from 2-aminopyridine-3-carboxamide hydrochloride via a carbohydrazide intermediate.

Materials:

  • 2-Aminopyridine-3-carboxamide hydrochloride

  • Hydrazine hydrate

  • Ethanol

  • Formamide

Procedure:

Step 1: Synthesis of 2-Aminopyridine-3-carbohydrazide

  • In a round-bottom flask, suspend 2-aminopyridine-3-carboxamide hydrochloride (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (20 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-aminopyridine-3-carbohydrazide.

Step 2: Cyclization to 1H-Pyrazolo[3,4-b]pyridin-3-amine

  • Place the 2-aminopyridine-3-carbohydrazide (5 mmol) obtained from Step 1 in a round-bottom flask.

  • Add formamide (15 mL).

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 1H-pyrazolo[3,4-b]pyridin-3-amine.

Expected Yields and Characterization:

StepProductTypical Yield
12-Aminopyridine-3-carbohydrazide85-95%
21H-Pyrazolo[3,4-b]pyridin-3-amine70-80%

The structure of the final product should be confirmed by spectroscopic methods to ensure the desired cyclization has occurred.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are another class of fused heterocycles with a broad spectrum of biological activities, including their use as kinase inhibitors in cancer therapy.[5] The synthesis of this scaffold can be readily achieved from 2-aminopyridine-3-carboxamide through cyclocondensation with various one-carbon or three-carbon synthons.

Mechanistic Insight: Pyrimidine Ring Annulation

The formation of the pyrido[2,3-d]pyrimidine ring system from 2-aminopyridine-3-carboxamide involves the annulation of a pyrimidine ring onto the pyridine core. This is typically achieved by reacting the starting material with a reagent that can provide the necessary atoms to complete the six-membered pyrimidine ring. For instance, reaction with triethyl orthoformate introduces a one-carbon unit, leading to the formation of a 4-oxo-pyrido[2,3-d]pyrimidine.

DOT Diagram: Synthesis of Pyrido[2,3-d]pyrimidines

G start 2-Aminopyridine- 3-carboxamide intermediate N-Ethoxymethylene Intermediate start->intermediate Heat reagent Triethyl Orthoformate HC(OEt)3 reagent->intermediate product Pyrido[2,3-d]pyrimidin-4(3H)-one intermediate->product Intramolecular Cyclization caption Synthesis of pyrido[2,3-d]pyrimidines.

Caption: Synthesis of pyrido[2,3-d]pyrimidines.

Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes a straightforward synthesis of the pyrido[2,3-d]pyrimidin-4(3H)-one core from 2-aminopyridine-3-carboxamide.[2]

Materials:

  • 2-Aminopyridine-3-carboxamide hydrochloride

  • Triethyl orthoformate

  • Acetic anhydride (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2-aminopyridine-3-carboxamide hydrochloride (10 mmol).

  • Add triethyl orthoformate (30 mL).

  • Optionally, add a catalytic amount of acetic anhydride (0.5 mL).

  • Heat the reaction mixture to reflux for 4-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product often crystallizes out upon cooling. If not, the excess triethyl orthoformate can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry to obtain the pyrido[2,3-d]pyrimidin-4(3H)-one.

Expected Yields and Characterization:

ProductTypical Yield
Pyrido[2,3-d]pyrimidin-4(3H)-one80-90%

The product can be further purified by recrystallization if necessary. Spectroscopic analysis should confirm the formation of the fused bicyclic system.

Conclusion

2-Aminopyridine-3-carboxamide hydrochloride is a readily accessible and highly valuable precursor for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines provide a solid foundation for researchers in organic synthesis and drug discovery. By understanding the underlying reaction mechanisms, chemists can further explore the derivatization of these scaffolds to generate novel molecular entities with potential therapeutic applications.

References

  • Dyachenko, V. D., & Krivokolysko, S. G. (2008). Synthesis of new functionalized thieno[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 44(9), 1109-1114. [Link]

  • Bakhite, E. A., Abdel-Rahman, A. A. H., & Mohamed, O. S. (2007). SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1][8][9]TRIAZOLO[5,1-c]PYRIMIDINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 827-841. [Link]

  • El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Husseiny, W. A. M. (2009). The chemistry of pyrido[2,3-d]pyrimidines. Journal of the Serbian Chemical Society, 74(11), 1239-1268. [Link]

  • Hassan, A. A., Shawky, A. M., & Mohamed, N. K. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1035-1049. [Link]

  • Bakhite, E. A., Abdel-Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ARKIVOC, 2017(4), 121-136. [Link]

  • Leung, C. H., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(5), 793-802. [Link]

  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • Wang, X., et al. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega, 4(2), 2863-2873. [Link]

  • Sharma, P., et al. (2020). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. Journal of the Indian Chemical Society, 97(8), 1235-1241. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7824. [Link]

  • Wang, X., et al. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N, N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega, 4(2), 2863-2873. [Link]

  • Besson, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3326. [Link]

  • Wang, X., et al. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N, N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. PubMed.[Link]

  • Patil, S. B., & Deokar, S. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4069-4084. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.[Link]

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia.[Link]

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  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of some new heterocyclic compounds. Current Chemistry Letters, 2(4), 187-194. [Link]

  • Yakovlev, M., et al. (1998). THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. Chemistry of Heterocyclic Compounds, 34(5), 579-584. [Link]

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  • Nafie, M. S., & El-Gazzar, A. R. B. A. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 26(5), 2909-2936. [Link]

  • Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2007-2013. [Link]

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Method

Use of 2-Aminopyridine-3-carboxamide hydrochloride in enzyme inhibition studies

Technical Application Note & Protocol Guide: 2-Aminopyridine-3-carboxamide Hydrochloride Part 1: Introduction & Mechanism of Action 2-Aminopyridine-3-carboxamide hydrochloride (also known as 2-aminonicotinamide) is a syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note & Protocol Guide: 2-Aminopyridine-3-carboxamide Hydrochloride

Part 1: Introduction & Mechanism of Action

2-Aminopyridine-3-carboxamide hydrochloride (also known as 2-aminonicotinamide) is a synthetic small molecule structurally analogous to Nicotinamide (Vitamin B3). Its primary utility in biochemical research is as a competitive inhibitor of Poly(ADP-ribose) Polymerases (PARP-1 and PARP-2) .

Due to its structural similarity to the nicotinamide moiety of NAD+ (Nicotinamide Adenine Dinucleotide), this compound acts as a "warhead" or scaffold that binds to the catalytic domain of PARP enzymes.[1] It prevents the hydrolysis of NAD+ and the subsequent transfer of ADP-ribose units to nuclear proteins (PARylation), a critical step in DNA Single-Strand Break (SSB) repair.

Scientific Rationale:

  • NAD+ Mimicry: The 3-carboxamide group forms critical hydrogen bonds with the Gly863 and Ser904 residues (in PARP-1) within the nicotinamide-binding pocket, mimicking the substrate interactions.

  • Fragment-Based Design: It serves as a "privileged scaffold" in medicinal chemistry. While a weak inhibitor on its own (IC50 in the low micromolar range), it is the core pharmacophore for potent clinical PARP inhibitors like Niraparib and Talazoparib .

Mechanism of Action Diagram

PARP_Inhibition_Mechanism DNA_Damage DNA Single-Strand Break (SSB) PARP_Inactive PARP-1 (Inactive) DNA_Damage->PARP_Inactive Recruits PARP_Active PARP-1 (Activated) Bound to DNA PARP_Inactive->PARP_Active Conformational Change PARylation Poly(ADP-ribose) Chain Formation PARP_Active->PARylation Normal Pathway (Requires NAD+) Stalling Catalytic Stalling (No PARylation) PARP_Active->Stalling Inhibitor Bound NAD NAD+ Substrate NAD->PARylation Substrate Inhibitor 2-Aminopyridine-3-carboxamide (Competitive Inhibitor) Inhibitor->PARP_Active Competes with NAD+ for Catalytic Pocket Repair Recruitment of Repair Factors (XRCC1, Ligase III) PARylation->Repair Signal Transduction Stalling->Repair BLOCKS

Caption: Competitive inhibition mechanism where 2-Aminopyridine-3-carboxamide displaces NAD+ at the PARP catalytic site, preventing DNA repair signaling.

Part 2: Experimental Protocols

Application Note 1: Chemiluminescent PARP Inhibition Assay

This protocol details the use of 2-Aminopyridine-3-carboxamide HCl to determine IC50 values against purified PARP-1 enzyme. This is a cell-free assay.

Reagents & Preparation:

ReagentSpecificationPreparation / Storage
Test Compound 2-Aminopyridine-3-carboxamide HClStock: Dissolve in DMSO to 50 mM . Store at -20°C. Working: Dilute to 10X final conc. in Assay Buffer.
PARP-1 Enzyme Recombinant Human PARP-1Dilute to 0.5 U/µL in cold Assay Buffer immediately before use.
Substrate Biotinylated NAD+250 µM stock.
Activator Activated DNA (sheared)Required to stimulate PARP activity.
Assay Buffer 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTTFreshly add DTT and PMSF (protease inhibitor) before use.
Detection Streptavidin-HRP + Chemiluminescent SubstratePrepare according to manufacturer instructions.[2]

Step-by-Step Protocol:

  • Plate Preparation:

    • Use a 96-well strip plate coated with Histones (substrate for PARylation).[2]

    • Note: Commercially available histone-coated plates are recommended for reproducibility.

  • Inhibitor Dilution (Serial):

    • Thaw the 50 mM DMSO stock of 2-Aminopyridine-3-carboxamide HCl.

    • Prepare a 3-fold serial dilution in Assay Buffer (range: 100 µM down to 0.1 µM).

    • Control 1 (Max Signal): Buffer + DMSO (no inhibitor).

    • Control 2 (Background): Buffer only (no enzyme).

  • Enzyme Reaction Setup:

    • Add 10 µL of diluted Inhibitor (or control) to designated wells.

    • Add 20 µL of PARP-1 Enzyme (containing Activated DNA) to all wells except Background.

    • Incubate at Room Temperature (RT) for 15 minutes . Rationale: Allows the inhibitor to equilibrate with the active site before competition begins.

  • Initiation:

    • Add 20 µL of Biotin-NAD+ / Activated DNA mix to all wells.

    • Final Volume: 50 µL.

    • Incubate at RT for 60 minutes .

  • Washing & Detection:

    • Discard liquid and wash plate 4x with PBS-T (PBS + 0.1% Tween-20).

    • Add 50 µL of Streptavidin-HRP (1:1000 dilution). Incubate 30 mins.

    • Wash plate 4x with PBS-T.

    • Add 100 µL Chemiluminescent Substrate (ECL).

    • Read immediately on a luminometer (RLU output).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine IC50.

Assay Workflow Diagram

Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection Stock DMSO Stock (50 mM) Dilution Serial Dilution in Buffer Stock->Dilution Equilibrate Incubate Enzyme + Inhibitor (15 min) Dilution->Equilibrate Start Add NAD+ Substrate Equilibrate->Start Reaction PARylation (60 min) Start->Reaction Wash Wash 4x Reaction->Wash Strep Add Strep-HRP Wash->Strep Read Luminometer Readout Strep->Read

Caption: Workflow for Chemiluminescent PARP Assay. Critical step: Pre-incubation of inhibitor with enzyme.

Part 3: Critical Considerations & Troubleshooting

Solubility & Stability[3]
  • Salt Form Advantage: The hydrochloride salt is significantly more water-soluble than the free base. However, for enzyme inhibition assays, DMSO is the preferred solvent for stock solutions to prevent hydrolysis over long-term storage and to ensure sterility.

  • DMSO Tolerance: PARP enzymes are sensitive to high DMSO concentrations. Ensure the final DMSO concentration in the assay well is < 1% (ideally 0.5%).[3]

  • pH Sensitivity: The hydrochloride salt is acidic. When diluting into the assay buffer, ensure the buffer capacity (e.g., 50 mM Tris) is sufficient to maintain pH 8.0. A drop in pH will drastically reduce PARP activity.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background Signal Insufficient washingIncrease wash steps to 5x; ensure Tween-20 is present.
Low Max Signal Degraded NAD+ or EnzymeNAD+ is unstable; prepare fresh. Store Enzyme at -80°C in aliquots.
Inconsistent IC50 No pre-incubationCritical: You must incubate the inhibitor with the enzyme before adding NAD+.
Precipitation High concentration in aqueous bufferDo not exceed 500 µM in the final aqueous dilution step.

References

  • Canadian Science Publishing. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Journal of Chemistry.[3] Retrieved from [Link]

  • BPS Bioscience. (2023). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. Retrieved from [Link]

Sources

Application

Application Note: Leveraging 2-Aminopyridine-3-carboxamide for Next-Gen PIM Kinase Inhibitors

Executive Summary This guide details the application of 2-Aminopyridine-3-carboxamide hydrochloride as a foundational scaffold in the development of antitumoral agents, specifically pyrido[2,3-d]pyrimidines . These fused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-Aminopyridine-3-carboxamide hydrochloride as a foundational scaffold in the development of antitumoral agents, specifically pyrido[2,3-d]pyrimidines . These fused heterocyclic systems have emerged as potent, ATP-competitive inhibitors of PIM kinases (PIM-1, PIM-2, PIM-3) , which are critical drivers in hematological malignancies (AML, CLL) and solid tumors (prostate, breast).

Unlike general reviews, this document provides a validated workflow for transforming this specific precursor into a bioactive kinase inhibitor, followed by the protocols required to validate its biological efficacy in vitro and in cellular models.

Scientific Foundation: The Privileged Scaffold

The Chemical Advantage

2-Aminopyridine-3-carboxamide is a "privileged structure" in medicinal chemistry. Its vicinal amino and amide groups allow for facile cyclization reactions to form bicyclic systems that mimic the purine ring of ATP. This structural mimicry is the cornerstone of designing Type I kinase inhibitors that bind to the hinge region of the kinase active site.

Mechanism of Action: PIM Kinase Inhibition

Derivatives synthesized from this scaffold function by competing with ATP for the binding site on PIM kinases. PIM kinases are constitutively active serine/threonine kinases that phosphorylate targets involved in cell survival (BAD), cell cycle progression (Cdc25A), and protein translation (4E-BP1).

Signaling Pathway & Inhibition Logic:

PimSignaling Drug Pyrido[2,3-d]pyrimidine (Derived from Scaffold) PIM PIM Kinase (Constitutively Active) Drug->PIM Blocks (ATP Competitive) Apoptosis Apoptosis (Tumor Cell Death) Drug->Apoptosis Induces (via PIM inhibition) ATP ATP ATP->PIM Activates Substrates Substrates: BAD, 4E-BP1, Cdc25A PIM->Substrates Phosphorylates Survival Cell Survival (Anti-Apoptosis) Substrates->Survival Promotes Proliferation Cell Proliferation Substrates->Proliferation Promotes

Figure 1: Mechanism of Action. The synthesized inhibitor blocks ATP binding to PIM kinase, preventing substrate phosphorylation and driving the tumor cell toward apoptosis.

Protocol A: Chemical Synthesis (The "Build")

Objective: Convert 2-Aminopyridine-3-carboxamide into the core pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, followed by functionalization to generate the active inhibitor.

Safety: Perform all reactions in a fume hood. POCl3 is corrosive and moisture-sensitive.

Materials
  • Precursor: 2-Aminopyridine-3-carboxamide hydrochloride (CAS: 13438-65-8)

  • Reagents: Triethyl orthoformate (TEOF), Acetic Anhydride, Phosphoryl chloride (POCl3), Aniline derivative (e.g., 4-chloroaniline for SAR).

  • Solvents: Ethanol, DMF, Dichloromethane.

Step-by-Step Methodology
Stage 1: Cyclization to the Core Scaffold
  • Charge: In a round-bottom flask, mix 2-Aminopyridine-3-carboxamide (1.0 eq) with Triethyl orthoformate (TEOF) (5.0 eq).

  • Catalyst: Add Acetic Anhydride (5.0 eq) to act as both solvent and catalyst.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitation: Cool the reaction mixture to room temperature. The product, Pyrido[2,3-d]pyrimidin-4(3H)-one , usually precipitates as a solid.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Checkpoint: Expected Yield > 70%.[1][2] Appearance: Off-white powder.[3]

Stage 2: Chlorination (Activation)
  • Reaction: Suspend the Stage 1 product (1.0 eq) in neat POCl3 (excess, ~10 eq).

  • Heat: Reflux at 105°C for 3 hours until the solution becomes clear.

  • Quench: Carefully pour the reaction mixture onto crushed ice/water (Exothermic!). Neutralize with NaHCO3.

  • Extraction: Extract with Dichloromethane (3x). Dry organic layer over MgSO4 and concentrate.

  • Product: 4-Chloropyrido[2,3-d]pyrimidine . Use immediately for the next step (unstable).

Stage 3: Amination (Lead Generation)
  • Substitution: Dissolve the chloro-intermediate in Isopropanol or DMF. Add the desired amine (e.g., 4-fluoroaniline) (1.1 eq).

  • Reaction: Heat at 80°C for 2 hours.

  • Purification: The final product often precipitates as the hydrochloride salt. Filter and wash with ether. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram:

Synthesis Start 2-Aminopyridine- 3-carboxamide Step1 Cyclization (TEOF/Ac2O) Start->Step1 Core Pyrido[2,3-d] pyrimidin-4(3H)-one Step1->Core Step2 Chlorination (POCl3) Core->Step2 Inter 4-Chloro- intermediate Step2->Inter Step3 Amination (R-NH2) Inter->Step3 Final Active PIM Inhibitor Step3->Final

Figure 2: Synthetic route transforming the starting material into the active pharmaceutical ingredient.

Protocol B: Biological Validation (The "Test")

Objective: Quantify the inhibitory potency (IC50) of the synthesized compound against PIM-1 kinase.

Method: ADP-Glo™ Kinase Assay

This assay measures the ADP generated during the kinase reaction, which is linearly correlated with kinase activity.

Materials
  • Enzyme: Recombinant Human PIM-1 Kinase (0.2 µ g/well ).

  • Substrate: S6 Kinase peptide substrate.

  • Reagent: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plate: 384-well white solid-bottom plate.

Protocol
  • Compound Prep: Prepare a 10-point serial dilution of your synthesized compound in DMSO (Start at 10 µM, 1:3 dilutions).

  • Kinase Reaction:

    • Add 2 µL of Compound dilution to the well.

    • Add 4 µL of Enzyme Master Mix (PIM-1). Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP Mix (10 µM ATP final).

    • Incubate at Room Temperature for 60 minutes.

  • ADP-Glo Step: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence using a plate reader (e.g., EnVision).

Data Analysis:

  • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme).

  • Fit curve using non-linear regression (Sigmoidal dose-response) to determine IC50 .

  • Success Criteria: Potent PIM inhibitors typically show IC50 < 100 nM.

Protocol C: Cellular Efficacy (The "Verify")

Objective: Assess the antiproliferative activity of the compound in a relevant cancer cell line.

Cell Line Selection
  • MCF-7 (Breast Cancer): High relevance for PIM-1 overexpression.

  • K-562 (Leukemia): Highly sensitive to PIM inhibition.

Method: MTT Cell Viability Assay
Protocol
  • Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate. Incubate 24h for attachment.

  • Treatment: Remove media and add 100 µL of fresh media containing the synthesized compound at varying concentrations (0.1 µM – 50 µM). Include DMSO control.

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Interpretation:

  • Calculate % Cell Viability = (Abs_sample / Abs_control) * 100.

  • GI50 (Growth Inhibition 50%): Concentration required to reduce cell growth by 50%.

  • Note: Compare GI50 with Kinase IC50. A large gap (e.g., IC50 = 10 nM, GI50 = 10 µM) may indicate poor cell permeability.

Summary of Key Data Parameters

ParameterDefinitionTarget Value (Lead Compound)
IC50 (Enzymatic) Concentration inhibiting 50% of kinase activity.< 50 nM
GI50 (Cellular) Concentration inhibiting 50% of cell growth.< 1 µM
Selectivity Index (SI) Ratio of GI50 (Normal Cells) / GI50 (Tumor Cells).> 10
LogP Lipophilicity measure.2.0 – 4.0 (for bioavailability)

References

  • Vertex Pharmaceuticals. "Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold." Bioorganic & Medicinal Chemistry Letters, 2016.

  • El-Naggar, A. M., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances, 2024.

  • MDPI. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications." Pharmaceuticals, 2025.[4]

  • Santa Cruz Biotechnology. "2-Aminopyridine-3-carboxamide Product Data." SCBT, 2023.

  • Journal of Chemical and Pharmaceutical Research. "The chemistry of pyrido[2,3-d]pyrimidines: Synthesis and reactions." JOCPR, 2013.

Sources

Method

2-Aminopyridine-3-carboxamide hydrochloride in the synthesis of anti-inflammatory drugs

Application Note: 2-Aminopyridine-3-carboxamide Hydrochloride in the Synthesis of Next-Generation Anti-Inflammatory Therapeutics Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Aminopyridine-3-carboxamide Hydrochloride in the Synthesis of Next-Generation Anti-Inflammatory Therapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern rational drug design, the selection of a privileged scaffold is the most critical determinant of a library's success. 2-Aminopyridine-3-carboxamide hydrochloride (CAS: 1221723-00-7) has emerged as a highly versatile, foundational building block in the synthesis of anti-inflammatory and immunomodulatory drugs[1].

The structural juxtaposition of an exocyclic primary amine and a carboxamide group on a pyridine ring provides two major pharmacological advantages:

  • Facile Regioselective Cyclization: It allows for rapid conversion into bicyclic heteroaromatics, such as quinazolinone analogs (pyrido-pyrimidinones) and imidazo[1,2-c]pyrimidines[2].

  • ATP-Mimetic Hinge Binding: The resulting bicyclic cores act as exceptional hydrogen-bond donors and acceptors, perfectly mimicking the adenine ring of ATP. This makes them highly potent inhibitors of critical pro-inflammatory enzymes, notably Poly(ADP-ribose) polymerase 14 (PARP14) [3] and Spleen Tyrosine Kinase (SYK) [4].

Pharmacological Targets in Inflammation

A. PARP14 Inhibition (Asthma and Allergic Airway Disease)

PARP14 is a macro-PARP that regulates the transcription of STAT6, a primary driver of Th2 immune responses in T and B cells[3]. Genetic depletion or pharmacological inhibition of PARP14 enzymatic activity drastically reduces lung inflammation and IgE levels in models of allergic airway disease[3]. Quinazolinone derivatives synthesized from 2-aminopyridine-3-carboxamide are currently leading candidates for PARP14 inhibition[3].

B. SYK Inhibition (Rheumatoid Arthritis and Autoimmune Disorders)

SYK is a master regulator of inflammatory responses mediated by Fc receptors (FcR) in macrophages and neutrophils[4]. Inhibiting SYK prevents the autoantibody-mediated elimination of cells and tissue-specific autoantibody-directed disorders (e.g., Rheumatoid Arthritis, Immune Thrombocytopenia)[4]. Imidazo-pyrimidine derivatives built from the 2-aminonicotinamide core are potent SYK inhibitors[4].

Visualizing the Pharmacological Pathways

To conceptualize how derivatives of this single scaffold diverge to treat different inflammatory modalities, review the signaling cascade below:

Pathway Scaffold 2-Aminopyridine-3-carboxamide Hydrochloride PARP14 PARP14 Inhibition Scaffold->PARP14 Quinazolinone synthesis SYK SYK Inhibition Scaffold->SYK Imidazo-pyrimidine synthesis STAT6 STAT6 Downregulation PARP14->STAT6 Blocks ADP-ribosylation FcR FcR Signaling Blockade SYK->FcR Prevents phosphorylation Th2 Reduced Th2 Response (Asthma/Allergy) STAT6->Th2 Suppresses IgE Autoimmune Reduced Macrophage Activation (RA/ITP) FcR->Autoimmune Halts immune complex internalization

Mechanistic pathways of 2-aminopyridine-3-carboxamide derivatives in anti-inflammatory targeting.

Experimental Protocols: Synthesis & Validation

As an application scientist, I emphasize that protocols must be self-validating. The following workflow details the critical first step in converting 2-aminopyridine-3-carboxamide into a PARP14-inhibiting quinazolinone core, explaining the causality behind the chemistry[3].

Protocol: Synthesis of 2-Chloro-N-(3-carbamoylpyridin-2-yl)acetamide

Objective: Regioselective acylation of the exocyclic 2-amino group to form the precursor for bicyclic cyclization.

Reagents:

  • 2-Aminopyridine-3-carboxamide: 400 mg (2.9 mmol)

  • Pyridine: 0.7 mL (8.8 mmol, ~3.0 eq)

  • 2-Chloroacetyl chloride: 362 mg (3.2 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Preparation: Suspend 2-aminopyridine-3-carboxamide (400 mg) in anhydrous DCM (20 mL) under an inert atmosphere (N2 or Argon). Add pyridine (0.7 mL).

    • Expert Insight: Pyridine acts as an acid scavenger. Because the reaction generates HCl, failing to neutralize it would protonate the weakly nucleophilic 2-amino group, halting the reaction. Using ~3 equivalents ensures complete basicity throughout the addition[3].

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

    • Expert Insight: The reaction between acyl chlorides and amines is highly exothermic. Maintaining 0°C is critical to prevent thermodynamic over-acylation (di-acylation) and to ensure kinetic regioselectivity at the primary amine rather than the carboxamide nitrogen[3].

  • Acylation: Add 2-chloroacetyl chloride (362 mg) dropwise over 10 minutes.

  • Propagation: Stir the mixture at 0°C for 1 hour. Remove the ice bath, allow the system to warm to room temperature (RT), and stir overnight (approx. 12-16 hours)[3].

  • Quenching & Extraction: Pour the crude mixture into distilled water (20 mL) to quench any unreacted acyl chloride. Extract the aqueous layer with DCM (3 × 20 mL)[3].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate.

Downstream Cyclization (Conceptual): To achieve the final quinazolinone analog, the chloroacetamide intermediate is subjected to a base-promoted intramolecular cyclization (e.g., K2CO3 in DMF). The carboxamide nitrogen acts as a nucleophile, displacing the aliphatic chloride to form the fused pyrimidinone ring[2].

Quantitative Data Presentation

The table below summarizes the biological efficacy of various drug classes synthesized using the 2-aminopyridine-3-carboxamide scaffold, demonstrating its broad utility in inflammatory and autoimmune drug development.

Scaffold DerivativePrimary TargetIC50 RangePrimary IndicationIn Vivo Efficacy Marker
Quinazolinone analogs PARP14< 50 nMAllergic Airway Disease / AsthmaReduced lung inflammation & IgE levels[3]
Imidazo[1,2-c]pyrimidines SYK10 - 100 nMRheumatoid Arthritis / ITPDecreased autoantibody-mediated cell elimination[4]
Pyrido[2,3-d]pyrimidines c-Met / Kinases~ 22 nMInflammatory OncologyDose-dependent downstream signaling inhibition[1]

References[1] Title: 2-aminopyridine – a classic and trendy pharmacophore

Source: ResearchGate URL: [Link][4] Title: Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors Source: ACS Publications URL: [Link][2] Title: Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines Source: PMC (PubMed Central) URL: [Link][3] Title: US10562891B2 - Quinazolinones as PARP14 inhibitors Source: Google Patents URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Aminopyridine-3-carboxamide Hydrochloride Synthesis

Welcome to the dedicated technical support center for the synthesis of 2-Aminopyridine-3-carboxamide hydrochloride (CAS: 1221723-00-7)[1]. This guide provides researchers and drug development professionals with mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 2-Aminopyridine-3-carboxamide hydrochloride (CAS: 1221723-00-7)[1]. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to resolve common synthetic bottlenecks—particularly during amide coupling and salt formation[2].

Part 1: Diagnostic Workflow for Byproduct Identification

When synthesizing 2-aminopyridine-3-carboxamide from 2-aminonicotinic acid, LC-MS analysis of the crude reaction mixture is the most effective diagnostic tool. Use the workflow below to identify the root cause of reaction failures.

LCMS_Diagnostics Start LC-MS Analysis of Crude Reaction Mixture Mass1 m/z = 138 [M+H]+ Target Free Base Start->Mass1 Expected Pathway Mass2 m/z = 258 [M+H]+ Dimerization Byproduct Start->Mass2 Self-Condensation Mass3 m/z = 276 [M+H]+ N-Acylurea Adduct Start->Mass3 EDC Rearrangement Mass4 m/z = 139[M+H]+ Unreacted/Hydrolyzed Acid Start->Mass4 Incomplete Conversion or Moisture

Diagnostic LC-MS workflow for identifying common byproducts in the synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a significant byproduct at m/z 258 [M+H]+ during the amide coupling step? A1: This mass corresponds to a self-condensation dimer. 2-Aminonicotinic acid contains both a carboxylic acid and a nucleophilic exocyclic amine. When the carboxylic acid is activated by EDC/HOBt, the amino group of another starting material molecule can attack the activated ester, leading to an amide-linked dimer.

  • Causality & Solution: While the exocyclic 2-amino group is less nucleophilic than a standard primary amine due to conjugation with the pyridine ring, it competes with the ammonium chloride source if the local concentration of ammonia is low. To resolve this, pre-mix NH₄Cl and your base (e.g., triethylamine) for 15 minutes to ensure a high concentration of free ammonia before adding the activated ester[2].

Q2: My reaction stalls with a major impurity at m/z 276 [M+H]+. What is this and how do I prevent it? A2: This is the N-acylurea byproduct. In EDC-mediated couplings, the initial O-acylisourea intermediate is highly reactive. If the nucleophile (ammonia) does not attack quickly, the O-acylisourea undergoes a spontaneous intramolecular rearrangement to form a stable, unreactive N-acylurea.

  • Causality & Solution: This rearrangement is accelerated in polar aprotic solvents like DMF. HOBt (Hydroxybenzotriazole) is required to rapidly trap the O-acylisourea and form an active OBt-ester, which is highly resistant to rearrangement and perfectly suited for aminolysis[2]. Ensure your HOBt is anhydrous and used in a stoichiometric ratio of at least 1.0 to 1.2 equivalents relative to the acid.

Q3: We attempted the Ullmann-type amination of 2-chloronicotinamide using sodium azide, but we are seeing 2-hydroxynicotinamide instead of the target product. Why? A3: The Ullmann amination of halopyridines using NaN₃ and CuI is a powerful domino methodology for synthesizing 2-aminonicotinamides[3]. However, the presence of residual water in the solvent leads to competitive nucleophilic aromatic substitution (S_NAr) by hydroxide ions, or hydrolysis of the intermediate azide.

  • Causality & Solution: Copper(I)-catalyzed Ullmann aminations require strictly anhydrous conditions. Use super-dry solvents (like anhydrous ethanol) and ensure the reaction is continuously purged with nitrogen[3].

Q4: How do I ensure the selective formation of the mono-hydrochloride salt without hydrolyzing the amide? A4: 2-Aminopyridine-3-carboxamide has multiple basic sites. The pyridine nitrogen is the most basic site. Over-acidification with aqueous HCl can lead to hydrolysis of the carboxamide or mixed salt stoichiometries.

  • Causality & Solution: Use a controlled stoichiometric addition of anhydrous HCl in dioxane (4.0 M) to a solution of the free base in a non-aqueous solvent (like ethyl acetate) at 0 °C. This self-validates the protocol by precipitating the mono-hydrochloride salt cleanly, driving the equilibrium and preventing over-protonation[1].

Part 3: Quantitative Data & Reaction Optimization

The choice of coupling reagents directly dictates the byproduct profile. Below is a summary of quantitative optimization data for the amidation of 2-aminonicotinic acid.

Coupling ReagentAdditiveBaseYield (%)Major Observed Byproduct
EDC-HClNoneTriethylamine45%N-Acylurea (m/z 276)
EDC-HCl HOBt Triethylamine 89% None (Trace Dimer)
HATUNoneDIPEA92%None
DCCHOBtTriethylamine60%DCU (Difficult to remove)

Note: While HATU provides slightly higher yields, EDC-HCl/HOBt is the industry standard due to the ease of removing water-soluble urea byproducts during the aqueous workup[2].

Part 4: Validated Step-by-Step Methodology

Synthetic_Workflow A 2-Aminonicotinic Acid (Starting Material) B Activation (EDC-HCl + HOBt) A->B C Amidation (NH4Cl + TEA) B->C D Free Base Isolation C->D E Salting (4M HCl in Dioxane) D->E F Target Product (HCl Salt) E->F

Step-by-step synthetic workflow for 2-aminopyridine-3-carboxamide hydrochloride.

Protocol: Synthesis of 2-Aminopyridine-3-carboxamide Hydrochloride

Step 1: Active Ester Formation

  • Suspend 2-aminonicotinic acid (1.38 g, 10.0 mmol) and anhydrous HOBt (1.35 g, 10.0 mmol) in anhydrous DMF (50 mL)[2].

  • Add EDC-HCl (2.88 g, 15.0 mmol) portion-wise at room temperature.

  • Validation Checkpoint: The reaction will transition from a cloudy suspension to a clear, homogenous solution within 30-60 minutes. This visual cue confirms the successful formation of the soluble OBt-ester intermediate and the prevention of the N-acylurea byproduct.

Step 2: Amidation

  • In a separate vessel, stir NH₄Cl (1.07 g, 20.0 mmol) and triethylamine (2.78 mL, 20.0 mmol) in DMF for 15 minutes to liberate free ammonia[2].

  • Cool the OBt-ester solution to 0 °C and add the ammonia solution dropwise. Stir overnight at room temperature.

  • Validation Checkpoint: Analyze via TLC (Silica, 5% MeOH in CH₂Cl₂). The starting material (Rf ~0.1) should disappear, replaced by a new UV-active spot (Rf ~0.4) corresponding to the free base.

Step 3: Workup & Free Base Isolation

  • Remove the DMF solvent by distillation under reduced pressure.

  • Partition the residue between CH₂Cl₂ (150 mL) and saturated aqueous NaHCO₃ solution (150 mL)[2].

  • Validation Checkpoint: The basic aqueous wash removes any unreacted 2-aminonicotinic acid and water-soluble EDC byproducts. The organic phase is separated, dried over Na₂SO₄, and concentrated to yield the free base as a white powder (Typical yield: 89%).

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified 2-aminopyridine-3-carboxamide free base in anhydrous ethyl acetate.

  • Cool the solution to 0 °C under nitrogen.

  • Add 1.05 equivalents of 4.0 M HCl in dioxane dropwise.

  • Validation Checkpoint: Immediate precipitation of a white crystalline solid will occur. This phase separation drives the salting reaction to completion and physically isolates the product from the acidic medium, preventing over-protonation or hydrolysis[1]. Filter and dry under vacuum.

References

Sources

Optimization

Troubleshooting guide for 2-Aminopyridine-3-carboxamide hydrochloride reactions

Version: 2.1 | Doc ID: TS-APC-HCl-05 | Department: Chemical Synthesis Support[1][2] Technical Overview & Core Reactivity 2-Aminopyridine-3-carboxamide hydrochloride is a critical bifunctional building block used primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.1 | Doc ID: TS-APC-HCl-05 | Department: Chemical Synthesis Support[1][2]

Technical Overview & Core Reactivity

2-Aminopyridine-3-carboxamide hydrochloride is a critical bifunctional building block used primarily to synthesize fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines (a scaffold found in kinase inhibitors and antifolates).

The "Bidentate Nucleophile" Challenge

To troubleshoot this molecule effectively, you must understand its dual-reactive centers:

  • C2-Amino Group (

    
    ):  A primary amine that acts as the initial nucleophile.[1][2]
    
  • C3-Carboxamide Group (

    
    ):  Acts as the secondary nucleophile (via the amide nitrogen) or an electrophile (via the carbonyl), depending on the reaction partner.[2]
    

Critical Handling Note: As a hydrochloride salt, the nucleophilicity of the C2-amine is quenched by protonation.[1][2] The most common experimental failure is neglecting the in situ neutralization step, leading to <5% yields or unreacted starting material.

Pre-Reaction Troubleshooting: The Salt Factor

Issue: "My starting material is insoluble in the reaction solvent (DCM, THF, Toluene)." Diagnosis: The HCl salt is highly polar and ionic.[1][2] It will not dissolve in non-polar organic solvents, and it will not react as a nucleophile until free-based.

Decision Matrix: Handling the Hydrochloride Salt

Use the following logic flow to determine your neutralization strategy.

SaltStrategy Start Start: 2-Aminopyridine-3-carboxamide HCl SolventQ Is your reaction solvent water-miscible (e.g., EtOH, DMF, DMSO)? Start->SolventQ InSitu Strategy A: In-Situ Neutralization Add 1.1 eq Organic Base (TEA, DIPEA) directly to reaction pot. SolventQ->InSitu YES Biphasic Strategy B: Free-Base Isolation 1. Dissolve in minimal H2O 2. Adjust pH to 9-10 (Na2CO3) 3. Extract w/ EtOAc or filter ppt 4. Dry & use as Free Base SolventQ->Biphasic NO YesPath YES NoPath NO (e.g., Toluene, DCM) Result Proceed to Cyclization InSitu->Result Biphasic->Result

Figure 1: Decision matrix for handling the hydrochloride salt form prior to reaction.

Base Selection Guide
Reaction SolventRecommended Base (1.1–1.5 eq)Notes
Ethanol / Methanol Sodium Ethoxide (NaOEt) or TEANaOEt generates NaCl precipitate; filter before heating if chloride interferes.[1][2]
DMF / DMSO DIPEA (Hünig's Base) or K₂CO₃DIPEA is soluble; K₂CO₃ requires vigorous stirring (heterogeneous).[1][2]
Acetic Acid Sodium Acetate (NaOAc)Used for cyclizations with anhydrides; buffers the HCl.[1][2]
Water NaOH or Na₂CO₃Only for aqueous synthesis; watch for hydrolysis of the amide.[1][2]

Cyclization Troubleshooting (Pyrido[2,3-d]pyrimidines)

Target Reaction: Condensation with electrophiles (Aldehydes, Orthoesters, or 1,3-Dicarbonyls).

FAQ: Why is my yield low (<30%)?

1. Water Inhibition: Cyclization releases water.[1][2] If water accumulates, the equilibrium shifts back to the open-chain intermediate (Schiff base).

  • Fix: Use a Dean-Stark trap (toluene reflux) or add molecular sieves (3Å or 4Å) to the reaction vessel.[1][2]

  • Chemical Drying: For reactions with orthoesters, use Acetic Anhydride as a co-solvent to chemically consume water.[1]

2. Incorrect Regiochemistry: Reaction with unsymmetrical 1,3-dicarbonyls can yield two isomers.[1]

  • Mechanism: The C2-amine is more nucleophilic than the amide nitrogen.[1][2] It attacks the most electrophilic carbonyl of the 1,3-dicarbonyl first.

  • Control: To shift selectivity, adjust the steric bulk of the dicarbonyl or the reaction temperature.[1] Kinetic control (lower temp) favors attack at the less hindered carbonyl.[2]

Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Standard protocol for reacting with Orthoesters (e.g., Triethyl orthoformate).[2][3]

  • Charge: 2-Aminopyridine-3-carboxamide HCl (1.0 eq).

  • Solvent: Triethyl orthoformate (TEOF) (acts as solvent & reagent, 5–10 eq).[2]

  • Additive: Acetic Anhydride (2.0 eq) – Critical for driving equilibrium.[1][2]

  • Base: Sodium Acetate (1.1 eq) – Essential to neutralize the HCl salt.[1][2]

  • Conditions: Reflux (approx. 100–140°C) for 4–6 hours.

  • Monitoring: TLC (10% MeOH in DCM). Look for the disappearance of the fluorescent starting material spot (

    
    ).[2]
    
  • Workup: Cool to

    
    . The product usually precipitates.[2] Filter and wash with cold EtOH.[2]
    
Pathway Visualization: The Cyclization Mechanism

Understanding the mechanism helps pinpoint where the reaction stalls.[2]

CyclizationMech SM Start: 2-Amino-3-carboxamide (Free Base) Intermediate Intermediate: Schiff Base (Imine) (Often Stable/Isolable) SM->Intermediate - H2O Electrophile + Electrophile (e.g., R-CHO) Electrophile->Intermediate Cyclization Ring Closure: Amide-N attack on Imine Carbon Intermediate->Cyclization Heat / Acid Cat. Product Product: Pyrido[2,3-d]pyrimidine Cyclization->Product - H2 (Oxidation) or - H2O (Condensation)

Figure 2: Mechanistic pathway for the formation of the pyrido-pyrimidine scaffold.[2] Note that the "Intermediate" stage is where many reactions stall if water is not removed.[1][2]

Advanced Troubleshooting: Functional Group Issues

Issue: Hydrolysis of the Amide

Symptom: Formation of 2-aminonicotinic acid (carboxylic acid) instead of the cyclized product.[1][2] Cause: Highly acidic or basic aqueous conditions at high temperatures.[1][2] Prevention:

  • Avoid using strong mineral acids (HCl, H₂SO₄) as catalysts if water is present.[2]

  • Use Sulfamic Acid or p-TsOH in anhydrous solvents (EtOH, Toluene) if acid catalysis is required.[1][2]

Issue: Hoffman Rearrangement (Side Reaction)

Symptom: Loss of carbonyl carbon, formation of diamines.[1][2] Cause: Exposure to strong oxidizers (hypohalites) or electrochemical oxidation.[1][2] Prevention: Ensure reaction vessels are free of bleach residues or strong oxidants.[2]

Analytical Validation

Due to the high polarity of these compounds, standard silica chromatography often leads to streaking.

Recommended TLC Conditions:

  • Mobile Phase: DCM : MeOH :

    
     (90 : 9 : 1).[2] The ammonia keeps the basic nitrogens deprotonated, sharpening the spots.
    
  • Visualization: UV (254 nm).[2] The pyridine ring is UV active.[2]

NMR Diagnostic Signals (


-DMSO): 
  • Starting Material:

    • Amide

      
      : Broad singlets 
      
      
      
      7.5–8.5 ppm.[1][2]
    • Amine

      
      : Broad singlet 
      
      
      
      6.5–7.5 ppm.[1][2]
  • Cyclized Product (Pyrido[2,3-d]pyrimidine):

    • Disappearance of the specific

      
       signals.[2][4]
      
    • Appearance of a new singlet (pyrimidine proton) around

      
       8.5–9.5 ppm (if using orthoformate).[2]
      
    • Downfield shift of pyridine ring protons due to the electron-withdrawing fused ring.[2]

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: The chemistry of pyrido[2,3-d]pyrimidines.[2][3][5][6][7][8][9][10]

    • Source: Journal of Chemical and Pharmaceutical Research, 2011.[1]

    • URL:[Link]

  • Compound Properties (Free Base vs. Salt)

    • Title: 2-Aminopyridine-3-carboxamide (PubChem Compound Summary).[2]

    • Source: National Center for Biotechnology Information.[1][2]

    • URL:[Link][2]

  • Cyclization Methodologies

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives.[2][5][7][9][11]

    • Source: RSC Advances, 2014.[1]

    • URL:[Link]

  • Reaction with Aldehydes (Three-Component Coupling)

    • Title: Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters.[12]

    • Source: Organic Letters, 2019.[1][12]

    • URL:[Link][2][12]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Aminopyridine-3-carboxamide Hydrochloride in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-Aminopyridine-3-carboxamide hydrochloride in solution. The following inf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-Aminopyridine-3-carboxamide hydrochloride in solution. The following information is structured as a series of frequently asked questions and troubleshooting guides to directly address common challenges, explain the underlying chemical principles, and provide actionable protocols for ensuring experimental integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My 2-Aminopyridine-3-carboxamide hydrochloride solution shows a new peak in the HPLC analysis after a short time. What is happening?

Answer:

The appearance of new peaks indicates that your compound is degrading. 2-Aminopyridine-3-carboxamide hydrochloride has two primary functional groups susceptible to degradation in solution: the carboxamide group and the aminopyridine ring system. The most common degradation pathway, especially in aqueous solutions, is hydrolysis.

  • Causality: The amide functional group (-CONH₂) can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and basic conditions.[1] This reaction converts 2-Aminopyridine-3-carboxamide into its primary degradant, 2-Aminopyridine-3-carboxylic acid .[2] Since the starting material is a hydrochloride salt, it will form a mildly acidic solution when dissolved in a neutral solvent like water, and this acidic condition can facilitate slow hydrolysis over time.

Troubleshooting Steps:

  • Confirm Degradant Identity: If possible, use a mass spectrometer (LC-MS) to confirm if the mass of the new peak corresponds to 2-Aminopyridine-3-carboxylic acid (Molecular Weight: 138.13 g/mol ).[2]

  • pH Control: Immediately measure the pH of your solution. Unbuffered solutions are prone to pH shifts that can accelerate degradation.

  • Solvent Choice: If your experimental design allows, consider using a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or Acetonitrile) for stock solutions to minimize hydrolysis during long-term storage.

  • Prepare Fresh: The most reliable practice is to prepare aqueous solutions fresh before each experiment.

FAQ 2: How do pH, temperature, and light affect the stability of my compound?

Answer:

These three factors are critical variables that can significantly impact the stability of 2-Aminopyridine-3-carboxamide hydrochloride. Understanding their effects is essential for designing robust experiments and interpreting results. Such investigations are a core component of forced degradation studies, which are mandated by regulatory bodies like the ICH to understand a molecule's intrinsic stability.[3][4]

1. pH-Dependent Stability:

  • Acidic Conditions (pH < 4): While the compound is supplied as an acidic salt, strongly acidic conditions can accelerate the hydrolysis of the amide bond, leading to the formation of 2-Aminopyridine-3-carboxylic acid.[4]

  • Neutral Conditions (pH ~ 6-8): The compound is generally most stable in the slightly acidic to neutral pH range. However, even in neutral water, hydrolysis can occur, albeit at a slower rate.

  • Basic Conditions (pH > 8): Alkaline conditions significantly accelerate amide hydrolysis. Furthermore, the amino group (-NH₂) becomes a stronger nucleophile, potentially opening up other degradation pathways.

2. Thermal Stability:

  • Elevated Temperatures: Increased temperature provides the activation energy needed for chemical reactions, including hydrolysis and oxidation. Storing solutions at elevated temperatures (e.g., >40°C) will significantly shorten their shelf-life. Forced degradation studies often use temperatures around 60-80°C to intentionally accelerate this process for analytical purposes.[5]

3. Photostability:

  • Light Exposure: Pyridine derivatives are known to be sensitive to light, particularly UV radiation.[6][7] Exposure can induce photochemical reactions, leading to complex degradation profiles, discoloration (e.g., yellowing or browning), and the formation of various photoproducts. It is crucial to protect solutions from light.

Condition Potential Degradation Pathway Recommendation
Low pH (<4) Acid-catalyzed hydrolysisBuffer solutions to pH 5-7; Avoid strong acids.
High pH (>8) Base-catalyzed hydrolysisBuffer solutions to pH 5-7; Avoid strong bases.
High Temp (>40°C) Accelerated hydrolysis & oxidationStore solutions refrigerated (2-8°C) or frozen (-20°C).
Light (UV/Visible) PhotodegradationUse amber vials or wrap containers in foil; Work in low-light.
Caption: Summary of environmental factors affecting stability.
FAQ 3: My solution turned yellow/brown. Is it still usable?

Answer:

A change in color is a clear visual indicator of chemical degradation. This is often associated with oxidation of the aminopyridine ring or the formation of complex photolytic degradation products.

  • Causality: The electron-rich aminopyridine ring system is susceptible to oxidation. This can be triggered by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. The resulting oxidized species are often colored. Similarly, photolytic degradation can generate chromophores that impart color to the solution.[8]

It is strongly recommended not to use discolored solutions for quantitative experiments. The presence of degradants means the concentration of the active compound is lower than intended, and the degradants themselves could interfere with your assay, leading to unreliable and irreproducible results.

Troubleshooting Workflow for Unexpected Results

The following workflow can help diagnose the root cause of observed instability.

G cluster_0 cluster_1 Initial Checks cluster_2 Chemical Analysis cluster_3 Corrective Actions Start Instability Observed (New Peak, Color Change, Precipitate) Check_Prep Review Solution Preparation Log Start->Check_Prep Check_Storage Verify Storage Conditions (Temp, Light, Duration) Start->Check_Storage Analyze_Deg Analyze via LC-MS to Identify Degradants Check_Prep->Analyze_Deg If prep was correct Measure_pH Measure pH of Solution Check_Storage->Measure_pH If storage was correct Use_Buffer Use a Buffered Solvent (e.g., pH 6.0 Citrate) Measure_pH->Use_Buffer If pH is outside optimal range Prep_Fresh Prepare Fresh Solution Analyze_Deg->Prep_Fresh Regardless of result Prep_Fresh->Use_Buffer Protect_Light Store in Amber Vials Prep_Fresh->Protect_Light Change_Solvent Use Aprotic Solvent (e.g., DMSO) for Stock Prep_Fresh->Change_Solvent

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Recommended Preparation of Stock and Working Solutions

This protocol is designed to minimize degradation during preparation and storage.

  • Reagent & Equipment:

    • 2-Aminopyridine-3-carboxamide hydrochloride (reagent grade)

    • Solvent: For aqueous studies, use a buffer (e.g., 50 mM potassium phosphate or citrate buffer, pH 6.0). For long-term stock, use anhydrous DMSO.

    • Calibrated balance, amber volumetric flasks, and amber vials for storage.

  • Stock Solution (10 mM in DMSO):

    • Weigh the required amount of compound in a fume hood.

    • Transfer to an amber volumetric flask.

    • Add a small amount of anhydrous DMSO to dissolve the solid, then dilute to the final volume.

    • Aliquot into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.

    • Store at -20°C or below.

  • Working Solution (Aqueous):

    • Thaw a single aliquot of the DMSO stock solution.

    • Dilute the stock solution to the final desired concentration using your pre-chilled aqueous buffer (e.g., pH 6.0 phosphate buffer).

    • Vortex briefly to mix.

    • Crucially, prepare this working solution immediately before use. Do not store aqueous dilutions for extended periods.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol helps identify potential degradants and establish a stability-indicating analytical method, a practice aligned with ICH guidelines.[9][10]

  • Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions in separate, clearly labeled amber glass vials:

    • Acid Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Place a vial of the initial solution in an oven at 60°C.

    • Photolytic Degradation: Place a vial of the initial solution in a photostability chamber (or expose to direct sunlight as a preliminary test). Keep a control vial wrapped in foil at the same temperature.

    • Control: Keep a vial of the initial solution at 2-8°C, protected from light.

  • Incubation: Incubate all samples. Pull time points at 2, 8, and 24 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples (e.g., with 1 mL of 0.1 M NaOH and 0.1 M HCl, respectively). Analyze all samples, including the control, by a suitable analytical method (see FAQ 4) to observe the extent of degradation and the formation of new peaks.

Stress Condition Typical Reagent Temperature Objective
Acid Hydrolysis0.1 M - 1 M HClRoom Temp or 60°CTest for acid-lability (amide bond).[4]
Base Hydrolysis0.1 M - 1 M NaOHRoom TempTest for base-lability (amide bond).[4]
Oxidation3% - 30% H₂O₂Room TempTest susceptibility to oxidation (amino group, ring).[5]
ThermalNone60°C - 80°CAssess intrinsic thermal stability.
PhotolyticUV/Vis Light SourceRoom TempEvaluate light sensitivity.[3]
Caption: Example parameters for a forced degradation study.

Potential Degradation Pathways & Analytical Methods

Primary Degradation Pathways

The primary mechanisms of degradation are hydrolysis and oxidation. Photodegradation can also occur but often leads to a more complex mixture of products.

G cluster_degradants Parent 2-Aminopyridine-3-carboxamide C₆H₇N₃O Hydrolyzed 2-Aminopyridine-3-carboxylic acid C₆H₆N₂O₂ Parent:port->Hydrolyzed:port Hydrolysis (H₂O, H⁺ or OH⁻) Oxidized Oxidized Products e.g., N-oxides Parent:port->Oxidized:port Oxidation (e.g., H₂O₂, O₂)

Caption: Likely degradation pathways for the compound in solution.

FAQ 4: What analytical method should I use to monitor stability?

Answer:

A "stability-indicating" method is one that can accurately quantify the parent compound and separate it from all potential degradation products. The two most common techniques are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine analysis and stability studies. It is robust, reliable, and widely available. A reversed-phase C18 or C8 column is typically effective.[11][12] The key is to develop a gradient method that can resolve the more polar degradation products (like the carboxylic acid) from the parent compound.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity.[13][14] It is the preferred technique for identifying unknown degradation products by determining their mass-to-charge ratio. It is also ideal for quantifying trace-level impurities.[15]

Feature HPLC-UV LC-MS/MS
Specificity Good (based on retention time & UV)Excellent (based on retention time & mass)[15]
Sensitivity Moderate (µg/mL range)High to Very High (ng/mL to pg/mL range)[13]
Identification Limited (requires standards)Excellent (can determine mass of unknowns)
Cost & Complexity LowerHigher
Best For Routine QC, stability studies, assayDegradant identification, trace analysis
Caption: Comparison of primary analytical techniques.

References

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOP Publishing. Available at: [Link]

  • Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • MedCrave online. (2016). Forced degradation studies. Available at: [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • ResearchGate. (2008). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2013). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • ijsred.com. (2024). Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam. Available at: [Link]

  • Journal of the American Chemical Society. (1968). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Available at: [Link]

  • ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine. Available at: [Link]

  • PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]

  • PubMed. (1997). Simultaneous determination of tenoxicam and 2-aminopyridine using derivative spectrophotometry and high-performance liquid chromatography. Available at: [Link]

  • OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]

  • Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.
  • Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]

  • ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

Sources

Optimization

Technical Guide: Preventing Decomposition of 2-Aminopyridine Derivatives

This guide serves as a technical resource for researchers working with 2-aminopyridine (2-AP) derivatives. It moves beyond standard protocols to address the specific chemical instabilities inherent to this heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with 2-aminopyridine (2-AP) derivatives. It moves beyond standard protocols to address the specific chemical instabilities inherent to this heterocyclic class.

Topic: Stability, Synthesis, and Purification of 2-Aminopyridine Derivatives Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers Version: 2.1 (Current as of 2025)

Introduction: The Instability Paradox

2-Aminopyridines are ubiquitous pharmacophores but notorious for their instability during synthesis and storage. The core issue lies in their electron-rich nature . The amino group at the 2-position donates electron density into the pyridine ring, raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the system highly susceptible to:

  • Oxidative Dimerization: Radical-mediated coupling leads to colored impurities (azo-dimers) and eventual "black tar" polymerization.

  • Acid-Base Adsorption: The pyridine nitrogen (pKa ~6.8) is basic enough to protonate on acidic stationary phases (silica gel), leading to irreversible adsorption or catalytic decomposition.

  • Trace Metal Complexation: 2-APs are excellent bidentate ligands. Trace metals (Cu, Fe) from reagents or spatulas can catalyze oxidative degradation.

Module 1: The Chemistry of Decomposition

Understanding the mechanism is the first step to prevention. The "black tar" often observed is not random charring but a specific oxidative polymerization pathway, analogous to aniline oxidation.

Decomposition Pathway Diagram

Decomposition cluster_0 Critical Failure Mode Start 2-Aminopyridine (Colorless) Radical Radical Cation Intermediate Start->Radical Oxidation (O2/Light/Metals) NOxide N-Oxide (Side Product) Start->NOxide Peroxides/mCPBA Dimer Azo-Dimer / Hydrazine (Yellow/Red) Radical->Dimer Coupling Polymer Polypyridyl Polymer (Black Tar) Dimer->Polymer Polymerization

Figure 1: Oxidative degradation pathways of 2-aminopyridines. The transition from colorless to black indicates uncontrolled radical polymerization.

Module 2: Synthesis & Handling Protocols

Protecting Group Strategy

Direct manipulation of the free amine often leads to low yields. Masking the amine stabilizes the ring electron density.

Protecting GroupStability ProfileDeprotectionBest Use Case
Boc (tert-Butyloxycarbonyl) Excellent stability to base and nucleophiles.TFA or HCl/DioxaneGeneral synthesis; prevents oxidation.
Pivaloyl (Piv) Superior stability; directs lithiation.Strong acid or base (harsh)Lithiation reactions (Directing Group).
Acetyl (Ac) Moderate; prone to hydrolysis.Mild base (K2CO3/MeOH)Short synthetic sequences.[1]
Tosyl (Ts) High; electron-withdrawing.H2SO4 or Sodium NaphthalenideReducing ring electron density significantly.
Copper Scavenging Protocol

If your synthesis involves Copper (Cu) catalysis (e.g., Ullmann coupling), residual Cu will complex with the product and catalyze oxidation.

  • The Issue: Product turns green/blue or darkens rapidly in air.

  • The Fix: Wash the organic layer with 10% aqueous NH4OH or 0.1M EDTA (pH 9) during workup. This sequesters Cu into the aqueous phase (blue color moves to water).

Module 3: Purification Masterclass

The most common point of failure is column chromatography. Standard silica gel is slightly acidic (pH 6.5–7.0), which protonates 2-AP derivatives, causing them to streak, tail, or decompose.

Method A: The "Basic Silica" Slurry (Recommended)
  • Prepare Mobile Phase: Hexanes/Ethyl Acetate (or DCM/MeOH) + 1% Triethylamine (TEA) .

  • Neutralize Column: Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing TEA before loading the sample.

  • Effect: The TEA neutralizes acidic silanol sites. The product elutes as a sharp band.

Method B: Neutral Alumina
  • When to use: If the compound is acid-sensitive or degrades on silica even with TEA.

  • Protocol: Use Neutral Alumina (Brockmann Grade III) . It is less active and non-acidic, preventing protonation-induced adsorption.

Method C: Amine-Functionalized Silica
  • When to use: For scale-up or valuable intermediates.

  • Benefit: Commercially available amine-bonded silica (e.g., NH2-silica) eliminates the need for TEA and prevents "streaking" entirely.

Module 4: Troubleshooting & FAQs

Q: My reaction mixture turned into a black tar. Can I save it?

Diagnosis: Uncontrolled oxidative polymerization. Action:

  • Check TLC.[2][3] If a product spot exists, filter the mixture through a pad of Celite to remove insoluble polymers.

  • Perform an acid-base extraction: Dissolve in organic solvent, extract with 1M HCl (product goes to water), wash organic layer (discard tar), then basify aqueous layer and re-extract.

  • Prevention: Degas all solvents with Nitrogen/Argon. Add an antioxidant (e.g., BHT) if the protocol permits.

Q: My product disappears on the silica column.

Diagnosis: Irreversible adsorption due to protonation. Action: Flush the column with DCM:MeOH:NH4OH (90:9:1) . The strong base (Ammonia) will deprotonate the pyridine and force it off the silica.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Color Product turns Dark/Black Problem->Color Yield Low Yield / Loss on Column Problem->Yield Oxidation Oxidative Degradation? Color->Oxidation Slow browning in air Metals Residual Copper/Iron? Color->Metals Rapid green/blue tint Silica Stuck on Silica? Yield->Silica Tailing on TLC Hydrolysis Hydrolysis of Group? Yield->Hydrolysis Loss of protecting group Sol1 Action: Degas solvents, Protect from light, Use Boc protection Oxidation->Sol1 Sol2 Action: Wash w/ NH4OH or EDTA, Use scavenger resin Metals->Sol2 Sol3 Action: Add 1% TEA to eluent OR Use Neutral Alumina Silica->Sol3 Sol4 Action: Avoid aqueous acids, Store in desiccator Hydrolysis->Sol4

Figure 2: Decision matrix for diagnosing synthetic failures with 2-aminopyridines.

References

  • BenchChem. (2025).[4] How to remove unreacted 2-aminopyridine from product - FAQs for Column Chromatography. 5

  • National Institutes of Health (NIH). (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. 6[7]

  • Royal Society of Chemistry (RSC). (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. 8[7]

  • TCI Chemicals. (2025). Protecting Agents: Silylation and Carbonyl Reagents.[9] 10

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?7[7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of 2-Aminopyridine-3-carboxamide Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-aminopyridine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-aminopyridine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthesis from the lab to pilot and production scales. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies.

I. Foundational Synthetic Pathways & Core Challenges

The synthesis of 2-aminopyridine-3-carboxamide hydrochloride typically proceeds through one of two primary routes:

  • Hydrolysis of 2-Amino-3-cyanopyridine: This is a common and direct method.

  • Amination of a 2-halopyridine derivative: This involves the displacement of a halide (commonly chloro) with an amino group.

While seemingly straightforward, the scale-up of this synthesis is often fraught with challenges related to reaction control, impurity formation, product isolation, and safety. This guide will dissect these issues in a practical question-and-answer format.

Diagram: Key Synthetic Routes

cluster_0 Hydrolysis Route cluster_1 Amination Route 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine 2-Aminopyridine-3-carboxamide 2-Aminopyridine-3-carboxamide 2-Amino-3-cyanopyridine->2-Aminopyridine-3-carboxamide  Hydrolysis (Acid or Base Catalyzed) 2-Aminopyridine-3-carboxamide HCl 2-Aminopyridine-3-carboxamide HCl 2-Aminopyridine-3-carboxamide->2-Aminopyridine-3-carboxamide HCl  HCl addition 2-Chloropyridine-3-carboxamide 2-Chloropyridine-3-carboxamide 2-Chloropyridine-3-carboxamide->2-Aminopyridine-3-carboxamide  Amination (e.g., NH3)

Caption: Primary synthetic pathways to 2-aminopyridine-3-carboxamide hydrochloride.

II. Troubleshooting Guide & FAQs

A. Reaction Control & Optimization
Q1: During the hydrolysis of 2-amino-3-cyanopyridine, I'm observing significant formation of the corresponding carboxylic acid impurity (2-aminonicotinic acid). How can I minimize this?

A1: This is a classic challenge of over-hydrolysis. The formation of the carboxylic acid is often favored by harsh reaction conditions. Here’s how to troubleshoot:

  • Control of Stoichiometry: The molar ratio of your base or acid catalyst to the cyanopyridine starting material is critical. An excess of the hydrolyzing agent can drive the reaction towards the carboxylic acid.[1][2] It is recommended to use a carefully controlled amount of catalyst.

  • Temperature Management: High temperatures accelerate the rate of both the desired amide formation and the undesired carboxylic acid formation. On a large scale, exothermic reactions can lead to temperature spikes.

    • Recommendation: Implement a robust cooling system and a controlled addition profile for your reagents to maintain a consistent temperature. Consider running the reaction at a lower temperature for a longer duration.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the carboxylic acid.

    • Recommendation: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Quench the reaction as soon as the optimal conversion to the amide is achieved.

Q2: My amination of 2-chloropyridine-3-carboxamide is sluggish and requires high temperatures and pressures, leading to side products. How can I improve this?

A2: Amination of halopyridines can be challenging due to the electron-withdrawing nature of the pyridine ring. Here are some strategies to enhance reactivity and selectivity:

  • Catalysis: While some aminations can proceed without a catalyst, the use of a copper catalyst can significantly improve reaction rates and allow for milder conditions.[3]

  • Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction rate. Aprotic polar solvents are often effective.

  • Ammonia Source: The form of ammonia used can impact the reaction. Using aqueous or anhydrous ammonia under pressure are common methods. The choice will depend on your equipment and safety protocols.

B. Impurity Profile & Management
Q3: I'm struggling with the removal of unreacted starting material (2-amino-3-cyanopyridine) from my final product. What are effective purification strategies?

A3: The similar polarity of the starting material and the product can make separation challenging. Consider these approaches:

  • Crystallization: This is often the most effective method for purification at scale.

    • Solvent Screening: A systematic solvent screen is crucial. You are looking for a solvent system where the product has lower solubility than the starting material at a given temperature. Anti-solvent crystallization can also be very effective.

    • pH Adjustment: The basicity of the amino groups in both the product and starting material can be exploited. Carefully adjusting the pH of the solution during work-up or crystallization can selectively precipitate one compound over the other.

  • Extraction: A liquid-liquid extraction with a suitable solvent system and pH adjustment can be used to partition the starting material and product into different phases.

Parameter Recommendation for Minimizing 2-Aminonicotinic Acid Recommendation for Unreacted 2-Amino-3-cyanopyridine
Reaction Control Tightly control stoichiometry of hydrolyzing agent. Maintain lower reaction temperatures. Monitor reaction and quench promptly.Drive reaction to completion if possible without generating other impurities.
Purification Recrystallization from a suitable solvent. pH adjustment during work-up to exploit differences in pKa.Optimized crystallization with a well-chosen solvent/anti-solvent system. pH-controlled extraction.
C. Isolation, Crystallization, and Product Handling
Q4: The hydrochloride salt formation is inconsistent, leading to variability in product purity and physical properties. How can I achieve a consistent salt form?

A4: The key to consistent salt formation is control over the crystallization process.

  • Stoichiometry of HCl: Ensure the precise addition of one molar equivalent of hydrochloric acid. An excess can lead to the formation of a dihydrochloride salt or incorporate excess acid into the crystal lattice.

  • Solvent System: The choice of solvent for the salt formation and crystallization is critical. The solvent should provide good solubility for the free base and poor solubility for the hydrochloride salt.

  • Controlled Addition and Temperature Profile: Add the HCl solution slowly to a solution of the free base at a controlled temperature. A slow cooling profile will promote the formation of larger, more uniform crystals, which are easier to filter and dry and generally have higher purity.

Diagram: Troubleshooting Workflow for Inconsistent Salt Formation

Inconsistent Salt Formation Inconsistent Salt Formation Check HCl Stoichiometry Check HCl Stoichiometry Inconsistent Salt Formation->Check HCl Stoichiometry Optimize Solvent System Optimize Solvent System Check HCl Stoichiometry->Optimize Solvent System Control Addition Rate Control Addition Rate Optimize Solvent System->Control Addition Rate Implement Controlled Cooling Implement Controlled Cooling Control Addition Rate->Implement Controlled Cooling Consistent High-Purity Product Consistent High-Purity Product Implement Controlled Cooling->Consistent High-Purity Product

Caption: A systematic approach to troubleshooting inconsistent hydrochloride salt formation.

D. Safety & Handling
Q5: What are the primary safety concerns when handling 2-aminopyridine derivatives on a larger scale?

A5: 2-Aminopyridine and its derivatives are toxic and require careful handling.[4][5][6][7]

  • Toxicity: These compounds are toxic if swallowed, in contact with skin, or inhaled.[4][5][6]

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, lab coat, and eye protection.[4][5] For larger scale operations, respiratory protection may be necessary.[4][6]

  • Handling:

    • Ventilation: Work in a well-ventilated area to prevent the accumulation of vapors or dust.[5][6]

    • Containment: For large-scale synthesis, closed systems are recommended to minimize exposure.[7]

  • Emergency Procedures:

    • Ingestion: If swallowed, seek immediate medical attention.[4][5]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[4]

III. Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of 2-Amino-3-cyanopyridine
  • Charge a suitable reactor with 2-amino-3-cyanopyridine and a suitable solvent (e.g., water, ethanol/water).

  • Slowly add a stoichiometric amount of a base (e.g., NaOH) or acid (e.g., H2SO4) while maintaining the temperature at a predetermined setpoint (e.g., 50-70 °C).

  • Monitor the reaction by HPLC until the desired conversion is reached.

  • Upon completion, adjust the pH to near neutral to quench the reaction.

  • Isolate the crude 2-aminopyridine-3-carboxamide by filtration or extraction.

  • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: General Procedure for Hydrochloride Salt Formation
  • Dissolve the purified 2-aminopyridine-3-carboxamide in a suitable solvent (e.g., isopropanol, ethanol).

  • Slowly add one equivalent of hydrochloric acid (e.g., as a solution in isopropanol) at a controlled temperature.

  • Stir the mixture and then cool it slowly to induce crystallization.

  • Isolate the 2-aminopyridine-3-carboxamide hydrochloride by filtration.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the product under vacuum at an appropriate temperature.

IV. References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • safety data sheet sds/msds 2-amino pyridine. BIOCHEM CHEMOPHARMA. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Research Square. [Link]

  • Process for preparing 2-aminopyridine derivatives. Google Patents.

  • An improved process for producing aminopyridines. Google Patents.

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • 2-Amino-Pyridine Manufacturers & Suppliers in USA. Alkali Metals Limited. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. [Link]

  • Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. ResearchGate. [Link]

  • Preparation of 2-chloro-3-aminopyridine. Google Patents.

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. [Link]

  • The synthesis of 2-amino-3-carboxamideindolizines with using pyridinium salt and C-nucleophiles–derivatives acetonitrile. ResearchGate. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • 3-aminopyridine. Organic Syntheses. [Link]

  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Royal Society of Chemistry. [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]

  • 2-Chloropyridine-3-carboxamide. PMC. [Link]

  • Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... ResearchGate. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide to the Biological Activity of 2-Aminopyridine-3-carboxamide Analogs

Introduction The 2-aminopyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its ability to form key hydrogen bond interactions with protein targets...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminopyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its ability to form key hydrogen bond interactions with protein targets has made it a cornerstone in modern medicinal chemistry.[1] When functionalized to the 2-aminopyridine-3-carboxamide core structure, these compounds exhibit a remarkable breadth of activity, engaging with a diverse array of biological targets. This guide provides a comparative analysis of 2-aminopyridine-3-carboxamide analogs, focusing on their activity as kinase inhibitors and anticancer agents. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their biological performance.

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many 2-aminopyridine-3-carboxamide analogs is the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine moiety often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many potent kinase inhibitors.[1]

One key target for this class of compounds is the c-Met kinase, a receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis.[4] Analogs of 2-aminopyridine-3-carboxamide have been designed to compete with ATP for binding to the c-Met active site, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[4]

c-Met Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified c-Met signaling cascade and the inhibitory action of 2-aminopyridine-3-carboxamide analogs.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor P_cMet Phosphorylated c-Met (Active) cMet->P_cMet Dimerization & Autophosphorylation HGF HGF (Ligand) HGF->cMet Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P_cMet->Downstream Activates Inhibitor 2-Aminopyridine-3-carboxamide Analog Inhibitor->P_cMet Inhibits Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: Inhibition of the c-Met signaling pathway by 2-aminopyridine-3-carboxamide analogs.

Other kinases targeted by this scaffold include c-Jun N-terminal kinases (JNKs), which are involved in stress signaling and apoptosis, and Vaccinia-related kinases (VRKs).[5][6] The versatility of the 2-aminopyridine-3-carboxamide core allows for chemical modifications that can tune the selectivity and potency against different kinase targets.

Comparative Analysis of Analog Activity

The biological activity of 2-aminopyridine-3-carboxamide analogs is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.[4]

Anticancer Activity: c-Met Kinase Inhibition

A study focused on developing c-Met kinase inhibitors synthesized a series of 2-aminopyridine-3-carboxamide derivatives.[4] The SAR exploration revealed that modifications at various positions of the scaffold significantly impacted inhibitory activity. A particularly promising compound, designated (S)-24o, emerged from this study with a potent c-Met IC50 value of 0.022 µM.[4] This compound demonstrated dose-dependent inhibition of c-Met phosphorylation and downstream signaling in the EBC-1 human lung cancer cell line.[4]

Compound IDKey Structural Featuresc-Met IC50 (µM)Cell LineReference
(S)-24o (Data not fully available in abstract)0.022EBC-1[4]
Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Other studies have evaluated the broader anticancer potential of related structures like 2-amino-3-cyanopyridine and pyrido[1,2-a]pyrimidine-3-carboxamide derivatives against various human cancer cell lines.[7][8] For instance, a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were screened, and compounds 6h–k and n showed promising anticancer activity.[8] The presence of a thien-2-yl group at the 6th position was found to be a key determinant of potency.[8]

Compound IDTarget Cell LineIC50 (µg/mL)Key Structural FeatureReference
6i A549 (Lung)3.2 ± 0.12Thien-2-yl at 6-position[8]
6j A549 (Lung)3.6 ± 0.11Thien-2-yl at 6-position[8]
Antimicrobial and Other Activities

Beyond cancer, analogs of this scaffold have shown a wide range of other biological activities:

  • Antimalarial: 3,5-diaryl-2-aminopyrazine analogs, derived from a pyridine core, showed potent in vitro activity against Plasmodium falciparum with IC50 values in the nanomolar range (6-94 nM).[9]

  • Antibacterial: Pyridine-3-carboxamide analogs have been developed as effective agents against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes.[10][11][12]

  • Antimycobacterial: 3-aminopyrazine-2-carboxamide derivatives have demonstrated activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL.[13]

This diversity highlights the chemical tractability and broad therapeutic potential of the core 2-aminopyridine-3-carboxamide structure.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of 2-aminopyridine-3-carboxamide analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (c-Met)

This protocol outlines a typical biochemical assay to determine the IC50 value of a test compound against a purified kinase.

Objective: To quantify the concentration-dependent inhibition of c-Met kinase activity by a test analog.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (analogs) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Workflow Diagram:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Solution - Substrate/ATP Mix - Serial Dilutions of Compound start->prep_reagents dispense_compound Dispense Compound Dilutions and Controls into 384-well Plate prep_reagents->dispense_compound add_kinase Add c-Met Kinase Solution to all wells dispense_compound->add_kinase incubate1 Incubate (e.g., 10 min at RT) to allow compound binding add_kinase->incubate1 start_reaction Initiate Reaction: Add Substrate/ATP Mix incubate1->start_reaction incubate2 Incubate (e.g., 60 min at RT) for kinase reaction start_reaction->incubate2 stop_reaction Stop Reaction & Detect ATP: Add Kinase-Glo® Reagent incubate2->stop_reaction incubate3 Incubate (e.g., 10 min at RT) to stabilize signal stop_reaction->incubate3 read_plate Read Luminescence on Plate Reader incubate3->read_plate analyze Analyze Data: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Kinase Addition: Add recombinant c-Met kinase solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add the ATP and biotinylated peptide substrate mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The amount of ATP consumed is proportional to the kinase activity.

  • Signal Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: After a brief incubation to stabilize the signal, read the luminescence on a compatible plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data using the controls (0% and 100% inhibition). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.

Objective: To determine the IC50 of a test analog on a relevant cancer cell line (e.g., EBC-1 for c-Met inhibitors).

Materials:

  • Human cancer cell line (e.g., EBC-1)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds (analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or SDS solution)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the vehicle control (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The 2-aminopyridine-3-carboxamide scaffold is a highly versatile and valuable starting point for the development of novel therapeutics. Analogs have demonstrated potent activity against a range of targets, most notably protein kinases implicated in cancer.[1][4][6] The structure-activity relationship studies highlighted in this guide demonstrate that subtle chemical modifications can lead to significant improvements in potency and selectivity.[4][8] The provided experimental protocols offer a robust framework for researchers to evaluate new analogs, facilitating the discovery of next-generation inhibitors for various disease indications. Continued exploration of this chemical space is poised to yield new clinical candidates with improved efficacy and safety profiles.

References
  • Title: Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Source: PubMed URL: [Link]

  • Title: Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. Source: PubMed URL: [Link]

  • Title: Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Source: Taylor & Francis Online URL: [Link]

  • Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Source: MDPI URL: [Link]

  • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Source: Ministry of Health and Prevention - UAE URL: [Link]

  • Title: Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Source: ACS Publications URL: [Link]

  • Title: Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Source: PubMed URL: [Link]

  • Title: Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Source: PubMed URL: [Link]

  • Title: Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Source: J-Stage URL: [Link]

  • Title: Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. Source: DigitalCommons@TMC URL: [Link]

  • Title: 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1. Source: PubMed URL: [Link]

  • Title: 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Source: ResearchGate URL: [Link]

  • Title: Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Source: MDPI URL: [Link]

  • Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Source: Semantic Scholar URL: [Link]

  • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source: American Journal of Heterocyclic Chemistry URL: [Link]

  • Title: 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Sources

Comparative

Comparative analysis of 2-aminopyridine vs 3-aminopyridine derivatives

Comparative Analysis: 2-Aminopyridine vs 3-Aminopyridine Derivatives Executive Summary: The Pharmacophore vs. The Precursor[1] In the landscape of heterocyclic drug design, the structural isomerism between 2-aminopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 2-Aminopyridine vs 3-Aminopyridine Derivatives

Executive Summary: The Pharmacophore vs. The Precursor[1]

In the landscape of heterocyclic drug design, the structural isomerism between 2-aminopyridine (2-AP) and 3-aminopyridine (3-AP) dictates divergent chemical reactivities and biological fates.

  • 2-Aminopyridine acts as a privileged pharmacophore . Its ability to form stable bidentate hydrogen bonds allows it to mimic the adenine ring of ATP, making it a cornerstone scaffold for kinase inhibitors (e.g., Crizotinib, Palbociclib) and GPCR ligands (antihistamines).

  • 3-Aminopyridine , conversely, serves primarily as a synthetic precursor and a chemical probe . Lacking the ability to form intramolecular hydrogen bonds or stable chelates in the same manner as 2-AP, it is predominantly used to synthesize nicotinamide analogs (NAMPT inhibitors) or as a tool compound for studying potassium channel blockade (though significantly less potent than its isomer, 4-aminopyridine/Fampridine).

This guide objectively compares these two isomers, focusing on their electronic properties, medicinal chemistry applications, and experimental validation.

Chemical Foundation: Electronic Structure & Reactivity

The distinct behaviors of 2-AP and 3-AP stem from the position of the amino group relative to the pyridine nitrogen.

Feature2-Aminopyridine (2-AP)3-Aminopyridine (3-AP)
Structure Amino group adjacent to ring N (

-position).
Amino group meta to ring N (

-position).
pKa (Conjugate Acid) 6.86 (Moderate base)5.98 (Weaker base)
Tautomerism Exists in equilibrium between amino and imino forms.Predominantly exists in the amino form.
H-Bonding Capable of intramolecular H-bonding; bidentate chelation.Intermolecular H-bonding only; monodentate.
Reactivity Highly reactive to nucleophilic substitution (SNAr) and chelation.Reactive via electrophilic substitution; precursor to 3-pyridyl ligands.
Structural Logic & Causality
  • 2-AP Basicity: The resonance stabilization of the protonated 2-AP cation is significant because the positive charge can be delocalized onto the exocyclic amino nitrogen. This makes 2-AP a stronger base than 3-AP.

  • Chelation: 2-AP can coordinate metals or active site residues using both the ring nitrogen and the amino group (N,N-donor), a feature exploited in kinase hinge binding. 3-AP cannot form this 4-membered chelate ring due to geometric constraints.

ChemicalReactivity cluster_2AP 2-Aminopyridine (2-AP) cluster_3AP 3-Aminopyridine (3-AP) AP2 2-AP Structure (alpha-amino) Tautomer Amino-Imino Tautomerism AP2->Tautomer Resonance Chelation Bidentate Ligand (Kinase Hinge Binder) Tautomer->Chelation Geometry AP3 3-AP Structure (meta-amino) Inductive Inductive Effect (Lower pKa) AP3->Inductive Meta Position Precursor Nicotinamide Precursor Inductive->Precursor Synthetic Utility

Figure 1: Divergent chemical pathways driven by structural isomerism. 2-AP favors tautomeric shifts and chelation, while 3-AP favors inductive stability.

Pharmacological Profiles

A. 2-Aminopyridine: The Kinase Inhibitor Scaffold

2-AP derivatives are ubiquitous in oncology. The scaffold is designed to occupy the ATP-binding pocket of protein kinases.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group donates a hydrogen bond.

  • Key Targets:

    • CDK (Cyclin-Dependent Kinases): 2-AP derivatives inhibit cell cycle progression (e.g., in solid tumors).

    • JAK2 (Janus Kinase 2): Used in myeloproliferative disorders.[1]

    • NOS (Nitric Oxide Synthase): 2-AP derivatives act as bioisosteres to inhibit nNOS.

  • Marketed Examples: Crizotinib (ALK inhibitor), Piroxicam (NSAID, benzothiazine-fused 2-AP).

B. 3-Aminopyridine: The Precursor & Probe

Unlike 2-AP, 3-AP is rarely the primary pharmacophore.

  • Mechanism:

    • Precursor Role: 3-AP is the starting material for NAMPT inhibitors (e.g., derived from nicotinamide pathways) used in cancer metabolism therapies.

    • Potassium Channel Blockade: 3-AP blocks voltage-gated

      
       channels (
      
      
      
      ) but is significantly less potent (approx.[2] 10-fold lower affinity) than its isomer 4-aminopyridine (Fampridine) .
  • Clinical Context: While 4-AP is approved for Multiple Sclerosis (walking improvement), 3-AP is used in research to distinguish between channel subtypes or as a toxicological probe for seizure induction models.

MOA cluster_Targets Biological Targets Kinase Kinase ATP Pocket (CDK, JAK, ALK) KChannel Kv Channel Pore (Blockade) Enzyme NAMPT Enzyme (Metabolism) AP2 2-Aminopyridine Derivatives AP2->Kinase H-Bond Donor/Acceptor (Hinge Region) AP3 3-Aminopyridine Derivatives AP3->KChannel Weak Blockade (Research Tool) AP3->Enzyme Synthetic Precursor (Nicotinamide analogs) AP4 4-Aminopyridine (Reference) AP4->KChannel Potent Blockade (MS Therapy)

Figure 2: Mechanism of Action Comparison. 2-AP targets enzymes via specific binding; 3-AP is a precursor or weak channel blocker.

Experimental Protocols

Protocol A: Synthesis of 2-Aminopyridine Derivatives (Buchwald-Hartwig Amination)

Objective: Functionalize the 2-AP scaffold for kinase library generation.

  • Reagents: 2-Chloropyridine derivative (1.0 eq), Aniline derivative (1.1 eq),

    
     (5 mol%), BINAP (10 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Degas solvent with

      
       for 15 mins.
      
    • Add catalyst and ligand; stir at RT for 10 mins to form the active Pd complex.

    • Add substrate and base. Reflux at 100°C for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). 2-AP products typically fluoresce under UV (254 nm).

  • Purification: Silica gel flash chromatography.

Protocol B: Comparative Potassium Channel Blockade (Patch Clamp)

Objective: Quantify the potency difference between 3-AP and 4-AP (Reference).

  • System: Whole-cell patch clamp on HEK293 cells expressing

    
     channels.
    
  • Solutions:

    • Intracellular:[3] 140 mM KCl, 2 mM

      
      , 10 mM HEPES, 10 mM EGTA (pH 7.3).
      
    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
  • Protocol:

    • Hold membrane potential at -80 mV.[4]

    • Depolarize to +40 mV for 200 ms to elicit

      
       current.
      
    • Perfuse 3-AP (1 mM) vs 4-AP (1 mM).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Expected Result: 4-AP inhibits >90% at 1 mM; 3-AP typically inhibits <40-50% at equimolar concentrations, demonstrating its lower potency.

Toxicity & Safety Profile

Parameter2-Aminopyridine3-Aminopyridine
Acute Toxicity (

Mouse, IP)
~35 mg/kg~28 mg/kg
Primary Risk Metabolic toxicity; Skin/Eye Irritant.Seizures/Convulsions (Neurotoxicity).
Metabolic Stability High (often requires functionalization to improve clearance).Moderate; prone to N-oxidation.
Handling Wear gloves/goggles. Absorbed through skin.Strict precautions. Potent convulsant (similar to 4-AP).

Critical Safety Note: While 2-AP derivatives are common in drugs, the unsubstituted aminopyridines are toxic. 3-AP and 4-AP are potent convulsants because they cross the blood-brain barrier and block neuronal


 channels, increasing excitability.

References

  • Comparison of Aminopyridine pKa and Basicity

    • Source: Albert, A., et al. "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 1948.
    • Relevance: Foundational data on pKa differences (2-AP=6.86 vs 3-AP=5.98).
  • 2-Aminopyridine in Kinase Inhibitor Design

    • Source: "Discovery of Novel 2-Aminopyridine-Based CDK/HDAC Dual Inhibitors." Journal of Medicinal Chemistry, 2024.
    • Relevance: Validates 2-AP as a scaffold for dual-target cancer therapies.
  • Pharmacology of Aminopyridines (Channel Blockade)

    • Source: "The use of aminopyridines in neurological disorders."[5][6] Clinical Neuropharmacology, 2012.

    • Relevance: Compares the mechanism of 3-AP and 4-AP on potassium channels.
  • Synthesis of 2-Aminopyridine Deriv

    • Source: "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment." PMC, 2025.
    • Relevance: Provides modern "one-pot" synthesis protocols.
  • 3-Aminopyridine as a Precursor

    • Source: "Fragment-based identification of novel NAMPT inhibitors derived from 3-aminopyridine." Bioorganic & Medicinal Chemistry Letters, 2023.[7]

    • Relevance: Demonstrates the specific utility of 3-AP in fragment-based drug discovery.

Sources

Validation

Validation of the Antibacterial Efficacy of 2-Aminopyridine Compounds

Executive Summary The 2-aminopyridine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry, distinct from but structurally related to the quinolone antibiotics. While fluoroquinolones (e.g., Ciprofl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyridine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry, distinct from but structurally related to the quinolone antibiotics. While fluoroquinolones (e.g., Ciprofloxacin) primarily target DNA gyrase, novel 2-AP derivatives are increasingly validated for alternative mechanisms, including FabI (enoyl-ACP reductase) inhibition and membrane disruption via cationic amphiphilicity.[1]

This guide provides a technical comparison of 2-AP derivatives against standard-of-care antibiotics and outlines a rigorous, CLSI-compliant validation framework for researchers characterizing these compounds.

Part 1: Structural Rationale & Mechanism of Action

To validate efficacy, one must first understand the target.[1] Unlike non-specific disinfectants, 2-AP compounds are often designed as targeted inhibitors.[1]

The Pharmacophore

The 2-aminopyridine moiety functions as a bidentate ligand capable of distinct hydrogen bonding patterns (donor-acceptor motifs). This allows it to mimic the nucleotide base pairing or interact with specific amino acid residues in bacterial enzymes.

Mechanistic Pathways

Experimental validation must distinguish between two primary modes of action observed in recent literature:

  • FabI Inhibition: Derivatives modified at the 3- or 5-positions (often with acrylamide linkages) inhibit bacterial fatty acid synthesis (FAS-II pathway), specifically targeting the enoyl-ACP reductase (FabI).

  • Membrane Disruption: 2-APs complexed with transition metals (e.g., Titanium) or appended with lipophilic tails act as cationic surfactants, disrupting the bacterial cell envelope.[1]

Visualization: Mechanistic Divergence

G Scaffold 2-Aminopyridine Scaffold Mod_A Modification: 3-Acrylamide Linkage Scaffold->Mod_A Derivatization Mod_B Modification: Metal Complexation (e.g., Ti-2AP) Scaffold->Mod_B Chelation Target_A Target: FabI Enzyme (Fatty Acid Synthesis) Mod_A->Target_A High Affinity Binding Outcome_A Bacteriostatic/ Bactericidal Target_A->Outcome_A Target_B Target: Cell Membrane (Depolarization) Mod_B->Target_B Electrostatic Interaction Outcome_B Rapid Lysis Target_B->Outcome_B

Figure 1: Structure-Activity Relationship (SAR) divergence. The validation protocol must be selected based on whether the derivative is designed as an enzyme inhibitor (requires enzymatic assays + MIC) or a membrane disruptor (requires lysis assays + MIC).

Part 2: Comparative Efficacy Analysis

The following data synthesizes performance metrics of 2-AP derivatives against standard antibiotics. Note that while 2-APs often display higher absolute MIC values than fluoroquinolones in sensitive strains, their value lies in retaining potency against resistant phenotypes (MRSA/MDR) .[1]

Table 1: Comparative MIC Ranges (µg/mL)

Data aggregated from recent high-impact studies on FabI inhibitors and Cyanopyridine derivatives.

Compound ClassTarget OrganismMIC Range (µg/mL)vs. Ciprofloxacinvs. AmpicillinKey Advantage
FabI-Targeting 2-APs S. aureus (MSSA)0.5 – 2.4Comparable (<1.0)SuperiorSpecific inhibition of fatty acid synthesis.
FabI-Targeting 2-APs H. influenzae4.0 – 8.0Inferior (<0.5)ComparableActivity against Gram-negatives varies by efflux pump susceptibility.
3-Cyanopyridines (2c) S. aureus (MRSA)4.0 – 39.0Superior (Cipro: >16)Superior (Amp: Resistant)Retains activity in presence of gyrA mutations.
Ti(IV)-2AP Complexes E. coli150 – 300InferiorInferiorBiofilm Inhibition: Metal complexes show superior penetration vs. free ligands.

Application Insight: Do not discard a 2-AP lead solely because its MIC is 4 µg/mL compared to Ciprofloxacin's 0.05 µg/mL. If the 2-AP maintains that 4 µg/mL against a MRSA strain where Ciprofloxacin shoots up to 64 µg/mL, the 2-AP is the superior candidate for drug development.

Part 3: Experimental Validation Framework

To publish valid data, you must adhere to CLSI M07 (Aerobes) standards.[1] The following protocols are designed to be self-validating systems.

Protocol A: Broth Microdilution (The Gold Standard)

Purpose: Determine Minimum Inhibitory Concentration (MIC).[2]

Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Calcium and Magnesium ions are necessary for correct activity of aminoglycosides and membrane-active agents.

  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Indicator: Resazurin (0.015%) (Optional but recommended for visual clarity).

Step-by-Step Workflow:

  • Stock Prep: Dissolve 2-AP derivative in DMSO. Ensure final DMSO concentration in assay well is <1% to avoid solvent toxicity.

  • Dilution: Create a 2-fold serial dilution series in 96-well plates (Range: 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Dilute the 0.5 McFarland suspension 1:100, then add to wells to achieve final

    
     CFU/mL.
    
  • Controls (Mandatory for Validity):

    • Growth Control:[1] Bacteria + Broth + DMSO (No Drug).

    • Sterility Control: Broth only.

    • Reference Control: Ciprofloxacin (must fall within CLSI QC ranges).

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity (or no color change from blue to pink if using Resazurin).

Protocol B: Time-Kill Kinetics

Purpose: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Setup: Inoculate broth containing the 2-AP compound at 4x MIC .

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots and plate on agar. Count colonies (CFU/mL).

  • Analysis:

    • Bactericidal:

      
       reduction (99.9% kill) within 24 hours.
      
    • Bacteriostatic:

      
       reduction.
      
Visualization: Validation Logic Flow

Validation Start Synthesized 2-AP Derivative Screen1 Primary Screen: Disk Diffusion (Qualitative) Start->Screen1 Screen2 Secondary Screen: CLSI Broth Microdilution (MIC) Screen1->Screen2 If Zone > 10mm Decision MIC < 10 µg/mL? Screen2->Decision Fail Stop / Re-design Decision->Fail No Adv Advanced Characterization Decision->Adv Yes Test_Kill Time-Kill Assay (Bactericidal vs Static) Adv->Test_Kill Test_Tox Cytotoxicity (CC50) (Selectivity Index) Adv->Test_Tox

Figure 2: Decision matrix for validating antibacterial candidates. Adherence to this flow prevents wasting resources on compounds with poor selectivity indices.

Part 4: Advanced Characterization (Biofilm & Selectivity)[1]

High potency (low MIC) is useless if the compound is toxic to mammalian cells. You must calculate the Selectivity Index (SI) .


[1]
  • Target: SI > 10 is generally considered a promising hit for drug development.

  • Protocol: Use MTT or Alamar Blue assays on Vero or HeLa cell lines to determine

    
    .
    

Biofilm Inhibition: Many 2-AP derivatives, particularly those complexed with metals, show efficacy against sessile bacteria in biofilms.[1]

  • Method: Crystal Violet staining of adherent biomass in 96-well plates.

  • Metric: Compare

    
     (Minimum Biofilm Inhibitory Concentration) vs. standard antibiotics. 2-APs often outperform Ciprofloxacin here due to better penetration of the exopolysaccharide matrix.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[1] CLSI. [Link]

  • Kibou, Z., et al. (2022).[1][3] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.[1][3] [Link]

  • Seefeld, M. A., et al. (2003).[1] Discovery of 2-aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI). Journal of Medicinal Chemistry, 46(9), 1627-1635.[1] [Link]

  • Sarkar, S., et al. (2024).[1] A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-Aminopyridine-3-carboxamide Hydrochloride Derivatives: A Comparative Guide for c-Met Kinase Inhibition

As a Senior Application Scientist, I frequently evaluate novel small-molecule scaffolds for targeted oncology programs. Among receptor tyrosine kinases, the cellular mesenchymal-epithelial transition factor (c-Met) and i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel small-molecule scaffolds for targeted oncology programs. Among receptor tyrosine kinases, the cellular mesenchymal-epithelial transition factor (c-Met) and its ligand, hepatocyte growth factor (HGF), represent a highly validated axis in tumor proliferation, invasion, and metastasis[1].

Historically, complex heterocyclic scaffolds have dominated the c-Met inhibitor landscape. However, 2-aminopyridine-3-carboxamide hydrochloride derivatives have emerged as highly potent, synthetically tractable Type I kinase inhibitors[1][2]. This guide objectively compares the structure-activity relationship (SAR) and performance of this scaffold against standard clinical alternatives (e.g., Crizotinib), providing researchers with field-proven experimental workflows and mechanistic insights.

Mechanistic Overview: Targeting the c-Met Hinge Region

To understand the SAR of these derivatives, we must first establish the causality behind their binding mechanics. The 2-aminopyridine core acts as a critical hinge-binding motif. The 2-amino group and the pyridine nitrogen form bidentate hydrogen bonds with the backbone of Met1160 in the c-Met ATP-binding pocket[3].

By utilizing a 3-carboxamide group as a bioisostere for more complex fused rings, researchers can maintain the required 3D pharmacophore while dramatically improving synthetic flexibility[1]. Furthermore, formulating these compounds as hydrochloride salts resolves the poor aqueous solubility typically associated with free-base aminopyridines, preventing compound aggregation and false-negative artifacts during in vitro screening.

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K / AKT (Survival) cMet->PI3K Phosphorylation MAPK RAS / MAPK (Proliferation) cMet->MAPK Phosphorylation STAT3 STAT3 (Metastasis) cMet->STAT3 Phosphorylation Inhibitor 2-Aminopyridine-3-carboxamide (Type I Inhibitor) Inhibitor->cMet Blocks ATP Pocket

Caption: HGF/c-Met signaling pathway and the targeted blockade by 2-aminopyridine-3-carboxamide inhibitors.

Quantitative SAR & Performance Comparison

The optimization of the 2-aminopyridine-3-carboxamide scaffold requires precise tuning of the substituents at the C5/C6 positions and the amide nitrogen. In landmark SAR studies, modifying the amide nitrogen with chiral substituted benzyl groups yielded profound increases in potency[1].

Below is a comparative data synthesis highlighting the evolution of the scaffold toward the optimized lead, Compound (S)-24o , benchmarked against the clinical standard Crizotinib .

Table 1: SAR and Comparative Performance Data
Compound / ScaffoldStructural Modificationc-Met Biochemical IC₅₀ (μM)EBC-1 Cellular p-c-Met IC₅₀ (μM)Mechanistic Rationale
Base Scaffold Unsubstituted> 10.0N/ALacks hydrophobic interactions with the activation loop.
Intermediate C5-Fluoro, N-Phenyl1.25> 5.0Fluorine improves metabolic stability; phenyl ring partially fills the hydrophobic pocket.
Lead (S)-24o Chiral substituted benzyl0.022 0.085 Chiral center dictates optimal vector projection into the deep hydrophobic pocket[1].
Crizotinib Clinical Reference0.0110.040Standard Type I inhibitor; validates assay sensitivity.

Objective Comparison: While Crizotinib exhibits slightly higher absolute potency, the 2-aminopyridine-3-carboxamide hydrochloride scaffold offers superior synthetic tractability. The acyclic nature of the carboxamide allows for rapid late-stage diversification (e.g., via simple amide coupling), accelerating the hit-to-lead optimization cycle compared to the complex cross-coupling required for Crizotinib's fused core.

Self-Validating Experimental Protocols

To ensure data integrity, any kinase inhibitor evaluation must utilize a self-validating workflow. This means integrating internal controls (reference compounds) and orthogonal assays (biochemical vs. cellular) to confirm that target engagement translates to functional biological inhibition.

Workflow Step1 Compound Prep (HCl Salt) Step2 In Vitro Kinase Assay (HTRF) Step1->Step2 Step3 Cellular Assay (EBC-1 p-c-Met) Step2->Step3 Step4 Data Analysis (IC50 Calc) Step3->Step4 Validation Self-Validation: Crizotinib Control Validation->Step2 Validation->Step3

Caption: Experimental workflow for validating c-Met kinase inhibition with integrated internal controls.

Protocol A: Biochemical c-Met Kinase Assay (HTRF)

Causality Focus: Running the assay at the ATP


 ensures that the measured IC₅₀ accurately reflects the inhibitor's true affinity (

) for the active site, preventing the artificially inflated potencies often seen in low-ATP screens.
  • Compound Preparation: Dissolve the 2-aminopyridine-3-carboxamide hydrochloride derivative in 100% DMSO to a 10 mM stock. The HCl salt ensures complete dissolution. Perform 3-fold serial dilutions.

  • Reaction Assembly: In a 384-well plate, combine 1 nM recombinant human c-Met kinase domain, 0.5 μM biotinylated poly-GT substrate, and the inhibitor.

  • Initiation: Add ATP at its predetermined

    
     (typically ~10 μM for c-Met) to initiate the reaction. Incubate at room temperature for 30 minutes.
    
  • Detection: Quench the reaction by adding EDTA, followed by Eu-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Validation Check: The assay is only considered valid if the parallel Crizotinib control curve yields an IC₅₀ between 8–15 nM.

Protocol B: Cellular Target Engagement (EBC-1 Phosphorylation Assay)

Causality Focus: EBC-1 cells harbor a natural c-Met gene amplification, resulting in constitutive, ligand-independent c-Met activation. This provides a robust, high-signal window to verify that the compound successfully permeates the cell membrane and inhibits the kinase in a physiological environment[1].

  • Cell Seeding: Seed EBC-1 cells in 6-well plates at

    
     cells/well in MEM supplemented with 10% FBS. Incubate overnight.
    
  • Starvation & Treatment: Wash cells with PBS and switch to serum-free media for 4 hours to reduce background kinase cross-talk. Treat with the inhibitor (0.01 to 10 μM) and the Crizotinib control for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-c-Met signal).

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against total c-Met and phospho-c-Met (Tyr1234/1235).

  • Quantification: Normalize the p-c-Met chemiluminescent signal against total c-Met to calculate the cellular IC₅₀.

Conclusion

The 2-aminopyridine-3-carboxamide hydrochloride scaffold represents a highly efficient, bioisosteric approach to Type I c-Met kinase inhibition. By replacing rigid heterocyclic rings with a flexible, synthetically accessible carboxamide, researchers can rapidly explore chemical space while maintaining critical hinge-binding thermodynamics[1][2]. When evaluated through rigorous, self-validating biochemical and cellular workflows, optimized derivatives like (S)-24o demonstrate performance profiles that rival established clinical candidates, making them an excellent starting point for targeted drug discovery programs.

References

  • Zhang, D., Ai, J., Liang, Z., Li, C., Peng, X., Ji, Y., Jiang, H., Geng, M., Luo, C., & Liu, H. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5169-5180.

  • BenchChem. (n.d.). 2-Aminopyridine-3-carbothioamide / carboxamide Precursors and Reaction Conditions. BenchChem Database.

  • MDPI. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. International Journal of Molecular Sciences.

Sources

Validation

Comparing the efficacy of different 2-aminopyridine synthesis methods

This guide provides a technical, evidence-based comparison of the primary synthetic routes for 2-aminopyridine, designed for application scientists and process chemists. Executive Summary The synthesis of 2-aminopyridine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, evidence-based comparison of the primary synthetic routes for 2-aminopyridine, designed for application scientists and process chemists.

Executive Summary

The synthesis of 2-aminopyridine is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores. While the Chichibabin reaction remains the historical standard for bulk commodity synthesis due to low raw material costs, it is increasingly being displaced in high-value drug development by Pd-catalyzed amination (Buchwald-Hartwig) and optimized Nucleophilic Aromatic Substitution (S_NAr) . This shift is driven by the need for milder conditions, higher functional group tolerance, and safety profiles compatible with GMP standards.

This guide evaluates three primary methodologies:

  • Chichibabin Reaction: Direct amination (Best for: Bulk commodity scale, simple substrates).

  • S_NAr of 2-Halopyridines: Displacement with ammonia/amines (Best for: Electron-deficient pyridines, mid-scale).

  • Buchwald-Hartwig Amination: Pd-catalyzed coupling (Best for: Late-stage functionalization, complex scaffolds).

Part 1: Methodological Deep Dive

Method A: The Chichibabin Reaction (Direct Amination)

Mechanism: Nucleophilic attack by amide ion (


) at the C2 position forms a 

-adduct (Meisenheimer complex), followed by loss of hydride and aromatization.[1] Status: Industrial Legacy.
  • Causality & Insight: The reaction requires harsh conditions because the leaving group is a hydride ion (

    
    ), which is a poor leaving group.[2] High temperatures or oxidants are necessary to facilitate this elimination. The evolution of hydrogen gas presents a significant safety hazard at scale.
    
  • Modern Variant: Recent protocols utilize NaH/LiI composites to lower activation energy compared to the traditional sodium amide (

    
    ) route, allowing reactions to proceed at ~85°C rather than >140°C.
    
Method B: Nucleophilic Aromatic Substitution (S_NAr)

Mechanism: Addition-elimination on an activated 2-halopyridine.[3] Status: Workhorse for Activated Systems.

  • Causality & Insight: The electronegative nitrogen in the pyridine ring pulls electron density, activating the C2 and C4 positions. However, for unactivated 2-chloropyridine, the reaction with ammonia is sluggish. Success often dictates the use of 2-fluoropyridine (due to the higher electronegativity of fluorine stabilizing the transition state) or high-pressure autoclaves.

  • Green Chemistry Angle: Recent advances demonstrate that using water as a solvent with inorganic bases (KF) can facilitate this reaction for electron-deficient pyridines, leveraging hydrophobic effects to accelerate the reaction.

Method C: Buchwald-Hartwig Amination

Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. Status: The Precision Tool.

  • Causality & Insight: This method bypasses the electronic requirements of S_NAr. The key to success with 2-aminopyridines is the ligand choice. Bidentate ligands (e.g., Josiphos , Xantphos ) or bulky monodentate ligands (e.g., BrettPhos ) are essential to prevent the formation of stable, unreactive Pd-pyridine complexes (catalyst poisoning) and to facilitate the difficult reductive elimination of the C-N bond.

Part 2: Decision Framework & Visualization

Decision Matrix: Selecting the Optimal Route

The following logic tree guides the selection of the synthesis method based on substrate complexity and scale.

G cluster_legend Key Factors Start Start: Select Substrate IsActivated Is the Pyridine Ring Electron Deficient? (e.g. -NO2, -CF3) Start->IsActivated IsFunctionalized Does it have sensitive Functional Groups? (e.g. Esters, Nitriles) IsActivated->IsFunctionalized No Method_SnAr Method: S_NAr (Use 2-F or 2-Cl + Autoclave) IsActivated->Method_SnAr Yes Scale Target Scale? IsFunctionalized->Scale No Method_BH Method: Buchwald-Hartwig (Pd-Catalysis) IsFunctionalized->Method_BH Yes Scale->Method_SnAr Lab/Pilot (<10kg) Method_Chichibabin Method: Chichibabin (Direct Amination) Scale->Method_Chichibabin Bulk (>100kg) Legend1 High Cost / High Precision Legend2 Low Cost / Harsh Conditions

Caption: Decision logic for 2-aminopyridine synthesis based on electronic activation, functional group tolerance, and scale.

Part 3: Comparative Data Analysis

The following table synthesizes experimental data from recent literature (see References) to objectively compare the methods.

FeatureChichibabin (Classic)S_NAr (High Pressure)Buchwald-Hartwig (Pd)
Starting Material Pyridine (Cheap)2-Chloro/Fluoropyridine2-Chloropyridine
Reagents NaNH₂, Liquid NH₃NH₃ (aq/gas), High TempPd(OAc)₂, Ligand, NaOtBu
Typical Yield 60–80%85–95%90–99%
Regioselectivity Low (C2 vs C2,6-bis)High (Leaving Group dependent)Excellent (C-X specific)
Temp/Pressure >100°C (or high P)150–200°C, >20 bar80–110°C, 1 atm
Safety Profile Poor: H₂ evolution, pyrophoric reagentsModerate: High pressure vessel requiredGood: Standard lab hazards
Atom Economy HighHighLow (Ligand/Base waste)
Cost Driver Safety engineeringAutoclave equipmentCatalyst & Ligand

Part 4: Validated Experimental Protocols

Protocol 1: Modern "Safe" Chichibabin Variant (NaH/LiI)

Adapted from recent methodology to avoid liquid ammonia.

  • Preparation: In a dry, nitrogen-flushed reaction vessel, suspend NaH (3.0 equiv, 60% dispersion in oil) and LiI (2.0 equiv) in anhydrous THF.

  • Addition: Add Pyridine (1.0 equiv) and the amine nucleophile (if substituted) or ammonia surrogate.

  • Reaction: Heat the mixture to 85°C for 7–16 hours. Note: LiI acts as a Lewis acid to activate the pyridine ring, allowing milder conditions than traditional NaNH2.

  • Quench: Cool to 0°C and carefully quench with water (Hydrogen evolution!).

  • Workup: Extract with EtOAc, dry over MgSO4, and concentrate.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine

Standardized for high yield and reproducibility.

  • Catalyst Pre-mix: In a glovebox or under Argon, combine Pd(OAc)₂ (2 mol%) and Xantphos or Josiphos (2-4 mol%) in dry 1,4-dioxane. Stir for 10 min to form the active catalyst complex.

  • Reagents: Add 2-chloropyridine (1.0 equiv), Ammonia surrogate (e.g., Benzophenone imine, 1.2 equiv), and Cs₂CO₃ (2.0 equiv). Note: Benzophenone imine is used to avoid catalyst poisoning by free ammonia; it is hydrolyzed later.

  • Reaction: Heat to 100°C for 12 hours.

  • Hydrolysis: Cool to RT, add 1M HCl/THF, and stir for 1 hour to cleave the imine.

  • Isolation: Neutralize with NaOH, extract with DCM. The benzophenone byproduct is removed via column chromatography.

Part 5: Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting low yields in the Buchwald-Hartwig method.

PdCycle cluster_trap Common Failure Mode Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Chloropyridine AmineCoord Amine Coordination (Ar-Pd-NHR) OxAdd->AmineCoord + Amine/Base DeadEnd Catalyst Poisoning (Stable Pd-Pyridine Complex) OxAdd->DeadEnd Wrong Ligand RedElim Reductive Elimination (Product Release) AmineCoord->RedElim - Base-HCl RedElim->Pd0 + 2-Aminopyridine

Caption: Pd-catalytic cycle highlighting the oxidative addition and the risk of catalyst poisoning without bulky ligands.

References

  • Chichibabin Reaction Mechanism & History Source: Wikipedia. "Chichibabin reaction."[2][4] URL:[Link][1]

  • Modern NaH/LiI Chichibabin Variant Source: Nanyang Technological University (ResearchGate). "Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite." URL:[Link]

  • Regioselectivity in S_NAr Reactions Source: National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" URL:[Link]

Sources

Comparative

In Vitro Cytotoxicity of 2-Aminopyridine Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Value The 2-aminopyridine scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of next-generation anticancer agents. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 2-aminopyridine scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of next-generation anticancer agents. Unlike traditional alkylating agents (e.g., Cisplatin) that cause indiscriminate DNA damage, recent 2-aminopyridine derivatives demonstrate targeted cytotoxicity through specific modulation of kinase pathways (VEGFR-2, JAK2) and induction of apoptosis via the p53/JNK axis.

This guide provides a technical comparison of these derivatives against standard-of-care chemotherapeutics, supported by experimental data, mechanistic insights, and validated protocols.

Mechanism of Action: The Apoptotic Cascade

To understand the cytotoxicity of 2-aminopyridine derivatives, one must look beyond simple cell lysis. The primary mode of action involves the activation of intrinsic apoptotic pathways and cell cycle arrest at the G2/M phase.[1]

Mechanistic Pathway Analysis

The derivatives typically act as multi-target inhibitors. Key events include:

  • Kinase Inhibition: Competitive inhibition of VEGFR-2 or JAK2, reducing pro-survival signaling.

  • Mitochondrial Stress: Disruption of the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release.
    
  • Gene Regulation: Upregulation of tumor suppressor p53 and cyclin-dependent kinase inhibitor p21, coupled with the downregulation of Cyclin B1.

  • Execution: Activation of Caspase-3/9, resulting in DNA fragmentation and apoptosis.

MOA_Pathway Compound 2-Aminopyridine Derivative Receptor VEGFR-2 / JAK2 Inhibition Compound->Receptor Targets p53 p53 Upregulation Compound->p53 Stress Response Mitochondria Mitochondrial Dysfunction Receptor->Mitochondria Signaling disruption Caspase Caspase-3/9 Cascade Mitochondria->Caspase Cytochrome C release p21 p21 Activation p53->p21 Transcriptional activation CycB Cyclin B1 Downregulation p21->CycB Inhibits G2M G2/M Cell Cycle Arrest CycB->G2M Leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Prolonged arrest Caspase->Apoptosis Execution

Figure 1: Signal transduction pathway showing the dual mechanism of kinase inhibition and p53-mediated apoptosis induced by 2-aminopyridine derivatives.

Comparative Performance Analysis

The following data synthesizes cytotoxicity profiles (IC


 values) of novel 2-aminopyridine derivatives (specifically cyanopyridone and methoxy-substituted variants) against standard chemotherapeutic agents.
Table 1: IC Comparison ( M) Across Human Cancer Cell Lines

Lower IC


 indicates higher potency.[2]
Compound ClassSpecific DerivativeHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)Mechanism Note
2-Aminopyridine Cyanopyridone Analog 5a2.71 ± 0.15 1.77 ± 0.10 3.70 ± 0.20Dual VEGFR-2 inhibitor [1]
2-Aminopyridine Methoxy-Chalcone Hybrid4.50 ± 0.306.30 ± 0.40N/AG2/M Arrest via p53 [2]
Standard Cisplatin12.0 ± 1.15.8 ± 0.523.0 ± 1.0DNA Cross-linking
Standard Doxorubicin0.60 ± 0.050.18 ± 0.020.45 ± 0.04Topoisomerase II inhibition
Standard Taxol (Paclitaxel)14.60 ± 0.798.48 ± 0.46N/AMicrotubule stabilization
Structure-Activity Relationship (SAR) Insights

The potency of 2-aminopyridine derivatives is highly sensitive to substitution patterns.

  • Electron-Donating Groups (EDGs): The presence of methoxy (-OCH

    
    ) groups at the 3,4-positions of the phenyl ring significantly enhances cytotoxicity, likely by improving lipophilicity and cellular uptake.
    
  • Fused Systems: Non-fused cyanopyridone derivatives often outperform their fused pyridopyrimidine counterparts, suggesting that steric bulk in the fused systems may hinder binding to kinase pockets [1].

SAR_Logic Core 2-Aminopyridine Scaffold Sub1 C-3 Cyano Group Core->Sub1 Sub2 Phenyl Ring Substitutions Core->Sub2 Sub3 Ring Fusion Core->Sub3 Effect1 Increases H-bonding (Receptor Affinity) Sub1->Effect1 Effect2 Methoxy (OMe) = High Potency Halogens (Cl/F) = Moderate Potency Sub2->Effect2 Effect3 Fused Pyridopyrimidine Decreased Activity (Steric Hindrance) Sub3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical molecular features influencing cytotoxicity.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol A: MTT Cytotoxicity Assay (Gold Standard)

This colorimetric assay measures metabolic activity as a proxy for viability.[3]

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22

    
    m filtered).
    
  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells (HepG2/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add test compounds (0.1 - 100

    
    M) in serial dilutions. Include:
    
    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Cisplatin (Standard).[4][5]

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 10

    
    L MTT reagent per well. Incubate 4h (watch for purple formazan crystals).
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Essential for confirming the G2/M arrest mechanism.

  • Treatment: Treat cells with IC

    
     concentration of the derivative for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50

    
    g/mL) and RNase A (100 
    
    
    
    g/mL).
  • Analysis: Incubate 30 min in dark. Analyze DNA content using a flow cytometer (e.g., BD FACSCalibur).

  • Validation: Look for the "sub-G1" peak (apoptotic population) and accumulation in G2/M phase compared to control.

Workflow Start Start: Cell Seeding (HepG2 / MCF-7) Treat Compound Treatment (Serial Dilution) Start->Treat Split Assay Selection Treat->Split MTT MTT Assay (Metabolic Activity) Split->MTT Flow Flow Cytometry (Cell Cycle/Apoptosis) Split->Flow ReadMTT Read OD 570nm Calculate IC50 MTT->ReadMTT ReadFlow Measure PI Fluorescence Analyze G2/M Peak Flow->ReadFlow

Figure 3: Experimental workflow for validating cytotoxicity and mechanism of action.

Conclusion

2-aminopyridine derivatives, particularly non-fused cyanopyridones and methoxy-substituted chalcone hybrids, exhibit superior or comparable cytotoxicity to Cisplatin in HepG2 and MCF-7 cell lines. Their ability to induce G2/M arrest and activate the p53 apoptotic pathway offers a distinct therapeutic advantage, potentially overcoming resistance mechanisms associated with traditional DNA-alkylating agents. Future development should focus on optimizing the lipophilicity of these compounds to further enhance bioavailability.

References

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action . MDPI Pharmaceuticals. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells . Oncology Reports. Available at: [Link]

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . MDPI Molecules. Available at: [Link]

Sources

Validation

Comparative Guide: Molecular Docking of 2-Aminopyridine Derivatives

Content Type: Technical Comparison & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Scaffold efficacy (Pharmacophore) and Methodological accuracy (Docking Algorithms...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Scaffold efficacy (Pharmacophore) and Methodological accuracy (Docking Algorithms)

Executive Summary: The Hinge-Binding Privileged Scaffold

The 2-aminopyridine (2-AP) moiety is a "privileged scaffold" in modern drug discovery, particularly for kinase and nitric oxide synthase (NOS) inhibition. Its structural utility lies in its ability to function as a bidentate hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP.

This guide compares the 2-aminopyridine scaffold against its primary bioisostere (2-aminopyrimidine ) and evaluates the performance of two leading docking algorithms (AutoDock Vina vs. Schrödinger Glide ) in predicting its binding modes.

Key Findings at a Glance
Feature2-Aminopyridine (2-AP)2-Aminopyrimidine (2-AmPy)
H-Bond Capability Bidentate (Donor/Acceptor)Tridentate potential (Donor/Acceptor/Acceptor)
Basicity (pKa) ~6.8 (Often protonated at pH < 6)~1.3 (Neutral at physiological pH)
Target Specificity High affinity for Kinase Hinge & iNOS heme pocketBroader promiscuity; often used to tune solubility
Docking Challenge Tautomer enumeration is criticalWater-bridging prediction is critical

Chemical Benchmarking: 2-AP vs. Alternatives

The "Hinge Binder" Mechanism

In kinase inhibitors, the 2-AP scaffold typically binds to the "hinge region" connecting the N- and C-lobes of the kinase.

  • The Ring Nitrogen (N1): Acts as a Hydrogen Bond (HB) Acceptor from the backbone NH of a hinge residue (e.g., Glu, Met).

  • The Exocyclic Amine (2-NH2): Acts as a HB Donor to the backbone Carbonyl (C=O) of the adjacent residue.

Comparative Analysis: Pyridine vs. Pyrimidine

While 2-aminopyrimidine is a common alternative, 2-aminopyridine often yields superior selectivity profiles due to basicity differences.

Table 1: Physicochemical & Binding Comparison

Parameter2-Aminopyridine Derivatives2-Aminopyrimidine DerivativesImpact on Docking
Electronic Profile Electron-rich ring; N1 is a good base.Electron-deficient ring; N1/N3 are weak bases.2-AP requires careful protonation state generation (Epik/LigPrep) to avoid false positives.
Solvation Penalty Lower desolvation cost upon binding.Higher desolvation cost (more polar surface).2-AmPy often scores lower in rigid docking unless explicit waters are included.
Binding Energy (iNOS) -9.5 to -11.0 kcal/mol (Strong Heme interaction)-8.0 to -9.5 kcal/mol2-AP achieves tighter binding in hydrophobic pockets (e.g., iNOS active site).

Expert Insight: In iNOS docking, the 2-AP ring nitrogen often does not bind directly to the heme iron but interacts with a conserved Glutamate (Glu371 in human iNOS). The 2-aminopyrimidine alternative often fails to maintain this geometry due to repulsion from the extra nitrogen lone pair against the hydrophobic pocket wall.

Methodological Benchmarking: Vina vs. Glide[1][2][3]

When docking 2-AP derivatives, the choice of software significantly impacts the RMSD (Root Mean Square Deviation) from crystal structures.

Table 2: Algorithm Performance on 2-AP Scaffolds

MetricAutoDock Vina (Open Source)Schrödinger Glide (XP Mode)
Scoring Function Empirical + Knowledge-based.Empirical + Force Field (OPLS).
H-Bond Handling Directionality is approximated.Strict geometric constraints for H-bonds.
Tautomer Sensitivity Low. Often docks the input state rigidly.High. Can sample ring flip/tautomers on the fly.
Success Rate (<2.0 Å RMSD) ~65-70% for 2-AP derivatives.~85-90% for 2-AP derivatives.
Best Use Case Virtual Screening (Speed).Lead Optimization (Accuracy).

Experimental Validation: In a benchmark re-docking study of known iNOS inhibitors (e.g., PDB: 3E7G), Glide XP reproduced the crystallographic pose of the 2-aminopyridine core with an RMSD of 0.45 Å , whereas Vina produced a top pose with 1.12 Å RMSD, occasionally flipping the ring 180° due to symmetrical shape, missing the specific N1-acceptor interaction.

Validated Experimental Protocol

To ensure scientific integrity and reproducibility, follow this self-validating workflow. This protocol addresses the specific pKa and tautomer challenges of 2-aminopyridines.[1]

Step 1: Ligand Preparation (The Critical Step)
  • Input: 2D SDF structure of the derivative.

  • Protonation: Generate states at pH 7.0 ± 2.0.

    • Crucial: For 2-AP, you must generate both the amino (major) and imino (minor) tautomers if the pKa is near 7.0 due to substituents.

  • Energy Minimization: OPLS3e or MMFF94 force field.

Step 2: Receptor Grid Generation
  • Target: iNOS (PDB: 3E7G) or Kinase (e.g., c-Met PDB: 3LQ8).

  • Constraint Setup:

    • Define a Hydrogen Bond Constraint on the hinge residue backbone NH (for kinases) or Glu371 (for iNOS).

    • Why? This forces the docking engine to prioritize the 2-AP recognition motif, filtering out non-productive poses immediately.

Step 3: Docking Execution[5]
  • Sampling: Set precision to "Extra Precision" (XP) or equivalent.

  • Post-Docking Minimization: Allow the ligand to relax within the pocket (max 100 steps).

Step 4: Analysis Workflow (Diagram)[6]

DockingWorkflow Input Input: 2-AP Derivative (2D) Prep LigPrep/Epik (pH 7.4, Tautomers) Input->Prep Protonation Dock Docking (Glide XP / Vina) Force Field Minimization Prep->Dock 3D Conformer Grid Grid Generation (Define H-Bond Constraints) Grid->Dock Constraints Filter Pose Filtering (RMSD < 2.0Å, E_bind < -8.0) Dock->Filter Raw Poses Output Selected Bioactive Pose Filter->Output Validation

Figure 1: Optimized docking workflow for pH-sensitive scaffolds like 2-aminopyridine.

Interaction Mechanism Visualization

Understanding the specific binding mode is essential for rational drug design.[2] The diagram below illustrates the classic "Hinge Binder" interaction pattern for 2-aminopyridine derivatives in a kinase pocket.

InteractionMap cluster_pocket ATP Binding Pocket (Hinge Region) Scaffold 2-Aminopyridine Scaffold Residue_CO Hinge Backbone (C=O) Scaffold->Residue_CO H-Bond (Donor) Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper Van der Waals Residue_NH Hinge Backbone (NH) Residue_NH->Scaffold H-Bond (Acceptor)

Figure 2: Bidentate hydrogen bonding pattern of 2-aminopyridine in the kinase hinge region.

References

  • Structural Basis of iNOS Inhibition

    • Title: 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors.[3]

    • Source: Journal of Medicinal Chemistry / ResearchG
    • URL:[Link]

  • Kinase Hinge Interaction Mechanisms

    • Title: How Ligands Interact with the Kinase Hinge.[1][2][4]

    • Source: ChemRxiv.
    • URL:[Link][2]

  • Docking Software Comparison (Vina vs. Glide)

    • Title: The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • 2-Aminopyridine vs.

    • Title: Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
    • Source: ACS Omega.
    • URL:[Link]

  • Methodological Validation (Vina)

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.
    • Source: Journal of Computational Chemistry.[5]

    • URL:[Link]

Sources

Comparative

Efficacy of 2-Aminopyridine-3-carboxamide hydrochloride derivatives against resistant bacteria

Executive Summary Scaffold Focus: 2-Aminopyridine-3-carboxamide (2-AP-3C) core. Primary Target: Bacterial DNA Gyrase B (GyrB) – ATPase subdomain.[1] Therapeutic Indication: Multi-Drug Resistant (MDR) Gram-positive pathog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Scaffold Focus: 2-Aminopyridine-3-carboxamide (2-AP-3C) core. Primary Target: Bacterial DNA Gyrase B (GyrB) – ATPase subdomain.[1] Therapeutic Indication: Multi-Drug Resistant (MDR) Gram-positive pathogens (MRSA, VRE) and select Gram-negatives.

This guide evaluates the efficacy of 2-aminopyridine-3-carboxamide hydrochloride derivatives , a class of synthetic small molecules designed to circumvent existing fluoroquinolone resistance. Unlike fluoroquinolones (e.g., ciprofloxacin) that stabilize the DNA-gyrase cleavage complex, these derivatives competitively inhibit the ATPase activity of the GyrB subunit . This distinct mechanism of action (MoA) allows them to retain potency against strains harboring gyrA or parC mutations.

The hydrochloride (HCl) salt form is critical for this scaffold, transforming lipophilic free bases into water-soluble cations suitable for intravenous or oral administration, significantly improving bioavailability and plasma concentration.

Part 1: Mechanism of Action & Chemical Logic

The ATP-Mimetic Strategy

The 2-aminopyridine-3-carboxamide scaffold functions as an adenine mimetic . The 2-amino group and the pyridine nitrogen form a donor-acceptor hydrogen bond network with specific residues (typically Asp73 and a conserved water molecule) within the ATP-binding pocket of the GyrB subunit.

By occupying this pocket, the molecule prevents ATP hydrolysis, thereby freezing the enzyme's energy supply. Without ATP hydrolysis, DNA gyrase cannot introduce negative supercoils into DNA, leading to the accumulation of positive supercoils during replication and subsequent replication fork arrest.

Diagram: GyrB Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism compared to standard fluoroquinolones.

GyrB_Mechanism ATP ATP Molecule GyrB_Pocket GyrB ATPase Binding Pocket (Asp73 Residue) ATP->GyrB_Pocket Native Binding Energy ATP Hydrolysis (Energy Release) GyrB_Pocket->Energy Hydrolysis AP3C 2-Aminopyridine-3-carboxamide (HCl Salt) AP3C->GyrB_Pocket Competitive Inhibition (High Affinity) AP3C->Energy Blocks Fluoro Fluoroquinolones (Ciprofloxacin) GyrA_DNA GyrA-DNA Cleavage Complex Fluoro->GyrA_DNA Stabilizes Complex Supercoiling Negative DNA Supercoiling Energy->Supercoiling Enables Function Arrest Replication Fork Arrest (Bacteriostasis/Cidal) Energy->Arrest Failure leads to

Caption: Comparative mechanism showing 2-AP-3C targeting the ATPase pocket (GyrB) versus Fluoroquinolones targeting the DNA cleavage complex (GyrA).

Part 2: Comparative Efficacy Data

The following data synthesizes performance metrics of optimized 2-aminopyridine-3-carboxamide derivatives (specifically N-substituted analogs) against standard-of-care antibiotics.

Table 1: MIC Comparison against Resistant Gram-Positive Strains

Data compiled from high-potency derivatives (e.g., cyclohexylamine substituted) compared to SOC.

CompoundMRSA (ATCC 43300) MIC (µg/mL)VRE (E. faecalis) MIC (µg/mL)S. aureus (Wild Type) MIC (µg/mL)Mechanism Class
2-AP-3C Derivative (Optimized) 0.039 – 0.125 0.5 – 2.0 0.039 GyrB ATPase Inhibitor
Vancomycin1.0 – 2.0>16 (Resistant)0.5 – 1.0Cell Wall Synthesis
Linezolid2.0 – 4.02.01.0 – 4.0Protein Synthesis (50S)
Ciprofloxacin>32 (Resistant)>16 (Resistant)0.25GyrA/Topo IV Inhibitor

Key Insight: The 2-AP-3C derivative demonstrates superior potency (lower MIC) against MRSA compared to Vancomycin and Linezolid. Crucially, it retains activity against Ciprofloxacin-resistant strains, validating the lack of cross-resistance between GyrA and GyrB inhibitors.

Table 2: Selectivity and Toxicity Profile

Efficacy is only valuable if the compound is non-toxic to mammalian cells. The Selectivity Index (SI) = CC50 / MIC.

Metric2-AP-3C Derivative (HCl Salt)Control (Doxorubicin)Interpretation
Cytotoxicity (CC50) > 100 µM (Vero Cells)~1-5 µMLow mammalian toxicity
Selectivity Index (SI) > 500N/AHighly selective for bacterial GyrB
Solubility (pH 7.4) > 5 mg/mL (HCl salt)N/AExcellent aqueous solubility

Part 3: Experimental Protocols

To ensure reproducibility and valid data generation, the following protocols utilize self-validating controls.

Protocol A: Synthesis of the Hydrochloride Salt

Objective: Convert the lipophilic 2-aminopyridine free base into a water-soluble hydrochloride salt for biological assay.

  • Dissolution: Dissolve 1.0 equivalent of the 2-aminopyridine-3-carboxamide derivative in minimal anhydrous ethanol or 1,4-dioxane.

  • Acidification: Cool the solution to 0°C. Dropwise add 1.2 equivalents of 4M HCl in dioxane (or ethereal HCl) under inert atmosphere (Ar or N2).

  • Precipitation: Stir for 30 minutes. A white to off-white precipitate should form.

  • Isolation: Filter the solid under vacuum. Wash the cake 3x with cold diethyl ether to remove unreacted free base and excess acid.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace solvents.

  • Validation: Confirm salt formation via melting point elevation (>200°C typical) and elemental analysis (Chlorine content).

Protocol B: Time-Kill Kinetics Assay

Objective: Determine if the derivative is bacteriostatic or bactericidal.

Reagents:

  • Muller-Hinton Broth (MHB).

  • Target Strain: MRSA ATCC 43300.

  • Compound Stock: 2-AP-3C HCl (10 mg/mL in water).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in MHB.
    
  • Dosing: Aliquot culture into 4 flasks:

    • Control (Growth, no drug).

    • 1x MIC.

    • 4x MIC.

    • Positive Control (Vancomycin 4x MIC).

  • Incubation: Shake at 37°C, 200 rpm.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on agar. Count colonies after 24h incubation.

  • Calculation: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) at 24h.
      
    • Bacteriostatic:[2]

      
       log reduction.
      
Diagram: Time-Kill Assay Workflow

TimeKill_Workflow cluster_samples Sampling Points Start Inoculum 10^6 CFU/mL Dose Add Compound (1x, 4x MIC) Start->Dose Incubate Incubate 37°C / Shaking Dose->Incubate T0 T=0h Incubate->T0 T4 T=4h Incubate->T4 T24 T=24h Incubate->T24 Dilute Serial Dilution (PBS) T0->Dilute T4->Dilute T24->Dilute Plate Agar Plating Dilute->Plate Count Colony Count (Log10 CFU) Plate->Count

Caption: Step-by-step workflow for determining bactericidal activity via Time-Kill kinetics.

References

  • Gable, J. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI Molecules. Link

  • Eakin, A. E. et al. (2012). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase. Bioorganic & Medicinal Chemistry Letters. Link

  • Tariq, S. et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt. Scientific Reports. Link

  • Bouz, G. et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Link

Sources

Validation

Strategic Selection of Aminopyridine Isomers: A Comparative Reactivity Guide

Topic: Comparative Study of 2-Aminopyridine Isomers in Chemical Reactions Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry and ligand design, the three isomers of aminopyridine (2-AP, 3-AP,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of 2-Aminopyridine Isomers in Chemical Reactions Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and ligand design, the three isomers of aminopyridine (2-AP, 3-AP, and 4-AP) are often treated as simple structural variants. However, this oversimplification leads to synthetic dead-ends. This guide dissects the profound electronic and reactivity differences between these isomers.[1][2] While they share the formula


, their behavior is dictated by the specific interaction between the exocyclic amine and the pyridine ring nitrogen.

Key Takeaway:

  • 4-Aminopyridine (4-AP) is a "Super-Base" and nucleophilic catalyst due to strong resonance delocalization.

  • 2-Aminopyridine (2-AP) acts as a bidentate ligand and undergoes tautomer-driven reactivity, often requiring specific protecting group strategies.

  • 3-Aminopyridine (3-AP) behaves most like a typical aniline, with the pyridine nitrogen exerting an inductive withdrawing effect without direct resonance conjugation.

Part 1: Electronic Architecture & Fundamental Properties

The reactivity of aminopyridines is governed by two factors: Basicity (pKa) and Tautomerism .

1.1 Comparative Basicity (pKa)

The basicity of the ring nitrogen is the primary predictor of reactivity in alkylation and metal coordination.

IsomerStructurepKa (Conjugate Acid)Electronic Rationale
4-Aminopyridine para-substituted9.17 Highest. The exocyclic nitrogen lone pair can delocalize directly onto the ring nitrogen, stabilizing the protonated form (quinoid resonance).
2-Aminopyridine ortho-substituted6.86 Intermediate. Resonance stabilization exists but is less effective than in 4-AP due to inductive withdrawal by the adjacent nitrogen.
3-Aminopyridine meta-substituted5.98 Lowest. No direct resonance conjugation between the amine and the ring nitrogen. The ring nitrogen only feels the inductive electron-withdrawing effect of the amine.
1.2 Tautomerism and Resonance

Understanding the Amino-Imino tautomerism is critical for predicting regioselectivity. 2-AP and 4-AP can exist in an imino form, whereas 3-AP cannot.

  • 2-AP & 4-AP: The exocyclic amine lone pair donates into the ring, increasing electron density at the ring nitrogen (making it the primary nucleophile).

  • 3-AP: The amine lone pair distributes into the ring carbons (ortho/para to itself) but not the ring nitrogen.

ResonanceLogic AP2 2-Aminopyridine Resonance Resonance Stabilization (Quinoid Form) AP2->Resonance Direct Conjugation AP4 4-Aminopyridine AP4->Resonance Direct Conjugation AP3 3-Aminopyridine NoResonance Inductive Effect Only (Aniline-like) AP3->NoResonance Meta Position HighBase High Basicity (pKa > 9) Nucleophilic Catalyst Resonance->HighBase Para-delocalization MedBase Med Basicity (pKa ~6.8) Bidentate Ligand Resonance->MedBase Ortho-delocalization LowBase Low Basicity (pKa ~5.9) Meta-Director NoResonance->LowBase

Figure 1: Logical flow of electronic effects determining the basicity and utility of aminopyridine isomers.

Part 2: Reactivity Profiles & Synthetic Utility
2.1 Nucleophilic Substitution (Alkylation/Acylation)

A common pitfall is assuming the exocyclic amine (


) is always the nucleophile.
  • 2-AP & 4-AP: The Ring Nitrogen is often more nucleophilic.[3] Alkylation with alkyl halides typically occurs at the ring nitrogen first, yielding imino-dihydro-pyridines or pyridinium salts. To alkylate the exocyclic amine, one must often use a strong base (NaH) to deprotonate the amine first, or use reductive amination.

  • 3-AP: Reacts primarily at the Exocyclic Amine , similar to aniline.

2.2 Electrophilic Aromatic Substitution (EAS)
  • 2-AP: Directs electrophiles to the 3- and 5-positions (ortho/para to the amine).

  • 3-AP: Directs to the 2- and 6-positions (ortho/para to the amine, but alpha to the ring nitrogen).

  • 4-AP: Directs to the 3-position (ortho to the amine).

Part 3: Experimental Case Study (Protocol)
Protocol: Chemoselective Acylation of 2-Aminopyridine

Objective: To selectively acylate the exocyclic amine of 2-AP without forming the ring-acylated rearrangement product. Challenge: Direct reaction with acid chlorides often attacks the ring nitrogen first, forming an unstable intermediate that may or may not rearrange to the exocyclic amine.

Methodology: This protocol uses a "Self-Validating" approach by monitoring the disappearance of the specific N-H stretch in IR or the shift in NMR.

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Acetic Anhydride (1.1 eq) (Milder than acetyl chloride to prevent ring attack)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Solvent: Dichloromethane (DCM) dry.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-aminopyridine (94 mg, 1 mmol) in dry DCM (5 mL) under

    
     atmosphere.
    
    • Why: Moisture competes with the anhydride.

  • Catalyst Addition: Add DMAP (6 mg, 0.05 mmol).

    • Mechanism:[3][4][5] DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with acetic anhydride, which transfers the acyl group to the exocyclic amine of 2-AP.

  • Acylation: Add Acetic Anhydride (104 µL, 1.1 mmol) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Validation (In-Process Control):

    • TLC: Check for the disappearance of the starting material (more polar) and appearance of the amide (less polar).

    • NMR Check: The proton adjacent to the amine (H-3) will shift downfield significantly upon acylation.

  • Workup: Wash with sat.

    
     (to remove acetic acid) and brine. Dry over 
    
    
    
    .
  • Result: Yields N-(pyridin-2-yl)acetamide.

    • Note: If Acetyl Chloride were used without base, the HCl byproduct would protonate the ring nitrogen, deactivating the molecule or trapping it as a salt.

AcylationFlow Start Start: 2-Aminopyridine Reagent Add Acetic Anhydride + DMAP Start->Reagent Intermediate Formation of Acyl-DMAP Intermediate Reagent->Intermediate Catalysis Attack Nucleophilic Attack by Exocyclic NH2 Intermediate->Attack Transfer Acyl Group Product Product: N-(pyridin-2-yl)acetamide Attack->Product - DMAP

Figure 2: Catalytic cycle for the chemoselective acylation of 2-aminopyridine.

Part 4: Drug Development Applications[1][6]
Isomer ScaffoldRole in Drug DesignExamples
2-Aminopyridine Pharmacophore & Kinase Inhibitor. The N-C-N motif mimics the ATP adenine ring, making it crucial for kinase inhibitors. It also serves as a directing group for C-H activation.Sulfapyridine (Antibacterial), Piroxicam (NSAID), Imatinib analogs.
3-Aminopyridine Bioisostere for Aniline. Used when the solubility needs to be increased (pyridine N accepts H-bond) or to tune metabolic stability.3,4-Diaminopyridine (LEMS treatment), Various azo dyes.
4-Aminopyridine Channel Blocker. The high basicity allows it to exist as a cation at physiological pH, blocking potassium channels.Dalfampridine (Multiple Sclerosis), DMAP (Synthetic catalyst).
References
  • BenchChem. (2025). A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals.

  • Albert, A., et al. (1948).[6] "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 2240-2249. (Foundational pKa data).

  • ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.

  • ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines.

  • National Institutes of Health (PMC). (2025). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

Sources

Comparative

Validating the Mechanism of Action for Novel 2-Aminopyridine Compounds: A Technical Comparison Guide

Executive Summary & Strategic Framework The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, predominantly utilized to design ATP-competitive kinase inhibitors. Its capacity to form bidentate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, predominantly utilized to design ATP-competitive kinase inhibitors. Its capacity to form bidentate hydrogen bonds with the kinase hinge region makes it a cornerstone for targeting enzymes like ALK , ROS1 , JAK2 , and CDK9 .

However, simple enzymatic inhibition is insufficient for modern drug discovery. To validate the Mechanism of Action (MoA) of a novel 2-aminopyridine, researchers must prove target engagement , binding kinetics , and selectivity against established standards (e.g., Crizotinib, Ruxolitinib).

This guide outlines a rigorous, self-validating workflow to confirm that your compound functions via the intended mechanism—specifically addressing the challenge of validating activity against drug-resistant mutants (e.g., ALK G1202R).

Comparative Analysis of Validation Technologies

To objectively validate MoA, you must triangulate data from biochemical, biophysical, and cellular assays. Relying on a single metric (like IC50) is a common failure point.

Table 1: Technology Selection Matrix for MoA Validation
FeatureBiochemical Assays (e.g., ADP-Glo, Radiometric)Biophysical Assays (SPR, ITC, TSA)Cellular Target Engagement (NanoBRET, Western Blot)
Primary Output Potency (

), % Inhibition
Binding Affinity (

), Kinetics (

), Thermodynamics
Cellular Permeability, Target Occupancy
MoA Insight Confirms catalytic inhibition.Confirms direct physical binding & stoichiometry.Confirms MoA in physiological context.
Blind Spot Cannot distinguish allosteric vs. orthosteric; false positives from aggregators.Does not account for cell membrane permeability.Lower throughput; complex signal-to-noise ratio.
Best For... High-throughput screening (HTS) & SAR ranking.Definitive proof of direct interaction. Validating in vivo relevance.
Performance Benchmark: Novel 2-Aminopyridine (C01) vs. Crizotinib

Context: A comparative study of a novel spiro-2-aminopyridine derivative designed to overcome Crizotinib resistance in ALK/ROS1+ cancers.[1]

MetricStandard: Crizotinib Novel 2-Aminopyridine (C01) Interpretation
Target ROS1 / ALK (Wild Type)ROS1 / ALK (WT + Mutants)
Binding Mode Type I (ATP-competitive)Type I (Optimized Hinge Binder)C01 utilizes the 2-aminopyridine core to maintain hinge H-bonds while avoiding steric clash with the G2032R solvent front.
ROS1 WT

~1.5 nM0.8 nMComparable potency against wild type.
ROS1 G2032R

>1000 nM (Resistant)42.3 nMCritical MoA Validation: The novel scaffold restores potency against the resistance mutation.
Selectivity High (MET, ALK, ROS1)High (ROS1, ALK specific)Confirmed via KinomeScan (468 kinases).

Visualizing the Mechanism

To understand how validation works, we must visualize the signaling pathway and the specific intervention points.

Diagram 1: ALK/ROS1 Signaling & Inhibition Pathway

Caption: The 2-aminopyridine inhibitor blocks ATP binding, preventing autophosphorylation and downstream STAT3/AKT/ERK signaling.

ALK_Signaling Ligand Growth Factor (Ligand) Receptor RTK (ALK/ROS1) Transmembrane Receptor Ligand->Receptor Activates Phos Autophosphorylation (Tyr Residues) Receptor->Phos Kinase Activity ATP ATP ATP->Receptor Binds Hinge Region Inhibitor 2-Aminopyridine Inhibitor Inhibitor->Receptor Competitive Binding (Blocks ATP) PI3K PI3K Phos->PI3K RAS RAS Phos->RAS STAT3 STAT3 (Differentiation) Phos->STAT3 AKT AKT (Survival) PI3K->AKT ERK ERK/MAPK (Proliferation) RAS->ERK

[2][3][4][5][6][7]

Detailed Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine the binding kinetics (


, 

) and affinity (

) of the 2-aminopyridine compound to the target kinase. This distinguishes high-affinity binders from non-specific aggregators.
Rationale

While an enzymatic assay (


) shows inhibition, SPR proves physical binding. A compound might inhibit an enzyme by denaturing it (false positive); SPR kinetics will reveal this via abnormal sensorgrams.
Workflow Steps
Phase 1: Surface Preparation (Immobilization)
  • Chip Selection: Use a CM5 sensor chip (carboxymethylated dextran).

  • Activation: Inject EDC/NHS (1:1 mixture) for 420s at 10 µL/min to activate carboxyl groups.

  • Ligand Coupling: Dilute the target protein (e.g., Biotinylated ROS1 kinase domain) to 10-20 µg/mL in Acetate buffer (pH 5.0). Inject until reaching a target density of ~2000-3000 RU (Response Units).

    • Note: Low density is preferred to avoid mass transport limitation artifacts.

  • Blocking: Inject Ethanolamine-HCl (1 M, pH 8.5) for 420s to deactivate remaining ester groups.

Phase 2: Kinetic Analysis (Single Cycle Kinetics)
  • Buffer Setup: Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant). Crucial: Match DMSO concentration in running buffer to the sample (usually 1-2%).

  • Compound Preparation: Prepare a 3-fold dilution series of the 2-aminopyridine inhibitor (e.g., 0.1 nM to 100 nM).

  • Injection Cycle:

    • Inject the lowest concentration for 120s (Association phase).

    • Immediately inject the next concentration (do not regenerate in between).

    • Repeat for all 5 concentrations.

    • Final Dissociation: Allow buffer flow for 600s to measure

      
      .
      
  • Regeneration (If needed): Short pulse of 10 mM Glycine-pH 2.5 (only if binding does not fully dissociate).

Phase 3: Data Analysis
  • Reference Subtraction: Subtract the signal from the reference flow cell (no protein) to remove bulk refractive index changes.

  • Fitting: Fit the sensorgrams to a 1:1 Langmuir Binding Model .

  • Validation Criteria:

    • 
       value:  Should be < 10% of 
      
      
      
      .
    • 
      :  Should be theoretical stoichiometric max (confirming 1:1 binding).
      
    • Residence Time (

      
      ):  A long residence time correlates with better in vivo efficacy (drug-target residence time model).
      

Validating the Workflow

The following diagram illustrates the logical flow for validating a hit compound, ensuring that "dead ends" (false positives) are eliminated early.

Diagram 2: Self-Validating MoA Workflow

Caption: A funnel approach ensuring only compounds with proven physical binding and functional efficacy proceed to in vivo models.

MoA_Workflow Hit Hit Identification (2-Aminopyridine Library) Biochem Biochemical Assay (Enzymatic IC50) Hit->Biochem Primary Screen Biochem->Hit Fail Selectivity Selectivity Profiling (KinomeScan) Biochem->Selectivity Potent (<10nM)? Biophys Biophysical Validation (SPR / Thermal Shift) Selectivity->Biophys Selective? Biophys->Hit Aggregator/False Pos Structure Structural Biology (X-Ray Co-crystal) Biophys->Structure Direct Binding? Cellular Cellular Assay (Phospho-Western / Viability) Decision Lead Candidate Cellular->Decision Efficacy Validated Structure->Cellular Binding Mode Confirmed

References

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology. URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Target Identification and Validation (Small Molecules). Source: University College London (UCL). URL:[Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Aminopyridine-3-carboxamide hydrochloride

This technical guide details the operational safety, logistical handling, and disposal protocols for 2-Aminopyridine-3-carboxamide hydrochloride .[1] It is designed for researchers and laboratory managers requiring immed...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the operational safety, logistical handling, and disposal protocols for 2-Aminopyridine-3-carboxamide hydrochloride .[1] It is designed for researchers and laboratory managers requiring immediate, actionable procedures.

Executive Safety Summary & Risk Assessment

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in kinase inhibitor development (often acting as a scaffold for PIM kinase inhibitors), it presents specific acute toxicity and hygroscopic challenges.

The hydrochloride salt form increases water solubility but also increases susceptibility to moisture absorption, which can alter stoichiometry during weighing. Furthermore, pyridine derivatives can possess significant biological activity, necessitating containment levels equivalent to OEB 3 (Occupational Exposure Band) until specific toxicology proves otherwise.

Hazard Identification (GHS Classification)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.[2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3][4][5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the compound's physical state (fine hygroscopic powder) and chemical nature (organic salt).

PPE Decision Logic
  • Respiratory: The primary risk is inhalation of dust during weighing. The HCl salt is often a fine, electrostatic powder.

  • Dermal: Pyridines can penetrate skin.[3] While nitrile is generally sufficient for the solid salt, incidental splashes of organic solutions (e.g., DMSO stocks) require immediate action.

Protection ZoneRequirementTechnical Justification
Respiratory N95/P95 Respirator (Minimum)Mandatory if weighing outside a fume hood. Ideally, handle only inside a certified chemical fume hood.
Hand Protection Double Nitrile Gloves (0.11 mm min)Outer Glove: Discard immediately upon contamination.Inner Glove: Acts as a barrier during doffing. Note: If dissolved in DCM or Acetone, use Silver Shield/Laminate gloves.
Eye/Face Chemical Goggles Safety glasses with side shields are insufficient for powders that can become airborne and dissolve in eye moisture to form acidic solutions.
Body Lab Coat (Buttoned, Tyvek sleeves) Tyvek sleeve covers recommended to bridge the gap between glove and lab coat cuff.

Operational Protocols

A. Receipt & Storage Logistics[7]
  • Inspection: Upon receipt, inspect the bottle for "caking." Clumping indicates moisture ingress, which alters the molecular weight (MW) calculation.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Environment: Desiccated. Store the vial inside a secondary container (e.g., a sealed jar) with active desiccant packets (Silica gel or Drierite).

    • Segregation: Store away from strong oxidizing agents and strong bases (which will liberate the free base).

B. Safe Weighing Workflow (Step-by-Step)
  • Context: The HCl salt MW is approximately 173.59 g/mol (Parent MW 137.14 + HCl 36.46). Accurate dosing depends on preventing hydration.

  • Equilibration: Remove the container from the refrigerator 30 minutes prior to opening. Why? Opening a cold bottle in humid lab air causes immediate condensation inside the product, degrading it.

  • Setup: Place the balance inside the fume hood. If the balance is external, use a static-free weighing funnel and transfer inside the hood immediately.

  • Transfer: Use a chemically inert spatula (PTFE-coated or stainless steel). Do not use aluminum (potential reactivity with acidic salts).

  • Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe before returning it to storage to remove any invisible dust residues.

C. Solubilization & Solution Handling
  • Solubility Profile:

    • Water: Highly soluble (Acidic pH ~3-4).

    • DMSO: Soluble (Recommended for biological stock solutions).

    • Ethanol: Moderately soluble.

  • Protocol:

    • Always add the solid to the solvent, not vice versa, to prevent "puffing" of dust.

    • Caution: Dissolution in water is slightly exothermic.

Visualizations

Diagram 1: Safe Handling & Weighing Workflow

This workflow enforces the "Cold Chain" logic to prevent degradation and exposure.

SafeHandling Receipt Receipt & Inspection (Check for Caking) Storage Storage (2-8°C, Desiccated) Receipt->Storage Equilibration Equilibration (30 mins to Room Temp) Storage->Equilibration Required before opening Weighing Weighing (In Fume Hood) Equilibration->Weighing Prevents Condensation Weighing->Storage Reseal & Desiccate immediately Solubilization Solubilization (Add Solid to Solvent) Weighing->Solubilization Waste Waste Disposal (Liquid Organic) Solubilization->Waste Post-Experiment

Figure 1: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination.

Diagram 2: Emergency Spill Response Logic

A decision tree for immediate action in the event of a solid or liquid spill.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid Do NOT sweep dry ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Double Bag Waste Label 'Toxic' ActionSolid->Clean ActionLiquid->Clean Decon Wash Area with Soap & Water Clean->Decon

Figure 2: Spill response logic. Note the prohibition on dry sweeping to prevent inhalation.

Disposal & Environmental Compliance

Disposal Code: P-Listed (or equivalent toxic organic) depending on local jurisdiction.

  • Solid Waste: Do not throw in trash. Collect in a dedicated container labeled "Toxic Solid Waste - Pyridine Derivative."

  • Liquid Waste: Combine with compatible organic solvents.

    • Destruction Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is the required method. This ensures the nitrogen oxides (NOx) generated during combustion are neutralized [1].

  • Container Disposal: Triple rinse empty bottles with a compatible solvent (e.g., Methanol) before disposal. Treat rinsate as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (2024). Compound Summary: 2-Aminopyridine-3-carboxamide.[6][7] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-Aminopyridine-3-carboxamide hydrochloride
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Reactant of Route 2
2-Aminopyridine-3-carboxamide hydrochloride
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